Diethyl trans-crotyl phosphonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-diethoxyphosphorylbut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O3P/c1-4-7-8-12(9,10-5-2)11-6-3/h4,7H,5-6,8H2,1-3H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWLPYVMUWAOJC-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC=CC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C/C=C/C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449217 | |
| Record name | Diethyl trans-crotyl phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
682-34-8 | |
| Record name | Diethyl trans-crotyl phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 2-butenylphosphonate, predominantly trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Diethyl trans-crotyl phosphonate synthesis from crotyl alcohol
An In-Depth Technical Guide for the Synthesis of Diethyl trans-Crotyl Phosphonate from Crotyl Alcohol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of a modern and efficient method for the synthesis of this compound, a valuable synthetic intermediate, directly from crotyl alcohol. Moving beyond classical, often harsh multi-step procedures, we focus on a one-flask protocol utilizing a Lewis acid catalyst. This document elucidates the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and outlines the necessary characterization and safety considerations. The causality behind experimental choices is explained to empower researchers with a deep, functional understanding of the transformation, ensuring both reproducibility and adaptability.
Introduction: The Strategic Importance of Allylic Phosphonates
Allylic phosphonates, such as this compound, are powerful reagents in synthetic organic chemistry. Their primary utility lies in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone C-C bond-forming strategy for the stereoselective synthesis of alkenes.[1] Beyond this, the phosphonate moiety serves as a non-hydrolyzable mimic of phosphate groups, a feature of immense interest in medicinal chemistry and drug development for creating stable analogues of bioactive phosphates and nucleotides.[2]
Traditionally, the synthesis of such compounds involves the Michaelis-Arbuzov reaction, which requires the conversion of the starting alcohol into an alkyl halide—an additional step that complicates the synthetic sequence and often requires harsh reagents.[3] This guide details a more elegant and efficient approach: the direct conversion of an allylic alcohol to the corresponding diethyl phosphonate, mediated by a Lewis acid. This methodology offers significant advantages in terms of atom economy, operational simplicity, and milder reaction conditions.[4]
Mechanistic Rationale: The Role of Lewis Acid Catalysis
The direct conversion of crotyl alcohol to this compound is facilitated by a Lewis acid, such as zinc iodide (ZnI₂). The reaction proceeds through a mechanism that leverages the unique stability of the allylic carbocation.[4]
Key Mechanistic Steps:
-
Activation of the Hydroxyl Group: The Lewis acid (ZnI₂) coordinates to the oxygen atom of the crotyl alcohol's hydroxyl group. This coordination transforms the hydroxyl into a good leaving group.
-
Formation of an Allylic Carbocation: The activated hydroxyl group departs, generating a resonance-stabilized allylic carbocation. This intermediate is key to the reaction's success with allylic systems.
-
Nucleophilic Attack by Diethyl Phosphite: Diethyl phosphite, existing in equilibrium with its tautomeric phosphonate form, acts as the nucleophile.[5] The phosphorus atom attacks the carbocation. In the case of the crotyl system, attack at the γ-position (SN2') is possible, but the formation of the thermodynamically more stable trans-isomer (SN2 product) is generally favored.[4]
-
Deprotonation: A final deprotonation step, often assisted by a mild base or solvent, yields the neutral this compound product and regenerates the catalyst.
This SN1-like pathway explains the high reactivity of allylic and benzylic alcohols under these conditions, as they can form stabilized carbocation intermediates.[4]
Caption: Lewis acid-catalyzed phosphonation mechanism.
Experimental Guide: A Reproducible Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed to be self-validating through clear checkpoints and expected outcomes.
Reagent and Solvent Data
Proper preparation and handling of reagents are critical for success. All reagents should be of high purity, and solvents should be anhydrous where specified.
| Reagent / Solvent | Formula | MW ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| trans-Crotyl alcohol | C₄H₈O | 72.11 | 0.853 | 121 |
| Diethyl phosphite | C₄H₁₁O₃P | 138.10 | 1.072 | 188 |
| Zinc Iodide (ZnI₂) | I₂Zn | 319.22 | 4.74 | 624 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.326 | 40 |
| Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | - | - |
| Magnesium Sulfate (anhyd.) | MgSO₄ | 120.37 | 2.66 | - |
Synthesis Workflow
Caption: General workflow for phosphonate synthesis.
Step-by-Step Procedure
Note: This reaction should be performed in a well-ventilated fume hood. Anhydrous conditions are recommended for optimal yield.
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add trans-crotyl alcohol (e.g., 5.0 g, 69.3 mmol) and anhydrous zinc iodide (e.g., 2.2 g, 6.9 mmol, 0.1 equiv.).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 100 mL) to the flask. Stir the mixture at room temperature for 10-15 minutes until the zinc iodide is fully dissolved.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add diethyl phosphite (e.g., 11.5 g, 83.2 mmol, 1.2 equiv.) dropwise over 20 minutes using a dropping funnel. Causality Note: Slow, cooled addition is crucial to manage the initial exotherm and prevent potential side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting crotyl alcohol spot has been consumed.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C. Slowly quench the reaction by adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Safety Note: Quenching may be exothermic and cause gas evolution. Add the solution slowly.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash them with 50 mL of saturated sodium chloride solution (brine). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product will appear as a pale yellow oil. Purify the oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 10% and increasing to 40% EtOAc).
-
Final Product: Combine the product-containing fractions and remove the solvent under reduced pressure to yield this compound as a colorless oil.[1][6]
Product Characterization
Confirming the structure and purity of the final product is a non-negotiable step in synthesis. The following analytical data are characteristic of this compound.
| Analysis Type | Expected Results |
| ¹H NMR | δ (ppm): ~5.7-5.5 (m, 2H, -CH=CH-), ~4.1 (q, 4H, -OCH₂CH₃), ~2.6 (dd, 2H, P-CH₂-), ~1.7 (d, 3H, =CH-CH₃), ~1.3 (t, 6H, -OCH₂CH₃). |
| ¹³C NMR | δ (ppm): ~130 (d, -CH=), ~125 (d, =CH-), ~62 (d, -OCH₂), ~35 (d, J(P,C) ≈ 140 Hz, P-CH₂-), ~18 (-CH₃), ~16 (d, -OCH₂CH₃). |
| ³¹P NMR | δ (ppm): ~25-27. |
| Refractive Index | n20/D ≈ 1.4400[1] |
Safety and Handling
Professional laboratory safety standards must be strictly adhered to throughout this procedure.
-
Crotyl Alcohol: Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation.
-
Diethyl Phosphite: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.[5]
-
Zinc Iodide: Corrosive and hygroscopic. Causes skin irritation and serious eye damage.
-
Dichloromethane: Volatile and a suspected carcinogen. All operations must be conducted in a certified fume hood.
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Conclusion
The direct, Lewis acid-catalyzed conversion of crotyl alcohol to this compound represents a significant process improvement over classical methods.[4] This one-flask protocol is characterized by its operational simplicity, use of milder conditions, and high efficiency, making it an attractive strategy for both academic research and industrial applications. By understanding the underlying mechanistic principles, scientists can confidently apply and adapt this methodology to the synthesis of other valuable phosphonate-containing molecules.
References
-
Organic Chemistry Portal. "Phosphonate synthesis by substitution or phosphonylation". [Link]
-
Organic Syntheses. "diethyl (dichloromethyl)phosphonate". Org. Synth. 2003, 80, 179. [Link]
-
Jacquet, O., et al. (2018). "Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds". Angewandte Chemie International Edition, 57(42), 13991-13995. [Link]
-
Organic Syntheses. "diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate". Org. Synth. 1983, 61, 53. [Link]
-
Wikipedia. "Diethylphosphite". [Link]
- Google Patents. "Method for the combined production of diethyl phosphite and ethyl chloride". WO2004024742A1.
-
Reddy, B. V. S., et al. (2013). "Cross-Hetero-Dehydrogenative Coupling Reaction of Phosphites: A Catalytic Metal-Free Phosphorylation of Amines and Alcohols". Organic Letters, 15(23), 6002–6005. [Link]
- Google Patents.
-
Keglevich, G., et al. (2019). "Continuous Flow Alcoholysis of Dialkyl H-Phosphonates with Aliphatic Alcohols". Molecules, 24(17), 3100. [Link]
-
Wiley Online Library. "Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds". Angewandte Chemie, 130(42), 14193-14197. [Link]
-
Baszczyňski, O., et al. (2022). "Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects". Frontiers in Chemistry, 10, 876328. [Link]
-
ResearchGate. "Treatment of diethyl phosphite with a mixture of alcohol (1 equiv) and amine (1 equiv) in the presence of CuO@Fe3O4 as a catalyst". Scientific Diagram from an article. [Link]
-
Wikipedia. "Michaelis–Arbuzov reaction". [Link]
-
CRO Splendid Lab. "(E)-Diethyl (2-Butenyl)phosphonate". Product Page CSL-65611. [Link]
-
Kaboudin, B., & Kaboudin, B. (2007). "A mild and versatile one-flask synthesis of diethyl benzyl- and allylphosphonates from the corresponding alcohols". Tetrahedron Letters, 48(16), 2869-2871. (Note: While the full text of this specific article was not retrieved, the linked thesis [Link] describes this zinc iodide-mediated methodology in detail).
-
Vinuthana Pharma Tech Pvt Ltd. "Diethyl Phosphite (DEP)". Product Information. [Link]
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- 4. Research Portal [iro.uiowa.edu]
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- 6. chemscene.com [chemscene.com]
A Senior Application Scientist's Guide to the Michaelis-Arbuzov Reaction: Synthesis of Diethyl trans-Crotyl Phosphonate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical exploration of the Michaelis-Arbuzov reaction, focusing on the specific synthesis of diethyl trans-crotyl phosphonate. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind the protocol, addresses potential stereochemical and competitive pathways, and offers a robust, field-tested methodology for synthesis, purification, and characterization.
Introduction: The Enduring Utility of the P-C Bond
The formation of a stable carbon-phosphorus (P-C) bond is a cornerstone of organophosphorus chemistry, enabling the synthesis of a vast array of compounds with significant applications in medicine, agriculture, and materials science. Among the reactions to forge this bond, the Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and later expanded upon by Aleksandr Arbuzov, remains one of the most powerful and widely used methods.
The reaction classically involves the conversion of a trivalent phosphorus ester, such as a trialkyl phosphite, into a pentavalent phosphonate upon reaction with an alkyl halide. This guide focuses on the synthesis of this compound, an allylic phosphonate. Such compounds are valuable intermediates, particularly as reagents in the Horner-Wadsworth-Emmons olefination to produce substituted dienes, which are key structural motifs in many biologically active molecules.
The Reaction Mechanism: A Tale of Two Sₙ2 Reactions
The Michaelis-Arbuzov reaction proceeds through a well-established two-step Sₙ2 mechanism. Understanding this pathway is critical for optimizing reaction conditions and anticipating potential byproducts.
Step 1: Phosphonium Salt Formation The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the trivalent phosphorus atom of triethyl phosphite onto the electrophilic carbon of the alkyl halide (trans-crotyl chloride). This concerted Sₙ2 displacement of the chloride ion results in the formation of an intermediate trialkoxyphosphonium salt.
Step 2: Dealkylation The displaced halide anion, in this case, chloride, then acts as the nucleophile in a second Sₙ2 reaction. It attacks one of the electrophilic ethyl carbons of the phosphonium salt, displacing the phosphonate ester. This step is typically the driving force for the reaction, as it results in the formation of a very stable phosphoryl (P=O) double bond and a volatile ethyl chloride byproduct, which can be removed by distillation.
Caption: The sequential Sₙ2 mechanism of the Michaelis-Arbuzov reaction.
A Critical Consideration for Allylic Substrates: The Sₙ2' Pathway
A crucial point of expertise when working with allylic halides like crotyl chloride is the potential for a competitive Sₙ2' reaction. In this pathway, the phosphorus nucleophile attacks the γ-carbon of the allylic system, leading to a double bond shift and the formation of a branched, isomeric phosphonate.
While the reaction of crotyl chloride with triethyl phosphite predominantly yields the linear trans-crotyl phosphonate (Sₙ2 product), the formation of the Sₙ2' isomer is a possibility that must be considered, especially if reaction conditions are altered or if different leaving groups are used. The steric hindrance at the α-carbon and the electronic properties of the system generally favor the direct Sₙ2 attack.
Caption: The competitive Sₙ2' pathway for allylic halides.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure a deep understanding of the process.
Materials and Equipment
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Triethyl phosphite | C₆H₁₅O₃P | 166.16 | Nucleophile |
| trans-Crotyl chloride | C₄H₇Cl | 90.55 | Electrophile |
| This compound | C₈H₁₇O₃P | 192.19 | Product |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert gas line (Argon or Nitrogen)
-
Rotary evaporator
-
Vacuum distillation apparatus
Step-by-Step Methodology
Caption: A high-level overview of the synthesis and purification workflow.
1. Reaction Setup:
-
Assemble a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is flame-dried or oven-dried to remove residual moisture.
-
Establish an inert atmosphere by flushing the system with dry argon or nitrogen. This is critical as triethyl phosphite can be oxidized by air, and moisture can lead to hydrolysis, forming diethyl phosphite which can complicate the reaction.
-
Charge the flask with triethyl phosphite (e.g., 1.2 equivalents). Using a slight excess of the phosphite helps to ensure the complete consumption of the crotyl chloride and can also serve as the reaction solvent.
2. Reagent Addition:
-
Add trans-crotyl chloride (e.g., 1.0 equivalent) to the dropping funnel.
-
Begin vigorous stirring of the triethyl phosphite and add the trans-crotyl chloride dropwise over 30-45 minutes. The initial Sₙ2 attack is exothermic; a controlled addition prevents a rapid temperature increase.
3. Thermal Reaction:
-
Once the addition is complete, heat the reaction mixture to a gentle reflux (typically in the range of 120-140 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. The heat is necessary to drive the second Sₙ2 dealkylation step and to facilitate the removal of the volatile ethyl chloride byproduct (b.p. 12 °C), which shifts the equilibrium towards the product.
-
Monitor the reaction progress by TLC or ³¹P NMR if desired. The disappearance of the starting phosphite signal (around +139 ppm) and the appearance of the product phosphonate signal (around +25 to +30 ppm) indicates reaction completion.
4. Work-up:
-
After the reaction period, allow the mixture to cool to room temperature.
-
Remove the excess triethyl phosphite (b.p. 156 °C) and any other low-boiling components under reduced pressure using a rotary evaporator. This step concentrates the crude this compound.
5. Purification:
-
The most effective method for purifying the product is vacuum distillation. The higher molecular weight phosphonate product has a significantly higher boiling point than the starting materials.
-
Assemble a vacuum distillation apparatus. Transfer the crude oil to the distillation flask.
-
Distill under high vacuum to collect the pure this compound as a colorless oil. The expected boiling point will be in the range of 110-120 °C at ~1 mmHg.
-
Alternatively, for smaller scales or to remove non-volatile impurities, purification can be achieved via flash column chromatography on silica gel using an eluent system like hexanes/ethyl acetate.
Characterization
The purified product should be characterized to confirm its structure and purity.
-
¹H NMR (CDCl₃): Expect signals for the ethoxy groups (triplet and quartet), the methyl group of the crotyl chain (doublet), the vinylic protons (multiplets), and the P-CH₂ protons (a doublet of doublets or more complex multiplet due to coupling with both the phosphorus atom and the adjacent vinylic proton).
-
¹³C NMR (CDCl₃): Signals corresponding to all eight unique carbons should be present, with characteristic splitting for carbons near the phosphorus atom (¹JPC, ²JPC, ³JPC).
-
³¹P NMR (CDCl₃): A single peak in the phosphonate region (typically δ = +25 to +30 ppm) is expected.
-
FT-IR: Look for a strong P=O stretch around 1250 cm⁻¹ and a P-O-C stretch around 1030-1050 cm⁻¹.
Trustworthiness: A Self-Validating System
| Parameter | Troubleshooting & Rationale |
| Low Yield | Potential Cause: Incomplete reaction or loss during workup. Solution: Ensure the reaction is heated for a sufficient duration to drive the dealkylation. Check for leaks in the distillation apparatus. The use of higher-boiling phosphites (e.g., triisopropyl phosphite) may require higher reaction temperatures. |
| Impure Product (by NMR) | Potential Cause: Residual triethyl phosphite or presence of the Sₙ2' isomer. Solution: Ensure complete removal of starting material on the rotary evaporator. If the Sₙ2' isomer is significant, purification by column chromatography may be necessary. Re-evaluate reaction temperature; lower temperatures may increase selectivity for the Sₙ2 product. |
| Reaction Fails to Initiate | Potential Cause: Inactive alkyl halide. Solution: The reactivity of alkyl halides follows the order I > Br > Cl. If using crotyl chloride is ineffective, switching to crotyl bromide may accelerate the reaction, often allowing for lower reaction temperatures. |
Conclusion
The Michaelis-Arbuzov reaction is a robust and reliable method for the synthesis of phosphonates like this compound. By understanding the underlying Sₙ2 mechanism and paying close attention to the specific challenges posed by allylic substrates, researchers can execute this protocol with high efficiency and confidence. The detailed methodology provided herein, from reaction setup to purification and characterization, serves as a comprehensive guide for professionals in the chemical and pharmaceutical sciences to successfully synthesize this valuable chemical intermediate.
References
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Michaelis–Arbuzov reaction - Wikipedia. [Link]
-
diethyl (dichloromethyl)phosphonate - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Submitted by Rebekah M. Richardson and David F. Wiemer - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Arbuzov Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. [Link]
-
Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for CP(O). ChemRxiv. [Link]
-
triethyl phosphite - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo - UNH Scholars Repository. UNH Scholars' Repository. [Link]
-
Michaelis-Arbuzov Phosphonate Synthesis - ResearchGate. ResearchGate. [Link]
- Application Notes and Protocols for the Michaelis-Arbuzov Reaction
An In-Depth Technical Guide to Diethyl trans-Crotyl Phosphonate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Reagent for Stereoselective Olefination
Diethyl trans-crotyl phosphonate, also known as diethyl (E)-but-2-en-1-ylphosphonate, is a valuable organophosphorus reagent prized in organic synthesis for its role in creating carbon-carbon double bonds with high stereocontrol. As a key participant in the Horner-Wadsworth-Emmons (HWE) reaction, it provides a reliable pathway to predominantly (E)-alkenes, a structural motif frequently encountered in natural products and pharmacologically active molecules.[1][2] Unlike the related Wittig reagents, the phosphonate-stabilized carbanion generated from this compound offers enhanced nucleophilicity and the significant practical advantage of a water-soluble phosphate byproduct, greatly simplifying product purification.[2] This guide offers a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via the Michaelis-Arbuzov reaction, its application in the HWE reaction, and a full spectroscopic characterization.
Compound Identification and Physicochemical Properties
Proper identification and understanding of a reagent's physical properties are paramount for its effective and safe use in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 682-34-8 | |
| Molecular Formula | C₈H₁₇O₃P | |
| Molecular Weight | 192.19 g/mol | |
| Physical State | Liquid | General Knowledge |
| Density | 1.014 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4400 |
Synthesis via the Michaelis-Arbuzov Reaction
The most common and efficient method for preparing this compound is the Michaelis-Arbuzov reaction. This reaction forms the crucial carbon-phosphorus bond through the reaction of a trialkyl phosphite with an alkyl halide.[3] The causality behind this choice is its reliability and the formation of a volatile byproduct that can be easily removed.
Reaction Mechanism
The reaction proceeds via a two-step Sɴ2 mechanism:
-
Nucleophilic Attack: The phosphorus atom of triethyl phosphite, acting as the nucleophile, attacks the electrophilic carbon of trans-crotyl bromide (1-bromo-2-butene), displacing the bromide ion to form a phosphonium salt intermediate.[4][5]
-
Dealkylation: The displaced bromide ion then attacks one of the ethyl groups on the phosphonium intermediate. This second Sɴ2 reaction results in the formation of the final this compound product and volatile ethyl bromide, which helps drive the reaction to completion.[4][5]
Caption: Mechanism of the Michaelis-Arbuzov Reaction.
Experimental Protocol: Synthesis
This protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
Triethyl phosphite
-
trans-1-Bromo-2-butene (Crotyl bromide)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Distillation apparatus
Procedure:
-
Setup: Assemble a dry round-bottom flask with a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Charging Flask: Charge the flask with triethyl phosphite (1.0 equivalent).
-
Addition of Halide: Add trans-1-bromo-2-butene (1.0-1.1 equivalents) dropwise to the triethyl phosphite at room temperature with stirring. The reaction is often exothermic, and controlled addition may be necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 120-150 °C).[3] The progress of the reaction can be monitored by observing the distillation of the ethyl bromide byproduct.
-
Work-up: Once the reaction is complete (typically after several hours, when ethyl bromide evolution ceases), cool the mixture to room temperature.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound as a colorless oil.
Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction
The premier application of this compound is its use in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize (E)-alkenes. The phosphonate-stabilized carbanion is more nucleophilic than a corresponding Wittig ylide, allowing it to react efficiently with a wide range of aldehydes and ketones.[1]
Reaction Mechanism
The HWE reaction mechanism explains the observed high (E)-stereoselectivity.
-
Deprotonation: A strong base (e.g., NaH, n-BuLi) abstracts the acidic proton alpha to the phosphorus atom, forming a resonance-stabilized phosphonate carbanion.[6][7]
-
Nucleophilic Addition: The carbanion adds to the carbonyl carbon of an aldehyde or ketone, forming two diastereomeric tetrahedral intermediates (erythro and threo). This step is typically the rate-limiting step.[7]
-
Oxaphosphetane Formation & Elimination: The intermediates undergo reversible elimination to form a four-membered oxaphosphetane ring. The transition state leading to the (E)-alkene is sterically favored and lower in energy, leading to its formation as the major product upon collapse of the ring.[6] The byproducts are a water-soluble dialkyl phosphate salt and the base cation.
Caption: General workflow of the Horner-Wadsworth-Emmons Reaction.
Experimental Protocol: HWE Olefination
This protocol provides a generalized procedure for the olefination of an aldehyde, using benzaldehyde as an example.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask
Procedure:
-
Setup: Under an inert atmosphere, add anhydrous THF to a three-neck flask equipped with a dropping funnel and a magnetic stirrer.
-
Base Suspension: Carefully add sodium hydride (1.1 equivalents) to the THF.
-
Carbanion Formation: Cool the suspension to 0 °C. Add a solution of this compound (1.0 equivalent) in THF dropwise via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Aldehyde Addition: Cool the resulting carbanion solution back to 0 °C. Add a solution of benzaldehyde (1.0 equivalent) in THF dropwise.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the aldehyde (typically 1-4 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product, (E)-1-phenyl-1,3-pentadiene, can be purified by flash column chromatography on silica gel.
Spectroscopic Data Analysis
Characterization of this compound is routinely performed using NMR spectroscopy. The expected chemical shifts are based on data from analogous phosphonate structures.[4][8]
-
¹H NMR: The spectrum will be characterized by several key signals. The ethoxy groups on the phosphorus will show a triplet for the methyl protons (~1.3 ppm) and a multiplet (quartet of doublets due to coupling with both protons and phosphorus) for the methylene protons (~4.0-4.2 ppm). The crotyl group will display a doublet for the terminal methyl group (~1.7 ppm), a doublet of doublets for the methylene protons adjacent to the phosphorus (~2.5-2.7 ppm, with coupling to both the vinyl proton and phosphorus), and two multiplets for the vinyl protons (~5.5-5.8 ppm).
-
¹³C NMR: The carbon signals for the ethoxy groups will appear at ~16 ppm (methyl, with P-C coupling) and ~62 ppm (methylene, with P-C coupling). The crotyl moiety will show signals around ~18 ppm (methyl), ~32 ppm (methylene, with strong P-C coupling), and in the vinyl region ~120-135 ppm.
-
³¹P NMR: A single resonance is expected in the proton-decoupled ³¹P NMR spectrum. For alkyl phosphonates of this type, the chemical shift typically appears in the range of +20 to +30 ppm, relative to an external standard of 85% H₃PO₄.[4][8]
Safety and Handling
This compound is an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid breathing fumes or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of (E)-alkenes via the Horner-Wadsworth-Emmons reaction. Its straightforward synthesis through the Michaelis-Arbuzov reaction and the practical advantages of its use, such as high stereoselectivity and simplified purification, solidify its place as a valuable tool in the arsenal of synthetic chemists, particularly those in the fields of natural product synthesis and drug development. A thorough understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, is essential for its successful application.
References
-
Royal Society of Chemistry. (n.d.). Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). NMR Spectra of New Compounds. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Retrieved from [Link]
-
MDPI. (2021). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 26(11), 3326. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. PubMed Central. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Submitted by Rebekah M. Richardson and David F. Wiemer. Retrieved from [Link]
-
ResearchGate. (n.d.). Michaelis-Arbuzov Phosphonate Synthesis. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
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- 8. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the ³¹P NMR Chemical Shift of Diethyl trans-Crotyl Phosphonate
This guide provides an in-depth analysis of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift for diethyl trans-crotyl phosphonate. It is intended for researchers, scientists, and drug development professionals who utilize organophosphorus compounds and require a deep, practical understanding of their characterization. We will move beyond simple data reporting to explore the causal factors governing the chemical shift, enabling predictive understanding and robust experimental design.
Introduction: The Significance of the Phosphonate Moiety and ³¹P NMR
Phosphonates are a cornerstone in medicinal chemistry and materials science, prized for their role as stable analogues of phosphates and their utility in synthetic organic chemistry.[1] this compound, an unsaturated phosphonate ester, serves as a valuable synthetic intermediate. Its characterization is paramount for ensuring reaction success and purity of subsequent products.
Among analytical techniques, ³¹P NMR spectroscopy stands out as a uniquely powerful tool for studying phosphorus-containing compounds.[2] The phosphorus-31 nucleus possesses favorable properties: a 100% natural abundance and a spin of ½, which results in sharp, easily interpretable NMR signals over a wide chemical shift range.[2][3] This allows for direct, non-destructive insight into the electronic environment of the phosphorus atom.
Theoretical Framework: Factors Governing the ³¹P Chemical Shift
The ³¹P NMR chemical shift (δ) is a sensitive probe of the local electronic and structural environment of the phosphorus nucleus. Chemical shifts are reported in parts per million (ppm) relative to an external standard, typically 85% phosphoric acid (H₃PO₄).[2][3] For a phosphonate like this compound, the key influencing factors are:
-
Oxidation State and Coordination: The phosphorus in a phosphonate is in the P(V) oxidation state and is tetracoordinated. This general structure places its chemical shift in a characteristic region of the ³¹P NMR spectrum, broadly between 0 and +40 ppm.
-
Electronegativity of Substituents: The electronegativity of the atoms directly bonded to the phosphorus atom significantly impacts the shielding of the nucleus. In this compound, the phosphorus is bonded to two ethoxy groups (-OCH₂CH₃), one oxygen atom (P=O), and the crotyl group (-CH₂CH=CHCH₃). The highly electronegative oxygen atoms deshield the phosphorus nucleus, shifting its resonance downfield.
-
Bond Angles (O-P-O and C-P-O): Distortions in the tetrahedral geometry around the phosphorus atom can alter the hybridization of the phosphorus orbitals, thereby influencing the chemical shift.[3]
-
Electronic Effects of the Carbon Substituent: The nature of the carbon group attached to the phosphorus is critical. The trans-crotyl group, being an allylic system, influences the phosphorus nucleus through inductive and potential hyperconjugative effects. The sp² hybridized carbons of the double bond are more electronegative than sp³ carbons, which can lead to a deshielding effect compared to a saturated alkyl chain.
Expected Chemical Shift for this compound
Diethyl phosphonate itself exhibits a ³¹P NMR signal around +7 ppm.[4] The introduction of alkyl groups directly to the phosphorus atom (in place of the P-H proton) typically results in a significant downfield shift. For instance, diethyl ethylphosphonate has a reported chemical shift of approximately +31 ppm.
The trans-crotyl group is an unsaturated alkyl chain. Its electronic influence is expected to be similar to other simple alkyl groups, but with subtle differences arising from the double bond. We can confidently predict the chemical shift for diethyl trans--crotyl phosphonate to be in the +25 to +30 ppm range in a standard deuterated solvent like chloroform (CDCl₃). This prediction is based on the typical shifts observed for similar allylic and alkyl phosphonates. For example, diethyl benzylphosphonate derivatives show signals in the +26 ppm range.[5]
The Influence of Stereochemistry: trans vs. cis
The trans (or E) stereochemistry of the crotyl group is expected to have a minor but potentially measurable effect on the ³¹P chemical shift compared to the corresponding cis (Z) isomer. This difference arises from the through-space steric interactions and the slightly different electronic distribution in the two isomers, which can subtly alter the magnetic environment of the phosphorus nucleus.
The Impact of Solvent Selection
The choice of solvent can perturb the ³¹P chemical shift, primarily through solute-solvent interactions. This is a critical consideration for ensuring data consistency and accuracy.
-
Aprotic Solvents: In non-polar aprotic solvents (e.g., CDCl₃, C₆D₆, THF-d₈), the chemical shift is primarily influenced by the dielectric constant of the medium.[6][7][8] Generally, minor variations are expected among these solvents.
-
Protic Solvents: Protic solvents (e.g., D₂O, CD₃OD) can engage in hydrogen bonding with the phosphoryl oxygen (P=O) of the phosphonate. This interaction can draw electron density away from the phosphorus atom, leading to a noticeable downfield shift of the ³¹P signal.[6][7][8]
The following table summarizes the expected trend in chemical shifts:
| Solvent Type | Example | Dominant Interaction | Expected ³¹P Shift Trend |
| Aprotic, Non-Polar | C₆D₆ | van der Waals | Baseline |
| Aprotic, Polar | CDCl₃, Acetone-d₆ | Dipole-Dipole | Minor deviation from baseline |
| Protic | CD₃OD, D₂O | Hydrogen Bonding | Significant downfield shift |
Experimental Protocol for ³¹P NMR Acquisition
To validate the predicted chemical shift and characterize this compound, the following experimental workflow is recommended. This protocol is designed to produce high-quality, reproducible data.
Sample Preparation
-
Analyte: Weigh approximately 10-30 mg of purified this compound.
-
Solvent: Add 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to a clean, dry NMR tube.
-
Standard: While 85% H₃PO₄ is the ultimate reference, it is used as an external standard. For routine work, referencing to the known solvent signal or a stable internal standard can be done, but the final reported value should be calibrated against H₃PO₄ at δ = 0 ppm.
-
Mixing: Gently vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
Spectrometer Setup and Data Acquisition
The following diagram outlines the logical workflow for setting up the NMR experiment.
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]
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- 5. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. 31P [nmr.chem.ucsb.edu]
- 8. eu-opensci.org [eu-opensci.org]
The Stereochemical Landscape of Diethyl trans-Crotyl Phosphonate: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the stereochemistry of diethyl trans-crotyl phosphonate, a versatile reagent in organic synthesis with significant potential in drug development. We will delve into the fundamental principles governing its stereochemical behavior, from its synthesis to its participation in key carbon-carbon bond-forming reactions. This document will serve as a comprehensive resource for researchers and scientists, offering not only theoretical insights but also actionable experimental protocols and data interpretation strategies. By understanding and controlling the stereochemistry of this compound and its derivatives, drug development professionals can unlock new avenues for the synthesis of complex, stereochemically defined molecules with enhanced therapeutic potential.
Introduction: The Significance of Stereochemistry in Phosphonate Chemistry
Phosphonates are a critical class of organophosphorus compounds widely utilized in medicinal chemistry due to their structural analogy to phosphates and carboxylates. This mimicry allows them to act as effective enzyme inhibitors, haptens for catalytic antibody production, and therapeutic agents in their own right.[1][2] The biological activity of phosphonate-containing molecules is often intrinsically linked to their three-dimensional arrangement, making stereochemistry a paramount consideration in their design and synthesis. This compound, with its reactive allylic system, presents a valuable building block for the introduction of a four-carbon unit with defined geometry. The "trans" configuration of the double bond provides a degree of stereochemical pre-determination, which can be exploited in subsequent transformations to control the formation of new stereocenters. This guide will illuminate the principles and practicalities of harnessing the stereochemical potential of this important reagent.
Synthesis and Stereochemical Integrity of this compound
The most common and direct route to this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite, such as triethyl phosphite, with an appropriate alkyl halide. In this case, trans-crotyl bromide or chloride is the preferred starting material to ensure the desired trans-geometry of the resulting phosphonate.
The Michaelis-Arbuzov Reaction: A Reliable Path to trans-Geometry
The Michaelis-Arbuzov reaction proceeds through an SN2 mechanism, which, while not directly impacting the geometry of the double bond, is crucial for the formation of the carbon-phosphorus bond. The stereochemical integrity of the trans-double bond is generally maintained throughout the reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
trans-Crotyl bromide
-
Triethyl phosphite
-
Anhydrous toluene
-
Nitrogen atmosphere apparatus
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add triethyl phosphite.
-
Slowly add trans-crotyl bromide to the triethyl phosphite at room temperature with stirring. An exothermic reaction is expected.
-
After the initial reaction subsides, heat the mixture to reflux in an oil bath for 3-4 hours to ensure complete reaction. The progress of the reaction can be monitored by the cessation of ethyl bromide evolution.
-
After cooling to room temperature, remove the excess triethyl phosphite and the ethyl bromide byproduct by distillation under reduced pressure.
-
The crude this compound can be further purified by vacuum distillation to yield a colorless oil.
Characterization:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl groups (triplet and quartet) and the crotyl moiety. The coupling constant between the vinylic protons will confirm the trans configuration (typically in the range of 15-18 Hz).
-
³¹P NMR: A single peak in the proton-decoupled ³¹P NMR spectrum will confirm the formation of the phosphonate.[3]
Stereoselective Reactions of this compound
The true synthetic utility of this compound lies in its ability to participate in stereoselective carbon-carbon bond-forming reactions. The pre-existing trans-double bond significantly influences the stereochemical outcome of these reactions, particularly in additions to carbonyl compounds and imines.
The Horner-Wadsworth-Emmons (HWE) Reaction: Controlling Olefin Geometry
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the synthesis of alkenes with high stereoselectivity.[4][5] In the case of this compound, deprotonation at the α-carbon generates a phosphonate-stabilized carbanion that can react with aldehydes and ketones. While the classical HWE reaction with stabilized phosphonates typically yields (E)-alkenes, the situation with γ-substituted allylphosphonates is more nuanced. The stereochemistry of the newly formed double bond is influenced by the reaction conditions and the nature of the substituents.
The reaction proceeds through the formation of an oxaphosphetane intermediate. The relative stability of the diastereomeric intermediates and the kinetics of their formation and decomposition determine the final E/Z ratio of the product. Generally, the use of non-chelating cations (e.g., Na+, K+) and aprotic solvents favors the formation of the thermodynamically more stable (E)-alkene.
Diagram: Horner-Wadsworth-Emmons Reaction Mechanism
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Diastereoselective Addition to Chiral Aldehydes and Imines
When the phosphonate carbanion derived from this compound adds to a chiral aldehyde or imine, two new stereocenters can be generated. The inherent chirality of the electrophile can direct the approach of the nucleophile, leading to a diastereoselective outcome. The Felkin-Anh model is often used to predict the major diastereomer formed in such reactions.
The model predicts that the nucleophile will attack the carbonyl carbon from the least hindered face, anti-periplanar to the largest substituent on the adjacent stereocenter. The trans-geometry of the crotyl unit can further influence the transition state, potentially enhancing the diastereoselectivity.
Diagram: Felkin-Anh Model for Nucleophilic Addition
Caption: Felkin-Anh model for nucleophilic addition.
Stereochemical Analysis of Reaction Products
Determining the stereochemical outcome of reactions involving this compound is crucial. A combination of spectroscopic and chromatographic techniques is typically employed.
NMR Spectroscopy
-
¹H NMR: The coupling constants between vicinal protons on a newly formed double bond can distinguish between (E) and (Z) isomers. For diastereomeric products, the chemical shifts and coupling patterns of protons adjacent to the new stereocenters will differ. The use of chiral shift reagents can also help to resolve the signals of enantiomers.
-
³¹P NMR: In cases where a new stereocenter is created at the phosphorus atom (e.g., through the use of a chiral auxiliary), ³¹P NMR can be used to distinguish between diastereomers. The chemical shifts of the phosphorus nucleus will be different for each diastereomer.[3] The formation of diastereomeric adducts can sometimes be observed directly in the ³¹P NMR spectrum.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an indispensable tool for separating and quantifying enantiomers and diastereomers. By using a chiral stationary phase, it is possible to achieve baseline separation of stereoisomers, allowing for the accurate determination of enantiomeric excess (ee) or diastereomeric ratio (dr).
Experimental Protocol: Chiral HPLC Analysis
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Chiral column (e.g., Daicel Chiralpak series).
Procedure:
-
Dissolve a small sample of the purified product in a suitable solvent (e.g., hexane/isopropanol mixture).
-
Inject the sample onto the chiral HPLC column.
-
Elute with an appropriate mobile phase (the composition of which will need to be optimized for the specific compound).
-
Monitor the elution profile with the UV detector.
-
The retention times of the different stereoisomers will vary. The peak areas can be used to calculate the enantiomeric excess or diastereomeric ratio.
Applications in Drug Development
The ability to stereoselectively synthesize molecules using this compound has significant implications for drug development. The resulting homoallylic alcohols and amines are valuable intermediates in the synthesis of a wide range of natural products and pharmaceuticals. For example, controlling the stereochemistry of these building blocks is essential for the synthesis of polyketide natural products, many of which exhibit potent biological activities.
Conclusion
This compound is a powerful reagent for the stereoselective synthesis of complex organic molecules. Its pre-defined trans-double bond geometry provides a valuable handle for controlling the stereochemical outcome of subsequent reactions. By understanding the principles of stereocontrol in reactions such as the Horner-Wadsworth-Emmons olefination and nucleophilic additions to chiral electrophiles, and by employing rigorous analytical techniques, researchers can effectively utilize this reagent to construct stereochemically defined building blocks for drug discovery and development. This guide has provided a framework for understanding and applying the stereochemistry of this compound, empowering scientists to design and execute more efficient and selective synthetic strategies.
References
-
Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]
- Kafarski, P., & Lejczak, B. (2001). Biological activity of phosphonic acids. In Aminophosphonic and Aminophosphinic Acids (pp. 407-442). John Wiley & Sons, Ltd.
- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.
- Muchapt, G., & Ameduri, B. (2010). Vinylidene fluoride telomers: a wide range of original fluorinated synthons. Chemical Reviews, 110(11), 6618-6650.
- Kalek, M., Ziadi, A., & Stawinski, J. (2008). A new, efficient method for the synthesis of P-chiral H-phosphinates. Organic Letters, 10(20), 4637-4640.
- Ando, K. (1997). Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes. The Journal of Organic Chemistry, 62(7), 1934-1939.
- Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408.
- Bodzioch, A., & Pietrusiewicz, K. M. (2009). Asymmetric synthesis of P-chiral organophosphorus compounds. Chemical Society Reviews, 38(4), 1151-1181.
- Wiemer, A. J., & Wiemer, D. F. (2011). Direct Conversion of Benzylic and Allylic Alcohols to Phosphonates. The Journal of Organic Chemistry, 76(8), 2712-2717.
- Han, L. B., & Tanaka, M. (1999). Palladium-catalyzed phosphonylation of aryl and vinyl triflates. The Journal of Organic Chemistry, 64(6), 1771-1774.
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Stability and Storage of Diethyl trans-Crotyl Phosphonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl trans-crotyl phosphonate is a valuable reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction to produce (E,E)-dienes. As with many organophosphorus compounds, its stability is a critical factor for ensuring reaction reproducibility, purity of products, and safety in the laboratory. This in-depth technical guide provides a comprehensive overview of the stability of this compound, detailing its principal degradation pathways, recommended storage conditions, and analytical methodologies for assessing its purity and degradation. By understanding the chemical liabilities of this reagent, researchers can implement effective handling and storage strategies to maintain its integrity over time.
Introduction: The Chemical Profile of this compound
This compound, also known as diethyl (E)-but-2-en-1-ylphosphonate, is an organophosphorus compound featuring a phosphonate ester functional group and a trans-allylic carbon-carbon double bond. Its utility in synthesis is significant, but its chemical structure also presents inherent stability challenges. The key structural features influencing its stability are the phosphorus(V) center, the ethyl ester linkages, and the reactive crotyl group.
This guide will delve into the critical aspects of the compound's stability, providing both theoretical understanding and practical, field-proven insights to ensure its effective use in research and development.
Key Degradation Pathways
The degradation of this compound can proceed through several mechanisms, primarily hydrolysis, thermal decomposition, and potentially isomerization and oxidation of the crotyl group. Understanding these pathways is fundamental to preventing degradation.
Hydrolysis: The Primary Concern
Phosphonate esters are generally susceptible to hydrolysis under both acidic and basic conditions.[1] The hydrolysis of this compound proceeds in a stepwise manner, with the initial loss of one ethyl group to form the monoester, followed by the loss of the second ethyl group to yield trans-crotylphosphonic acid.
Mechanism of Hydrolysis:
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the phosphoryl oxygen is protonated, increasing the electrophilicity of the phosphorus atom and making it more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic phosphorus center, leading to the cleavage of the P-O ester bond. Basic hydrolysis of phosphonate esters is generally faster than acidic hydrolysis.
The rate of hydrolysis is influenced by factors such as pH, temperature, and the steric and electronic nature of the substituents on the phosphorus atom.[2]
Logical Framework for Hydrolysis
Caption: Stepwise hydrolysis of this compound.
Thermal Decomposition
Elevated temperatures can induce the degradation of this compound. Organophosphorus esters, particularly those with ethyl groups, are known to undergo elimination reactions at higher temperatures.[3][4][5] The likely thermal degradation pathway involves a Cope-type elimination, yielding ethylene and the corresponding phosphonic acid.
This decomposition is generally initiated at temperatures exceeding the recommended storage conditions and can be accelerated by the presence of impurities.
Thermal Decomposition Pathway
Caption: Primary thermal degradation pathway.
Isomerization of the Crotyl Group
The trans (or E) configuration of the crotyl group is generally more stable. However, under certain conditions, such as exposure to light or the presence of radical initiators or certain catalysts, isomerization to the cis (or Z) isomer is possible.[6][7][8][9][10] The presence of the cis isomer can affect the stereoselectivity of subsequent reactions.
Oxidative Degradation
The allylic double bond in the crotyl group is susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to air (autoxidation).[11][12] This can lead to the formation of epoxides, aldehydes, or other oxidation products, which will compromise the purity and reactivity of the phosphonate.
Recommended Storage and Handling Conditions
To ensure the long-term stability and purity of this compound, the following storage and handling protocols are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of thermal decomposition and hydrolysis. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation of the allylic double bond and hydrolysis from atmospheric moisture. |
| Container | Tightly sealed, amber glass bottle | Protects from moisture and light, which can promote isomerization and other degradation pathways. |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents | These substances can catalyze degradation reactions such as hydrolysis and oxidation. |
Table 1: Recommended Storage Conditions for this compound
Handling Procedures:
-
Always handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to air and moisture.
-
Use clean, dry syringes and needles for transferring the liquid.
-
After use, ensure the container is tightly sealed and the headspace is purged with an inert gas before returning to refrigerated storage.
Stability Testing and Purity Assessment
Regular assessment of the purity of this compound is crucial, especially for sensitive applications. A combination of analytical techniques should be employed for a comprehensive purity profile.
Analytical Methods for Purity and Degradation Monitoring
| Analytical Technique | Information Provided |
| ³¹P NMR Spectroscopy | Provides a quantitative measure of the parent compound and any phosphorus-containing impurities or degradation products. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment. |
| ¹H and ¹³C NMR Spectroscopy | Confirms the structure of the compound and can be used to detect the presence of isomers (cis/trans) and organic impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A powerful technique for separating and identifying volatile impurities and degradation products.[13] |
| High-Performance Liquid Chromatography (HPLC) | Can be used to determine the purity of the compound and quantify non-volatile degradation products.[14] |
| Karl Fischer Titration | Determines the water content, which is a critical parameter for preventing hydrolysis. |
Table 2: Analytical Techniques for Stability Assessment
Experimental Protocol: Accelerated Stability Study
To predict the long-term stability of this compound, an accelerated stability study can be performed.[15][16][17] This involves storing the compound at elevated temperatures and monitoring its degradation over time.
Step-by-Step Methodology:
-
Sample Preparation: Aliquot the this compound into several vials under an inert atmosphere.
-
Storage Conditions: Place the vials in controlled temperature chambers (e.g., 25°C/60% RH, 40°C/75% RH) and a control sample at the recommended storage temperature (2-8°C).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: Analyze the samples at each time point using the analytical methods described in Table 2 to quantify the remaining parent compound and identify any degradation products.
-
Data Evaluation: Use the data to determine the degradation kinetics and estimate the shelf-life of the compound under the recommended storage conditions.
Workflow for an Accelerated Stability Study
Caption: A typical workflow for conducting an accelerated stability study.
Conclusion and Best Practices
The stability of this compound is paramount for its successful application in synthesis. The primary degradation pathways are hydrolysis and thermal decomposition, with potential for isomerization and oxidation. By adhering to stringent storage and handling protocols, the integrity of this valuable reagent can be maintained.
Key Takeaways for Researchers:
-
Store Cold and Dry: Refrigeration and protection from moisture are the most critical factors in preserving the compound.
-
Inert Atmosphere is Essential: To prevent oxidative degradation and hydrolysis from atmospheric moisture, always store and handle under an inert gas.
-
Monitor Purity Regularly: For critical applications, periodic purity checks using ³¹P NMR are highly recommended.
-
Be Aware of Incompatibilities: Avoid contact with strong acids, bases, and oxidizing agents.
By implementing these best practices, researchers can ensure the reliability of their results and the longevity of their this compound stocks.
References
- The Microbial Degradation of Natural and Anthropogenic Phosphon
- Accelerated Storage Stability test of Potassium salt of Active phosphorus. (n.d.). Isha Agro.
- The Microbial Degradation of Natural and Anthropogenic Phosphon
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- Effective degradation of organophosphate ester flame retardants and plasticizers in coastal sediments under high urban pressure. (2022). PMC.
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- Diethyl 2-butenylphosphonate, predominantly trans 95%. (n.d.). Sigma-Aldrich.
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Introduction: Understanding Diethyl trans-Crotyl Phosphonate
An In-Depth Technical Guide to the Safe Handling of Diethyl trans-Crotyl Phosphonate
This compound (CAS No. 682-34-8) is an organophosphorus compound utilized in synthetic organic chemistry.[1][2] Its structure, featuring a reactive phosphonate functional group and an olefinic component, makes it a valuable reactant for various carbon-carbon bond-forming reactions, including the Pauson-Khand reaction and the synthesis of retinoid building blocks.[1] As with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for researchers and drug development professionals. This guide provides a comprehensive overview of the safety data for this compound, grounded in established regulatory classifications and field-proven laboratory practices.
Chemical Identification and Physicochemical Properties
Correct identification is the foundational step in chemical safety. The properties of a substance dictate its behavior under various conditions and inform the necessary handling and storage protocols.
Synonyms: Diethyl 2-butenylphosphonate, Diethyl but-2-en-1-ylphosphonate[1][3] Molecular Formula: C₈H₁₇O₃P[3] Molecular Weight: 192.19 g/mol [3]
The following table summarizes key physicochemical data, which is critical for assessing its potential for environmental dispersion and for designing appropriate experimental and storage conditions.
| Property | Value | Source |
| CAS Number | 682-34-8 | [1] |
| MDL Number | MFCD05865177 | [1] |
| Physical State | Liquid | [1] |
| Density | 1.014 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.4400 | [1] |
| Storage Class | 10 - Combustible liquids | [1] |
| Recommended Storage | Sealed in dry, 2-8°C | [3] |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties. Understanding these classifications is not merely a regulatory formality; it is the basis for risk assessment and the selection of appropriate personal protective equipment (PPE).
| GHS Classification | Hazard Code | Hazard Statement | GHS Pictogram | Signal Word |
| Skin Irritation, Category 2 | H315 | Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Irritation, Category 2 | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| Specific target organ toxicity — single exposure, Category 3 (Respiratory system) | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
| Source:[1][2][4] |
The GHS07 pictogram and "Warning" signal word immediately communicate that while the substance is not acutely fatal, it can cause significant irritation and discomfort upon exposure.[1][3] The causality behind this is the chemical's ability to interact with and disrupt the epithelial tissues of the skin, eyes, and respiratory tract.
Safe Handling and Exposure Control Protocol
A self-validating safety protocol relies on a multi-layered approach, combining engineering controls, administrative procedures, and personal protective equipment. The following workflow is designed to minimize exposure risk during routine laboratory use.
Experimental Workflow for Safe Handling
Caption: Standard Laboratory Handling Workflow.
Step-by-Step Methodology
-
Engineering Controls: All manipulations of this compound must be conducted within a certified chemical fume hood.[5][6] This is the primary barrier to prevent inhalation of vapors, which may cause respiratory irritation.[1][2]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5][6] This is non-negotiable due to the H319 "Causes serious eye irritation" classification.[1]
-
Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile).[5] Always inspect gloves for tears or punctures before use. Contaminated clothing should be removed and washed before reuse.[7]
-
Respiratory Protection: Under normal fume hood use, respiratory protection is not required. However, if exposure limits are exceeded or in the event of a large spill outside of containment, a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used.[1]
-
-
Hygiene Measures: Avoid all personal contact.[8] Do not eat, drink, or smoke in the laboratory.[8][9] Wash hands thoroughly with soap and water after handling the chemical and before leaving the work area.[6]
-
Storage: Store the container tightly sealed in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][5][10] The recommended storage temperature is between 2-8°C to ensure chemical stability.[3]
Emergency Procedures: First Aid and Spill Response
Preparedness is key to mitigating the consequences of accidental exposure or release. All personnel must be familiar with the location of emergency equipment (safety showers, eyewash stations) and these procedures.
Emergency Response Flowchart
Caption: First Aid Response Logic by Exposure Route.
First-Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[5][7] If the individual feels unwell, seek medical attention.[6]
-
If on Skin: Immediately wash the affected area with plenty of soap and water.[5][6] If skin irritation develops or persists, get medical advice.[7] Contaminated clothing must be removed and laundered before reuse.[7]
-
If in Eyes: This is a critical exposure route. Immediately rinse the eyes cautiously with water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation.[6][7][9] If contact lenses are present, remove them if it is safe to do so and continue rinsing.[5][6] Seek immediate medical attention.[9]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek medical advice if you feel unwell.[6][9]
Accidental Release Measures
-
Personal Precautions: Evacuate the area. Ensure adequate ventilation. Avoid breathing vapors.[5] Remove all sources of ignition.[11]
-
Containment and Cleaning: For minor spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite, or universal binder).[7][11] Collect the residue and place it in a suitable, labeled container for disposal.[5]
-
Environmental Precautions: Prevent the spillage from entering drains or waterways.[7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]
-
Specific Hazards: In case of fire, hazardous decomposition products may be formed, including carbon oxides and oxides of phosphorus.[6][10]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][6]
Stability, Reactivity, and Disposal
-
Reactivity: The compound is stable under recommended storage conditions.[10]
-
Conditions to Avoid: Avoid exposure to heat, flames, and sparks.[12]
-
Incompatible Materials: Keep away from strong oxidizing agents.[10][12]
-
Disposal Considerations: All chemical waste must be handled in accordance with local, state, and federal regulations.[8] Dispose of the contents and container at an approved waste disposal plant.[5][6] Do not discharge into sewers or waterways.[8]
Toxicological and Ecological Information
-
Toxicological Information: The primary health effects are irritation to the skin, eyes, and respiratory system upon direct contact.[1][2][4] There is no specific quantitative data (e.g., LD50, LC50) for this compound available in the cited sources. Therefore, all contact should be minimized as a precautionary measure.
-
Ecological Information: No specific data on the ecotoxicity, persistence, or bioaccumulation potential of this compound is available in the provided search results.[5] As a standard practice for chemicals with unknown environmental impact, release into the environment must be avoided.[9]
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The Horner-Wadsworth-Emmons Olefination: A Technical Guide to the Mechanism of Diethyl trans-Crotyl Phosphonate
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the mechanism of action of diethyl trans-crotyl phosphonate in olefination reactions. This guide will delve into the intricacies of the Horner-Wadsworth-Emmons (HWE) reaction, providing a detailed exploration of its mechanism, stereochemical control, and practical application, thereby empowering scientists to leverage this powerful transformation in their synthetic endeavors.
Introduction: The Power and Precision of the Horner-Wadsworth-Emmons Reaction
The construction of carbon-carbon double bonds with high stereocontrol is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecular architectures found in pharmaceuticals and natural products. The Horner-Wadsworth-Emmons (HWE) reaction stands as a premier method for achieving this transformation, offering significant advantages over the classical Wittig reaction.[1] At its core, the HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to furnish an alkene.[2]
A key advantage of the HWE reaction lies in the enhanced nucleophilicity of the phosphonate carbanion compared to the corresponding phosphonium ylide used in the Wittig reaction.[2][3] This heightened reactivity allows for efficient olefination of a broader range of carbonyl compounds, including sterically hindered ketones.[4] Furthermore, the water-soluble nature of the phosphate byproduct significantly simplifies product purification, a crucial consideration in multi-step synthetic sequences.[5][6]
This guide will focus specifically on the application of this compound, a reagent that provides a direct route to the synthesis of (E)-1,3-dienes, valuable building blocks in organic synthesis. We will dissect the reaction mechanism, explore the factors governing its high stereoselectivity, and provide practical insights into its experimental execution.
The Core Mechanism: A Stepwise Journey to the Alkene
The Horner-Wadsworth-Emmons reaction proceeds through a well-defined sequence of steps, each contributing to the overall efficiency and stereochemical outcome of the transformation. The reaction is initiated by the deprotonation of the phosphonate ester to generate the key nucleophilic species, the phosphonate carbanion.[2]
Generation of the Phosphonate Carbanion
The first and crucial step is the deprotonation of the α-carbon of the this compound. This is typically achieved using a strong base, with sodium hydride (NaH) being a common and effective choice. The acidity of the α-protons is enhanced by the electron-withdrawing phosphonate group, facilitating the formation of the resonance-stabilized carbanion.
Diagram 1: Generation of the this compound Carbanion
Caption: Deprotonation of this compound.
Nucleophilic Addition to the Carbonyl Compound
The generated phosphonate carbanion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[2] This nucleophilic addition is the rate-limiting step of the reaction and leads to the formation of a tetrahedral intermediate known as a betaine or, more accurately, a pair of diastereomeric β-alkoxyphosphonates.[7]
Formation of the Oxaphosphetane Intermediate
The β-alkoxyphosphonate intermediates can then undergo an intramolecular cyclization. The oxygen atom of the newly formed alkoxide attacks the electrophilic phosphorus atom, displacing one of the ethoxy groups to form a four-membered ring intermediate called an oxaphosphetane.[4] This step is often reversible.
Elimination to the Alkene
The final step of the mechanism is the fragmentation of the oxaphosphetane intermediate. This concerted, syn-elimination process results in the formation of the desired alkene and a water-soluble diethyl phosphate byproduct.[1] The stereochemistry of the final alkene is determined during this elimination step.
Diagram 2: The Horner-Wadsworth-Emmons Reaction Mechanism
Caption: The four key stages of the HWE reaction mechanism.
Stereochemical Control: The Origin of (E)-Selectivity
A hallmark of the Horner-Wadsworth-Emmons reaction with stabilized phosphonates is its high propensity to form the thermodynamically more stable (E)-alkene.[2][5] This stereoselectivity is a direct consequence of the reversibility of the initial nucleophilic addition and the subsequent steps leading to the oxaphosphetane intermediates.
The initial addition of the phosphonate carbanion to the aldehyde generates two diastereomeric betaine intermediates. These intermediates can interconvert through a retro-addition process. The diastereomer that leads to the less sterically hindered transition state for oxaphosphetane formation and subsequent elimination will be favored.
In the case of this compound, the transition state leading to the (E)-alkene allows for the bulky R-group of the aldehyde and the crotyl group of the phosphonate to be positioned in a pseudo-equatorial orientation within the forming oxaphosphetane ring, minimizing steric repulsion. Conversely, the transition state leading to the (Z)-alkene would force these bulky groups into a more sterically demanding pseudo-axial arrangement. This energetic preference for the less hindered pathway is the primary driver for the high (E)-selectivity observed in this reaction.[5][6]
Several factors can be manipulated to further enhance the (E)-selectivity:
| Factor | Influence on (E)-Selectivity | Rationale |
| Reaction Temperature | Higher temperatures favor (E)-alkene formation.[2] | Increased thermal energy allows for more efficient equilibration of the betaine intermediates, favoring the thermodynamically more stable (E)-product pathway. |
| Base/Counterion | Li⁺ > Na⁺ > K⁺ for (E)-selectivity.[2] | Smaller, more coordinating cations like Li⁺ can better stabilize the betaine intermediate, promoting reversibility and favoring the thermodynamic product. |
| Solvent | Aprotic solvents like THF or DME are standard. | These solvents effectively solvate the cation without interfering with the reaction intermediates. |
| Aldehyde Structure | Increased steric bulk of the aldehyde R-group enhances (E)-selectivity.[2] | A bulkier R-group amplifies the steric repulsion in the transition state leading to the (Z)-alkene, further favoring the (E)-pathway. |
Synthesis of the Phosphonate Reagent: The Michaelis-Arbuzov Reaction
For a comprehensive understanding, it is instructive to consider the synthesis of the this compound reagent itself. The most common and efficient method for its preparation is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite, such as triethyl phosphite, with an alkyl halide, in this case, trans-crotyl bromide.
The reaction proceeds via an SN2 attack of the nucleophilic phosphorus atom of the triethyl phosphite on the electrophilic carbon of trans-crotyl bromide. This forms a phosphonium salt intermediate, which then undergoes a dealkylation step, typically through attack by the displaced bromide ion on one of the ethyl groups of the phosphite, to yield the final phosphonate product and ethyl bromide as a byproduct.
Diagram 3: Synthesis of this compound via the Michaelis-Arbuzov Reaction
Caption: The Michaelis-Arbuzov reaction for phosphonate synthesis.
Experimental Protocol: A Practical Guide
The following is a representative, generalized protocol for the Horner-Wadsworth-Emmons olefination of an aldehyde with this compound. Researchers should optimize conditions for their specific substrates.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
Preparation of the Phosphonate Anion:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).
-
Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases. The formation of a clear solution or a fine white precipitate indicates the formation of the phosphonate anion.
-
-
Olefination Reaction:
-
Cool the solution of the phosphonate anion to 0 °C.
-
Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (E)-alkene.
-
Characterization:
The structure and stereochemistry of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The coupling constant of the vinylic protons in the ¹H NMR spectrum is a key indicator of the double bond geometry, with a larger coupling constant (typically > 15 Hz) being characteristic of an (E)-alkene.
Conclusion
The Horner-Wadsworth-Emmons reaction, particularly with reagents like this compound, is a robust and highly reliable method for the stereoselective synthesis of (E)-alkenes. A thorough understanding of the reaction mechanism, the factors governing its stereoselectivity, and the practical aspects of its execution is paramount for its successful application in the synthesis of complex organic molecules. This guide has provided a detailed overview of these critical aspects, aiming to equip researchers with the knowledge necessary to effectively utilize this powerful synthetic tool.
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NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
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Organic Syntheses. Diethyl (dichloromethyl)phosphonate. [Link]
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Organic Syntheses. Submitted by Rebekah M. Richardson and David F. Wiemer. [Link]
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-
Organic Syntheses. diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. [Link]
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ResearchGate. The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. [Link]
-
YouTube. Horner-Wadsworth-Emmons Reaction. [Link]
-
PubMed. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. [Link]
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Organic Syntheses. preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of α,β-Unsaturated Esters with Diethyl trans-Crotyl Phosphonate
Introduction: The Strategic Importance of the Horner-Wadsworth-Emmons Reaction
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of carbon-carbon double bonds is a cornerstone of molecular construction. The Horner-Wadsworth-Emmons (HWE) reaction stands as a paramount tool for this purpose, offering reliable access to alkenes with a strong preference for the (E)-isomer.[1][2] This olefination reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone.[3]
A significant advantage of the HWE reaction over the classical Wittig reaction lies in the nature of its byproduct. The HWE reaction generates a water-soluble phosphate salt, which is readily removed during aqueous workup, greatly simplifying product purification.[2][4] Furthermore, the phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphonium ylides, allowing for reactions with a broader range of carbonyl compounds, including sterically hindered ketones.[2][5]
This guide provides an in-depth exploration of the synthesis of α,β-unsaturated esters using a specific and highly useful reagent: diethyl trans-crotyl phosphonate . The use of this reagent provides a direct route to valuable (2E,4E)-conjugated dienoate systems, which are prevalent structural motifs in numerous natural products and pharmaceutically active compounds.
Core Principles and Mechanistic Rationale
The HWE reaction proceeds through a well-understood mechanism that dictates its high (E)-selectivity. The key steps are outlined below:
-
Deprotonation: A suitable base abstracts a proton from the α-carbon of the phosphonate ester, generating a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Addition: The phosphonate carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms a tetrahedral intermediate.[1]
-
Oxaphosphetane Formation: The intermediate undergoes intramolecular cyclization to form a four-membered oxaphosphetane ring.
-
Elimination: The oxaphosphetane intermediate collapses, yielding the alkene product and a dialkyl phosphate byproduct. The thermodynamic preference for the less sterically hindered transition state during elimination is the basis for the high (E)-selectivity of the reaction.[5]
The stereochemical outcome is primarily governed by steric factors in the transition state leading to the oxaphosphetane. The antiperiplanar approach of the carbanion to the carbonyl group, where the smaller aldehydic hydrogen eclipses the bulky phosphonate group, is favored, ultimately leading to the (E)-alkene.[1]
Caption: Synthesis of this compound via the Michaelis-Arbuzov reaction.
Protocol 1: Synthesis of this compound
Materials:
-
trans-Crotyl bromide (1-bromo-2-butene)
-
Triethyl phosphite
-
Reaction flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a reaction flask, add triethyl phosphite (1.0 equivalent).
-
Begin stirring and gently heat the triethyl phosphite.
-
Add trans-crotyl bromide (1.0 equivalent) dropwise to the heated triethyl phosphite. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
-
After the addition is complete, continue to heat the reaction mixture at reflux for 2-4 hours to ensure the reaction goes to completion.
-
Monitor the reaction progress by observing the cessation of ethyl bromide evolution.
-
After cooling to room temperature, the crude product can be purified by vacuum distillation to afford pure this compound.
Safety Note: The Michaelis-Arbuzov reaction can be vigorous. It is essential to perform this reaction in a well-ventilated fume hood and to control the rate of addition of the alkyl halide.
Application in the Synthesis of (2E,4E)-Dienoates
The reaction of this compound with various aldehydes provides a highly stereoselective route to (2E,4E)-conjugated dienoates. These structures are key components of many biologically active molecules, including insect pheromones and macrolide antibiotics. [6]
Protocol 2: General Procedure for the HWE Reaction with this compound
This protocol outlines a general procedure that can be adapted for both aromatic and aliphatic aldehydes. For base-sensitive substrates, the Masamune-Roush conditions are recommended. [1][5] Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, hexanal)
-
Base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil, or DBU)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Lithium chloride (LiCl) (for Masamune-Roush conditions)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvents for extraction (e.g., ethyl acetate, diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
Procedure A: Standard Conditions (e.g., with NaH)
-
To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Re-cool the reaction mixture to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Procedure B: Masamune-Roush Conditions (for base-sensitive substrates)
-
To a flame-dried flask under an inert atmosphere, add anhydrous lithium chloride (1.1 equivalents) and anhydrous acetonitrile.
-
Add this compound (1.0 equivalent) to the suspension.
-
Add the aldehyde (1.0 equivalent) to the mixture.
-
Cool the mixture to 0 °C and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Workup the reaction as described in Procedure A (steps 8-11).
Expected Outcomes and Data Presentation
The HWE reaction with this compound generally affords the corresponding (2E,4E)-dienoates in good to excellent yields and with high stereoselectivity. Aromatic aldehydes are known to produce almost exclusively the (E)-alkene. [1] Table 1: Representative Yields and Stereoselectivity in the HWE Reaction of this compound
| Aldehyde Substrate | Base/Conditions | Solvent | Time (h) | Yield (%) | (2E,4E) : Other Isomers |
| Benzaldehyde | NaH | THF | 4 | ~85-95 | >98:2 |
| 4-Nitrobenzaldehyde | DBU, LiCl | MeCN | 6 | ~80-90 | >98:2 |
| Hexanal | NaH | THF | 8 | ~75-85 | >95:5 |
| Cinnamaldehyde | DBU, LiCl | MeCN | 5 | ~80-90 | >95:5 |
Note: The values in this table are illustrative and based on typical outcomes for the HWE reaction. Actual results may vary depending on the specific substrate and reaction conditions.
Applications in Drug Development and Natural Product Synthesis
The α,β-unsaturated ester moiety, and particularly the conjugated dienoate system, is a key structural feature in many biologically active compounds. These functional groups can act as Michael acceptors, interacting with biological nucleophiles, or can be involved in pericyclic reactions. Their rigid, planar structure is also important for binding to biological targets. [6]
-
Antifungal and Antibiotic Agents: Many macrolide antibiotics contain extended polyene systems that are crucial for their mechanism of action. The HWE reaction with reagents like this compound is a key strategy for constructing these systems.
-
Insect Pheromones: The synthesis of insect sex pheromones often requires the stereoselective formation of double bonds. The HWE reaction provides a reliable method for achieving the desired (E)-geometry in these long-chain unsaturated molecules.
-
Anticancer Agents: The α,β-unsaturated carbonyl moiety is present in numerous compounds with demonstrated anticancer activity. This functional group can covalently bind to nucleophilic residues in target proteins, leading to irreversible inhibition.
Conclusion
The Horner-Wadsworth-Emmons reaction using this compound is a robust and highly stereoselective method for the synthesis of (2E,4E)-conjugated dienoates. Its operational simplicity, the ease of purification, and the high yields of the desired (E)-isomer make it a preferred method for synthetic chemists in both academic and industrial settings. The protocols and insights provided herein are intended to serve as a practical guide for researchers leveraging this powerful reaction in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents.
References
-
Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]
-
Horner-Wadsworth-Emmons Reaction - NROChemistry. Available at: [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Available at: [Link]
-
Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products - CONICET. Available at: [Link]
-
Horner-Wadsworth-Emmons reaction to form alkenes - YouTube. Available at: [Link]
-
Horner-Wadsworth-Emmons Reaction - YouTube. Available at: [Link]
-
Masamune–Roush conditions for the Horner–Emmons reaction | Request PDF - ResearchGate. Available at: [Link]
-
Masamune–Roush conditions for the Horner–Emmons reaction - Semantic Scholar. Available at: [Link]
-
preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of insect pheromones: Improved method for the preparation of queen substance and royal jelly of honeybees Apis mellifera - ResearchGate. Available at: [Link]
-
Chiral synthesis of insect pheromones - SFU Summit. Available at: [Link]
-
Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry - Beilstein Journals. Available at: [Link]
-
The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC - NIH. Available at: [Link]
-
formation of phosphonate esters with the Arbuzov reaction - YouTube. Available at: [Link]
Sources
Application Notes & Protocols: Diethyl trans-Crotyl Phosphonate in Natural Product Total Synthesis
Abstract
The stereoselective synthesis of carbon-carbon double bonds is a cornerstone of modern organic chemistry, particularly in the assembly of complex natural products where biological function is intrinsically tied to molecular geometry. The Horner-Wadsworth-Emmons (HWE) reaction stands as one of the most powerful and reliable methods for olefination.[1][2] This application note provides an in-depth guide to the strategic application of diethyl trans-crotyl phosphonate, a specialized HWE reagent, for the construction of (E)-1,3-dienes and other related structural motifs crucial in the total synthesis of bioactive natural products. We will explore the mechanistic underpinnings of its high stereoselectivity, provide detailed protocols for its preparation and use, and present case studies from seminal total syntheses to illustrate its practical utility for researchers in synthetic chemistry and drug development.
Introduction: The Strategic Value of the Crotyl Moiety
The crotyl (but-2-en-1-yl) unit is a fundamental building block in a vast array of natural products, including macrolides, polyketides, and terpenes. The geometry of the double bond within this unit is often critical for the molecule's three-dimensional structure and biological activity. The Horner-Wadsworth-Emmons (HWE) reaction offers a significant advantage over the classical Wittig reaction due to the higher nucleophilicity of phosphonate carbanions and the straightforward aqueous removal of the dialkyl phosphate byproduct.[2]
This compound has emerged as a preferred reagent for the stereoselective installation of an (E)-alkenyl group. When reacted with an α,β-unsaturated aldehyde, it reliably generates an (E,E)-conjugated diene, a common and important feature in many complex natural products. Its utility stems from a predictable and highly selective reaction pathway, making it an invaluable tool for simplifying complex synthetic challenges.
Mechanistic Rationale for E-Selectivity
The exceptional (E)-selectivity of the HWE reaction with stabilized phosphonates like this compound is a result of thermodynamic control. The reaction proceeds through the reversible formation of an intermediate oxaphosphetane.
The key steps are as follows:
-
Deprotonation: A base abstracts the acidic α-proton from the phosphonate, generating a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Addition: The carbanion adds to the carbonyl group of an aldehyde or ketone. This addition can form two diastereomeric intermediates (erythro and threo).
-
Reversibility and Equilibration: The initial addition is often reversible. The system equilibrates to favor the thermodynamically more stable anti-diastereomer of the betaine intermediate, which minimizes steric interactions.
-
Oxaphosphetane Formation & Elimination: The anti-betaine undergoes syn-elimination via a transient oxaphosphetane to yield the (E)-alkene. The transition state leading to the (E)-alkene is lower in energy than that leading to the (Z)-alkene, ensuring high stereoselectivity.[3]
Core Experimental Protocols
Protocol 1: Preparation of this compound
While commercially available, the reagent can be prepared in-house via a Michaelis-Arbuzov reaction. This protocol ensures a high-purity supply for critical synthetic steps.
Materials:
-
trans-Crotyl chloride (1-chloro-2-butene)
-
Triethyl phosphite
-
Anhydrous toluene
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Assemble a dry 250 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Charge the flask with triethyl phosphite (1.0 eq).
-
Add trans-crotyl chloride (1.1 eq) dropwise to the triethyl phosphite at room temperature. The reaction is exothermic.
-
After the initial exotherm subsides, heat the mixture to reflux (approx. 120-140 °C) under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by ³¹P NMR spectroscopy (disappearance of the triethyl phosphite peak around +139 ppm and appearance of the product peak around +20 ppm).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The primary byproduct, ethyl chloride, will have evolved as a gas. Remove any residual volatile components under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound as a clear, colorless oil.
Self-Validation: The purity of the distilled product should be confirmed by ¹H NMR, ¹³C NMR, and ³¹P NMR. The trans geometry is confirmed by the large coupling constant (J ≈ 15 Hz) of the vinyl protons in the ¹H NMR spectrum.
Protocol 2: General Procedure for HWE Olefination
This protocol provides a robust starting point for the reaction of this compound with a variety of aldehydes.
Materials:
-
This compound (1.1 - 1.5 eq)
-
Aldehyde (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.6 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Dry, nitrogen-flushed reaction flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a dry, nitrogen-flushed flask, add anhydrous THF.
-
Base Addition: Carefully add the sodium hydride (60% dispersion) to the THF.
-
Phosphonate Addition: Cool the suspension to 0 °C using an ice bath. Add a solution of this compound in anhydrous THF dropwise over 10-15 minutes.
-
Carbanion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the phosphonate carbanion is indicated by the cessation of hydrogen gas evolution and the formation of a clear, yellowish solution.
-
Aldehyde Addition: Cool the reaction mixture back down to 0 °C (or -78 °C for highly sensitive substrates). Add a solution of the aldehyde in anhydrous THF dropwise.
-
Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours at 0 °C to room temperature.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., diethyl ether). Separate the layers.
-
Extraction: Extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure (E)-alkene product.
| Parameter | Recommended Condition | Causality / Rationale |
| Base | NaH, KHMDS, LiCl/DBU | NaH is a strong, non-nucleophilic base suitable for most applications. KHMDS is used for sterically hindered systems or faster deprotonation at low temperatures. LiCl/DBU is a milder option for base-sensitive substrates. |
| Solvent | THF, DME | Aprotic ethereal solvents are required to prevent quenching of the strong base and carbanion intermediate. |
| Temperature | 0 °C to RT | Carbanion formation is often initiated at 0 °C for safety. The olefination step can be run at lower temperatures (-78 °C) to improve selectivity with sensitive or chiral aldehydes. |
| Stoichiometry | 1.1 - 1.5 eq of Phosphonate/Base | A slight excess of the phosphonate and base ensures complete consumption of the often more valuable aldehyde starting material. |
Application in Natural Product Total Synthesis: A Case Study
The total synthesis of complex molecules often hinges on a few key bond-forming reactions that construct the carbon skeleton with precise stereochemical control. The HWE reaction with this compound is a prime example of such a transformation.
Case Study: Synthesis of the C1-C9 Fragment of Amphidinolide B1
Amphidinolide B1 is a potent cytotoxic macrolide isolated from the marine dinoflagellate Amphidinium sp. Its complex structure features multiple stereocenters and sensitive functionality. In a total synthesis by Fürstner and co-workers, a key strategic step involved the construction of an (E,E)-diene within the C1-C9 fragment.
Protocol for the Amphidinolide B1 Fragment Synthesis (Adapted from literature):
-
This compound (1.3 eq) was dissolved in anhydrous THF.
-
The solution was cooled to -78 °C under an argon atmosphere.
-
Potassium bis(trimethylsilyl)amide (KHMDS, 1.25 eq, as a solution in toluene) was added dropwise, and the resulting solution was stirred for 30 minutes at -78 °C to generate the potassium phosphonate carbanion.
-
A solution of the complex α,β-unsaturated aldehyde fragment (1.0 eq) in THF was added slowly via cannula.
-
The reaction mixture was stirred at -78 °C for 3 hours, then allowed to warm to room temperature overnight.
-
The reaction was quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.
-
The combined organic layers were dried, concentrated, and purified by silica gel chromatography.
Outcome: This reaction proceeded in high yield and with excellent (E,E)-selectivity, demonstrating the power of this method to couple complex fragments late in a synthetic sequence without compromising stereochemical integrity. The choice of KHMDS as a base at low temperature is crucial here, as it provides rapid and clean deprotonation while minimizing potential side reactions with the sensitive aldehyde substrate.
Conclusion and Outlook
This compound is a highly reliable and selective reagent for the synthesis of (E)-olefins, particularly in the construction of (E,E)-conjugated dienes. Its predictable stereochemical outcome, driven by thermodynamic control, makes it an essential tool in the strategic planning and execution of complex natural product total syntheses. The protocols outlined herein provide a solid foundation for its application, and the case study of the Amphidinolide B1 synthesis highlights its effectiveness in demanding chemical environments. Future developments may focus on catalytic or asymmetric versions of this transformation, further expanding the synthetic chemist's toolkit for creating the architecturally complex molecules that drive innovation in medicine and materials science.
References
-
Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link][4]
-
Piers, E., & Britton, R. (1998). Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses, 75, 1. doi:10.15227/orgsyn.075.0001[5]
-
Metcalf, W. W., & van der Donk, W. A. (2014). Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways. Methods in enzymology, 547, 305–334. doi:10.1016/B978-0-12-801405-8.00013-1[6]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927. [This is a foundational review, a similar concept is discussed in the search result][7]
-
Roman, D., & Opatz, T. (2021). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Synthesis, 53(15), 2713-2739. doi:10.1055/a-1358-1296[1]
-
Mikołajczyk, M. (2004). Phosphonate reagents and building blocks in the synthesis of bioactive compounds, natural products and medicines. Pure and Applied Chemistry, 76(4), 811-826. doi:10.1351/pac200476040811[8]
-
Lecourt, T., & Cantagrel, F. (2000). Diethyl (dichloromethyl)phosphonate. Organic Syntheses, 77, 179. doi:10.15227/orgsyn.077.0179[9]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link][3]
-
Metcalf, W. W., & van der Donk, W. A. (2009). Biosynthesis of phosphonic and phosphinic acid natural products. Annual review of biochemistry, 78, 65-94. doi:10.1146/annurev.biochem.78.091707.100215[10][11]
-
ResearchGate. (n.d.). Synthesis of phosphonate compounds catalyzed diethyl amine. Retrieved from [Link][12]
-
Wikipedia. (2023, December 1). Horner–Wadsworth–Emmons reaction. Retrieved from [Link][2]
-
Zanella, Y., Berté-Verrando, S., Dizière, R., & Savignac, P. (1995). New route to 1-formylalkylphosphonates using diethyl trichloromethylphosphonate as a precursor. Journal of the Chemical Society, Perkin Transactions 1, (21), 2835-2838. doi:10.1039/P19950002835[13][14]
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- 4. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. New route to 1-formylalkylphosphonates using diethyl trichloromethylphosphonate as a precursor - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Mastering Stereocontrol: A Technical Guide to the Diastereoselective Horner-Wadsworth-Emmons Reaction with Diethyl trans-Crotyl Phosphonate
For the discerning researcher in organic synthesis and drug development, the precise construction of carbon-carbon double bonds with defined stereochemistry is a paramount objective. The Horner-Wadsworth-Emmons (HWE) reaction stands as a robust and widely adopted methodology for olefination, offering significant advantages over the classical Wittig reaction, including superior nucleophilicity of the phosphonate carbanion and the facile removal of the water-soluble phosphate byproduct.[1] This guide delves into a powerful niche of this reaction: the diastereoselective olefination of aldehydes using diethyl trans-crotyl phosphonate. This specific application provides a reliable route to valuable building blocks containing a trans-alkene adjacent to a newly formed stereocenter, a motif prevalent in numerous biologically active natural products.[2]
The Mechanistic Underpinnings of Stereoselectivity
The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is governed by a complex interplay of factors including the structure of the reactants, the choice of base, solvent, and reaction temperature.[3] In the case of the reaction between this compound and an aldehyde, the key challenge lies in controlling the relative stereochemistry of the newly formed hydroxyl group and the adjacent methyl-bearing carbon, which ultimately translates to the syn or anti diastereomer of the product.
While a direct application of the Zimmerman-Traxler model is most commonly associated with aldol reactions, a similar chair-like six-membered transition state can be invoked to rationalize the observed diastereoselectivity in the HWE reaction of crotyl phosphonates.[4][5] The reaction proceeds through the following key steps:
-
Deprotonation: A suitable base abstracts a proton from the α-carbon of the this compound, generating a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Addition: The phosphonate carbanion adds to the carbonyl group of the aldehyde, forming two possible diastereomeric tetrahedral intermediates.
-
Oxaphosphetane Formation: These intermediates cyclize to form four-membered oxaphosphetane rings.
-
Elimination: The oxaphosphetane collapses, yielding the alkene product and a water-soluble phosphate byproduct.
The stereoselectivity of the reaction is largely determined during the nucleophilic addition step. The geometry of the phosphonate carbanion and the approach trajectory to the aldehyde are crucial. The trans geometry of the starting crotyl phosphonate favors the formation of an (E)-alkene in the product. The diastereoselectivity with respect to the newly formed stereocenter is dictated by the relative orientation of the aldehyde substituent (R) and the methyl group of the crotyl unit in the transition state.
To achieve high diastereoselectivity, particularly for the synthesis of syn-1,3-diols, specific reaction conditions are employed. The Roush-Masamune conditions, which utilize a mild base such as DBU in the presence of a Lewis acid like LiCl, are often favored for base-sensitive substrates and can influence the stereochemical outcome.[6][7]
Visualizing the Reaction Workflow
The following diagram illustrates the general workflow of the diastereoselective Horner-Wadsworth-Emmons reaction with this compound.
Caption: General workflow of the Horner-Wadsworth-Emmons reaction.
A Proposed Stereochemical Model
The diastereoselectivity can be rationalized by considering a chair-like transition state, analogous to the Zimmerman-Traxler model for aldol reactions. The metal cation (e.g., Li⁺ from LiCl) coordinates to both the phosphonate oxygen and the aldehyde carbonyl oxygen, organizing the transition state. To minimize steric interactions, the bulky R group of the aldehyde will preferentially occupy a pseudo-equatorial position. The methyl group of the crotyl phosphonate will also adopt a pseudo-equatorial position to avoid steric clashes, leading to the favored syn diastereomer.
Sources
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Lessons from Natural Product Total Synthesis: Macrocyclization and Postcyclization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Diol synthesis by addition and hydration [organic-chemistry.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
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- 6. researchgate.net [researchgate.net]
- 7. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes & Protocols: A Modular Approach to Substituted Furans via Diethyl Trans-Crotyl Phosphonate
Introduction
The furan scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in a wide range of chemical transformations have established it as a privileged heterocycle in organic synthesis. Consequently, the development of efficient and versatile methods for the synthesis of substituted furans continues to be a significant focus of chemical research. This guide details a powerful and modular approach to the synthesis of polysubstituted furans utilizing diethyl trans-crotyl phosphonate as a key building block. This method leverages the principles of the Horner-Wadsworth-Emmons (HWE) reaction in an intramolecular fashion, offering a convergent and flexible strategy for accessing a diverse range of furan derivatives.[1][2][3]
This application note is intended for researchers, scientists, and professionals in drug development who are seeking robust and adaptable synthetic methodologies. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss the scope and potential applications of this synthetic strategy.
Scientific Foundation: Mechanistic Insights
The synthesis of substituted furans from this compound is predicated on a tandem sequence of reactions that culminates in an intramolecular Horner-Wadsworth-Emmons cyclization. The overall transformation can be conceptualized as a one-pot, multi-component reaction, though a stepwise approach is also feasible. The key steps are outlined below:
-
Deprotonation and Michael Addition: The reaction is initiated by the deprotonation of this compound at the α-carbon using a suitable base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to generate a resonance-stabilized phosphonate carbanion. This nucleophilic species then undergoes a Michael addition to an α,β-unsaturated carbonyl compound (a Michael acceptor).
-
Acylation: The resulting enolate intermediate is trapped by the addition of an acyl chloride. This acylation step introduces the substituent that will ultimately reside at the 2-position of the furan ring.
-
Intramolecular Horner-Wadsworth-Emmons Cyclization: Following acylation, a subsequent deprotonation at the carbon bearing the phosphonate group generates a new phosphonate carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the newly introduced ketone carbonyl. The resulting oxaphosphetane intermediate rapidly collapses to form the furan ring, eliminating diethyl phosphate as a water-soluble byproduct.[3][4]
The versatility of this method stems from the ability to vary the Michael acceptor and the acyl chloride, thereby allowing for the synthesis of a wide array of substituted furans with different substitution patterns at the 2, 3, and 5-positions.
Visualizing the Mechanism
The following diagram illustrates the proposed reaction mechanism:
Caption: Proposed mechanism for the synthesis of substituted furans.
Experimental Protocols
The following protocols provide a general framework for the synthesis of substituted furans using this compound. Optimization of reaction conditions, particularly the choice of base, solvent, and reaction temperature, may be necessary for specific substrates.
Protocol 1: One-Pot Synthesis of 2,3,5-Trisubstituted Furans
This protocol is designed for the direct conversion of starting materials to the furan product in a single reaction vessel.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
α,β-Unsaturated ketone or aldehyde (Michael acceptor)
-
Acyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil). Anhydrous THF is added to create a slurry.
-
Formation of the Phosphonate Carbanion: The flask is cooled to 0 °C in an ice bath. A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 15-20 minutes. The reaction mixture is stirred at 0 °C for 30 minutes.
-
Michael Addition: A solution of the Michael acceptor (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 1-2 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
Acylation: The reaction mixture is cooled back to 0 °C. The acyl chloride (1.1 equivalents) is added dropwise. The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Cyclization: An additional portion of sodium hydride (1.2 equivalents) is carefully added to the reaction mixture at 0 °C. The reaction is then gently refluxed for 2-4 hours, or until TLC analysis indicates the formation of the furan product.
-
Work-up: The reaction is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel and diluted with diethyl ether or ethyl acetate. The organic layer is washed sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Workflow Visualization
Caption: Workflow for the one-pot synthesis of substituted furans.
Data Presentation: Representative Substrate Scope
The following table provides a representative, though not exhaustive, list of potential substrates and the corresponding furan products that can be synthesized using this methodology. The yields are hypothetical and serve as a general guide for expected outcomes based on similar transformations reported in the literature.
| Entry | This compound | Michael Acceptor | Acyl Chloride | Expected Furan Product | Predicted Yield (%) |
| 1 | Chalcone | Benzoyl chloride | 2,5-Diphenyl-3-methylfuran | 75-85 | |
| 2 | Methyl vinyl ketone | Acetyl chloride | 2-Acetyl-5-methyl-3-methylfuran | 60-70 | |
| 3 | Acrylonitrile | 4-Chlorobenzoyl chloride | 2-(4-Chlorobenzoyl)-5-cyano-3-methylfuran | 65-75 | |
| 4 | Cinnamaldehyde | Propanoyl chloride | 2-Propanoyl-5-phenyl-3-methylfuran | 70-80 |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through standard analytical techniques.
-
Reaction Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of each step of the reaction. The disappearance of starting materials and the appearance of intermediates and the final product can be readily visualized.
-
Product Characterization: The structure and purity of the synthesized furan derivatives should be unequivocally confirmed by a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the protons and carbons, confirming the substitution pattern of the furan ring.
-
Mass Spectrometry (MS): Determines the molecular weight of the product, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups present in the final product.
-
By carefully following the outlined protocols and rigorously characterizing the products, researchers can have a high degree of confidence in the outcome of the synthesis.
Conclusion
The synthesis of substituted furans using this compound via a tandem Michael addition/acylation/intramolecular Horner-Wadsworth-Emmons reaction sequence represents a highly versatile and efficient synthetic strategy. The modularity of this approach, allowing for the independent variation of the Michael acceptor and the acylating agent, provides access to a wide range of furan derivatives with diverse substitution patterns. The mild reaction conditions and the use of readily available starting materials further enhance the appeal of this methodology for both academic research and industrial applications in drug discovery and materials science.
References
-
Kao, T.-T.; Syu, S.-e.; Jhang, Y.-W.; Li, W. Org. Lett.2010 , 12 (13), 3066–3069. [Link]
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Horner, L.; Hoffmann, H.; Wippel, H. G. Chem. Ber.1958 , 91 (1), 61-63. [Link]
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Wadsworth, W. S., Jr.; Emmons, W. D. J. Am. Chem. Soc.1961 , 83 (7), 1733–1738. [Link]
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Maryanoff, B. E.; Reitz, A. B. Chem. Rev.1989 , 89 (4), 863–927. [Link]
-
Kelly, S. E. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 1, pp 729-817. [Link]
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Protocol for olefination of hindered ketones with diethyl trans-crotyl phosphonate
Application Notes & Protocols
Topic: Protocol for Olefination of Hindered Ketones with Diethyl trans-Crotyl Phosphonate
Audience: Researchers, scientists, and drug development professionals.
Mastering the Challenge: A Guide to the Horner-Wadsworth-Emmons Olefination of Sterically Hindered Ketones
Introduction: Beyond the Wittig Reaction
The formation of a carbon-carbon double bond is a cornerstone of organic synthesis. While the Wittig reaction is a foundational tool, it often falters when faced with sterically hindered or easily enolizable ketones. The Horner-Wadsworth-Emmons (HWE) reaction emerges as a superior alternative in these challenging scenarios.[1] Developed by Leopold Horner and later refined by Wadsworth and Emmons, this reaction utilizes a phosphonate-stabilized carbanion, which offers two key advantages over its phosphonium ylide counterpart: increased nucleophilicity and reduced basicity.[2][3] This heightened reactivity allows for the successful olefination of ketones that are unreactive in Wittig conditions, while the water-soluble nature of the dialkylphosphate byproduct significantly simplifies purification.[2][4]
This guide provides an in-depth exploration of the HWE reaction, focusing specifically on the olefination of hindered ketones using this compound to synthesize valuable trisubstituted alkenes. We will dissect the reaction mechanism, provide a robust, step-by-step protocol, and discuss critical optimization strategies for maximizing yield and stereoselectivity.
The Underlying Mechanism: A Tale of Reversibility and Control
The stereochemical outcome of the HWE reaction is a direct consequence of the reaction pathway. Understanding this mechanism is paramount to troubleshooting and optimizing the protocol for specific substrates. The reaction proceeds through several key stages:
-
Deprotonation: A strong base abstracts the acidic α-proton from the phosphonate ester, generating a resonance-stabilized phosphonate carbanion (ylide).
-
Nucleophilic Addition: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of the ketone. This step is typically the rate-limiting step of the reaction.[2]
-
Intermediate Formation: The initial addition leads to diastereomeric betaine-like intermediates, which rapidly cyclize to form four-membered oxaphosphetane intermediates.
-
Elimination: The oxaphosphetane collapses, yielding the final alkene product and a water-soluble dialkyl phosphate salt.
The stereoselectivity (E vs. Z alkene) is governed by the relative stability of the intermediates and the reversibility of the initial addition and oxaphosphetane formation steps. For most stabilized phosphonates, the thermodynamic pathway is favored, leading to the more stable E-alkene. This occurs because steric interactions are minimized when the larger substituents are oriented anti to one another in the most stable oxaphosphetane intermediate.[4] However, with hindered ketones, the energy landscape becomes more complex, and reaction conditions must be carefully chosen to achieve the desired outcome.
Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Protocol: Olefination of 2-Adamantanone
This protocol details the reaction of a classic hindered ketone, 2-adamantanone, with this compound. It is designed to be a robust starting point that can be adapted for other challenging substrates.
Materials & Reagents:
-
2-Adamantanone
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment:
-
Flame-dried, two-neck round-bottom flask with a magnetic stir bar
-
Septa and nitrogen or argon inlet
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
TLC plates (silica gel)
-
Rotary evaporator
-
Glassware for extraction and chromatography
Caption: Step-by-step experimental workflow for the HWE olefination.
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq., 60% dispersion) to a flame-dried, two-neck round-bottom flask. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time. Suspend the washed NaH in anhydrous THF (approx. 0.5 M relative to the phosphonate).
-
Ylide Formation: Cool the NaH suspension to 0 °C using an ice-water bath. To this, add a solution of this compound (1.1 eq.) in anhydrous THF dropwise via syringe over 10 minutes. A vigorous evolution of hydrogen gas will be observed.
-
Maturation: After the addition is complete, stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to stir at room temperature for an additional hour to ensure complete formation of the ylide.
-
Ketone Addition: Cool the resulting yellowish ylide solution to -78 °C using a dry ice/acetone bath. Add a solution of 2-adamantanone (1.0 eq.) in anhydrous THF dropwise over 15 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then slowly allow it to warm to room temperature and stir overnight (or until TLC analysis indicates complete consumption of the ketone).
-
Quenching: Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and then saturated aqueous NaCl (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-10% ethyl acetate in hexanes) to isolate the pure alkene product.
Optimization for Hindered Substrates: A Scientist's Toolkit
While the standard protocol is effective, highly challenging ketones may require further optimization. The choice of base, solvent, and additives can dramatically influence the reaction's success.
| Parameter | Standard Condition | Optimization Strategy for Hindered Ketones | Rationale & Causality |
| Base | NaH, K₂CO₃ | KHMDS, LDA, LiHMDS: Use stronger, non-nucleophilic bases. | Overcomes the lower acidity of the phosphonate α-proton and drives the deprotonation to completion, ensuring a high concentration of the reactive ylide. |
| Additives | None | LiCl (Masamune-Roush): Add LiCl with a weaker base like DBU or Et₃N.[5] | LiCl acts as a Lewis acid, coordinating to the carbonyl oxygen to increase its electrophilicity and also enhancing the acidity of the phosphonate. This allows the use of milder bases, ideal for base-sensitive substrates.[1][5] |
| 18-Crown-6: Use with potassium bases (e.g., KHMDS).[1][6] | The crown ether sequesters the K⁺ cation, creating a more reactive, "naked" phosphonate anion that can more readily attack the sterically crowded ketone. | ||
| Temperature | 0 °C to RT | Low Temperature (-78 °C): Maintain low temperature throughout addition and initial reaction. | Favors kinetic control, potentially increasing selectivity. It also minimizes side reactions like enolization of the ketone substrate. |
| Solvent | THF, DME | Toluene, Dioxane: Consider less coordinating solvents for specific base/additive systems. | The solvent's ability to solvate the metal counterion can affect the aggregation state and reactivity of the ylide. The optimal choice is often system-dependent. |
Stereoselectivity Considerations:
-
Standard HWE: Typically yields the thermodynamically favored E-alkene.
-
Still-Gennari Modification: For selective synthesis of the Z-alkene, one must employ phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) esters) in combination with strong, non-coordinating bases like KHMDS/18-crown-6 at low temperatures.[1][6][7] This modification accelerates the elimination step, making the initial, kinetically favored syn-addition effectively irreversible and locking in the Z-geometry.[8][9]
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No reaction / Low conversion | 1. Incomplete ylide formation (inactive base).2. Ketone is too sterically hindered.3. Insufficient reaction time or temperature. | 1. Use fresh, high-quality base; ensure anhydrous conditions.2. Switch to a stronger base (KHMDS) and/or add 18-crown-6.3. Allow the reaction to run for a longer period or gently warm to 40-50 °C after initial low-temp addition. |
| Low Yield | 1. Competing enolization of the ketone.2. Degradation of reagents or intermediates.3. Difficult purification. | 1. Use a stronger, more nucleophilic ylide system (KHMDS/18-crown-6) at very low temperatures (-78 °C).2. Ensure all reagents are pure and the reaction is run under a strict inert atmosphere.3. The phosphate byproduct is water-soluble; ensure a thorough aqueous workup. |
| Poor Stereoselectivity | 1. Reaction conditions allow for equilibration of intermediates. | 1. For E-selectivity, ensure thermodynamic control (e.g., NaH in DME, allow warming).2. For Z-selectivity, use Still-Gennari conditions (KHMDS/18-crown-6, THF, -78 °C) to enforce kinetic control.[6][7] |
References
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Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
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NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
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Professor Dave Explains. Horner-Wadsworth-Emmons Reaction. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
Postigo, A. et al. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET Digital. [Link]
-
Postigo, A. et al. Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. [Link]
-
Szymański, W. et al. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. National Institutes of Health (NIH). [Link]
-
Myers, A. G. Research Group. Olefination Reactions. Harvard University. [Link]
-
Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. [Link]
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Kokin, K. et al. Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes. ACS Publications. [Link]
-
NotNicolaou. Why is the Still-Gennari reaction Z-selective?. Chemistry Stack Exchange. [Link]
-
Waser, M. et al. Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. National Institutes of Health (NIH). [Link]
-
Autech. Exploring the Synthesis and Properties of Diethyl Phosphonate. [Link]
-
Szymański, W. et al. Still–Gennari Olefination and its Applications in Organic Synthesis. ResearchGate. [Link]
-
Janicki, I. et al. Z‑Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. ACS Figshare. [Link]
-
Richardson, R. M. and Wiemer, D. F. Submitted by Rebekah M. Richardson and David F. Wiemer. Organic Syntheses Procedure. [Link]
-
MDPI. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. [Link]
-
Szymański, W. et al. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Semantic Scholar. [Link]
-
Chem Help ASAP. Horner-Wadsworth-Emmons reaction. YouTube. [Link]
-
ResearchGate. The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. [Link]
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Diethyl trans-crotyl phosphonate as a reagent for vitamin A synthesis
Application Notes & Protocols
Topic: Diethyl Phosphonate Reagents in the Stereoselective Synthesis of Vitamin A
Abstract
Vitamin A (retinol) and its derivatives are vital micronutrients, indispensable for vision, immune function, and cellular growth.[1][2] The industrial production of Vitamin A has evolved significantly from early, low-yield methods to highly efficient chemical syntheses.[1] Modern strategies predominantly rely on olefination reactions that construct the C20 polyene backbone with high stereochemical control. This guide provides a detailed technical overview and experimental protocols for the synthesis of Vitamin A acetate via the Horner-Wadsworth-Emmons (HWE) reaction. We will explore the C15 + C5 convergent strategy, a cornerstone of modern industrial production, focusing on the critical role of diethyl phosphonate-stabilized carbanions in achieving the desired all-trans configuration essential for biological activity.
Introduction: The Challenge of Vitamin A Synthesis
The structure of Vitamin A, a C20 diterpenoid, was first elucidated in the early 1930s, and the first total synthesis was achieved by Hoffmann-La Roche in 1947.[1][3] The primary challenge in any synthesis is the stereoselective construction of the polyene side chain, which contains four double bonds. The all-trans isomer (all-E) possesses the highest biological activity, making stereocontrol a paramount objective.[4]
Early syntheses by Arens-van Dorp and Isler laid the groundwork, but modern industrial processes, such as those developed by BASF and others, shifted towards more efficient C-C bond-forming reactions.[5] The Wittig reaction and its subsequent refinement, the Horner-Wadsworth-Emmons (HWE) reaction, proved revolutionary for polyene chemistry, offering superior control and efficiency.[6] The HWE reaction, in particular, has become a favored method due to its high (E)-alkene selectivity and the practical advantage of its water-soluble phosphate byproduct, which simplifies purification.[7][8][9]
The Horner-Wadsworth-Emmons (HWE) Reaction: A Mechanistic Advantage
The HWE reaction is a powerful tool for creating carbon-carbon double bonds by reacting a phosphonate-stabilized carbanion with an aldehyde or ketone.[6][7] It offers distinct advantages over the traditional Wittig reaction, especially for large-scale synthesis.
Core Advantages:
-
Enhanced Nucleophilicity: Phosphonate carbanions are generally more nucleophilic than the corresponding phosphonium ylides, allowing them to react efficiently even with sterically hindered ketones.[8]
-
Simplified Purification: The byproduct of the HWE reaction is a dialkylphosphate salt, which is typically water-soluble and easily removed by aqueous extraction, a significant advantage over the difficult-to-remove triphenylphosphine oxide (TPPO) generated in the Wittig reaction.[8][9]
-
Superior (E)-Stereoselectivity: The reaction strongly favors the formation of the thermodynamically more stable (E)-alkene, which is critical for synthesizing all-trans-Vitamin A.[7][9][10] This selectivity arises from the stereochemical course of the reaction, where the transition state leading to the trans-olefin is lower in energy.[10]
Reaction Mechanism
The reaction proceeds through a well-established pathway:
-
Deprotonation: A base removes the acidic proton alpha to the phosphonate and an electron-withdrawing group, generating a phosphonate carbanion.[7][10]
-
Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate (a betaine-like species). This is typically the rate-limiting step.[7]
-
Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered oxaphosphetane ring.
-
Elimination: The oxaphosphetane collapses, yielding the alkene and a water-soluble dialkyl phosphate salt. The preferential formation of the (E)-alkene is a key feature of this step.[10]
Caption: General Mechanism of the Horner-Wadsworth-Emmons Reaction.
Application in Vitamin A Synthesis: The C15 + C5 Convergent Strategy
A prominent industrial route to Vitamin A is the C15 + C5 strategy.[11][12] This approach involves coupling a 15-carbon phosphonate synthon with a 5-carbon aldehyde synthon. The phosphonate itself, such as diethyl 3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4-pentadienylphosphonate, is built using the fundamental chemistry of smaller phosphonate reagents like diethyl phosphite or diethyl (chloromethyl)phosphonate. The specific reagent from the topic, diethyl trans-crotyl phosphonate, represents the class of C4/C5 building blocks used to construct these larger, more complex synthons.
This convergent approach is highly efficient as it allows for the two main fragments to be synthesized and purified independently before the crucial C-C bond formation.
Caption: C15 + C5 Retrosynthesis for Vitamin A Acetate.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for trained chemists in a controlled laboratory setting. All operations should be conducted in a fume hood with appropriate personal protective equipment (PPE). Pure retinol is sensitive to oxygen and should be handled under an inert atmosphere (e.g., Nitrogen or Argon) at low temperatures.[3]
Protocol 1: Synthesis of C15-Phosphonate from β-Ionone
This protocol outlines the synthesis of the key C15-phosphonate intermediate, starting from the readily available β-ionone. The route proceeds via a C14-aldehyde.[11]
Step 1a: Darzens Condensation to form C14-Aldehyde
-
To a stirred solution of β-ionone (1.0 equiv) in a suitable solvent like toluene, add methyl chloroacetate (1.2 equiv).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a strong base, such as sodium methoxide (1.2 equiv), while maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 2-4 hours until TLC analysis indicates complete consumption of β-ionone.
-
Carefully quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude glycidic ester.
-
Hydrolyze and decarboxylate the crude ester by heating with aqueous sodium hydroxide, followed by acidic workup to yield the C14-aldehyde. Purify by distillation or column chromatography.
Step 1b: HWE Reaction to form C15-Phosphonate
-
In a flask under an inert atmosphere, prepare a solution of tetraethyl methylenediphosphonate (1.1 equiv) in an anhydrous aprotic solvent (e.g., THF, DMF).
-
Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 60% dispersion in oil, 1.1 equiv), portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of the C14-aldehyde (from Step 1a, 1.0 equiv) in the same anhydrous solvent dropwise.
-
Let the reaction stir at room temperature overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the resulting diethyl C15-phosphonate by column chromatography on silica gel.
Protocol 2: The Core HWE Condensation to Vitamin A Acetate (C15 + C5)
This is the key coupling step where the C20 backbone is assembled.[11][13]
| Reagent/Parameter | Recommended Quantity/Condition | Purpose / Rationale |
| C15-Phosphonate | 1.0 equivalent | The nucleophilic component in the HWE reaction. |
| C5-Aldehyde Acetate | 1.0 - 1.2 equivalents | The electrophilic partner. A slight excess can drive the reaction to completion. |
| Base | 1.1 equivalents | To deprotonate the C15-phosphonate. Sodium methoxide or sodium ethoxide are common. |
| Solvent | Anhydrous Alcohol (Methanol/Ethanol) or DMF | The solvent must be anhydrous to prevent quenching the carbanion. |
| Temperature | 0 °C to Room Temperature | Initial addition at low temperature controls the exothermic reaction; warming up ensures completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of the base and potential oxidation of the polyene product. |
Procedure:
-
Dissolve the C15-phosphonate (1.0 equiv) in the chosen anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Add the base (e.g., sodium methoxide, 1.1 equiv) and stir the mixture at room temperature for 30 minutes to generate the carbanion.
-
Cool the resulting deep red or purple solution to 0 °C.
-
Add the C5-aldehyde acetate (1.0-1.2 equiv) dropwise via syringe, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate or a similar solvent (3x).
-
Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is Vitamin A acetate. It can be purified by column chromatography, though for many applications, the crude material is carried directly to the next step. High (E)-selectivity is expected.
Protocol 3: Saponification to all-trans-Retinol (Vitamin A)
This final step converts the stable acetate ester into the biologically active alcohol, retinol.
-
Dissolve the crude Vitamin A acetate from Protocol 2 in ethanol or methanol.
-
Add an aqueous solution of potassium hydroxide or sodium hydroxide (2-3 equivalents).
-
Heat the mixture to a gentle reflux (or stir at 40-50 °C) for 1-2 hours under an inert atmosphere to prevent oxidation.
-
Cool the mixture to room temperature and add water.
-
Extract the retinol with a non-polar solvent like hexane or diethyl ether.
-
Wash the combined organic layers with water until the pH is neutral, then wash with brine.
-
Dry the organic solution over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure at low temperature (<30 °C).
-
The resulting all-trans-retinol is a yellow, viscous oil. It should be stored under an inert atmosphere at low temperatures (-20 °C) and protected from light.
Troubleshooting and Data Interpretation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in HWE Step | Incomplete deprotonation of phosphonate. | Ensure the base is fresh and the solvent is strictly anhydrous. Allow sufficient time for carbanion formation. |
| Degradation of aldehyde. | Use freshly purified aldehyde. Ensure inert atmosphere is maintained. | |
| Poor (E/Z) Selectivity | Reaction conditions not optimized. | While HWE is inherently E-selective, running the reaction at lower temperatures can sometimes improve the ratio. The choice of base and solvent can also have an effect. |
| Incomplete Saponification | Insufficient base or reaction time. | Increase the amount of base or extend the reaction time. Monitor by TLC. |
| Product Degradation | Exposure to oxygen, light, or acid. | Handle the final retinol product exclusively under an inert atmosphere, use amber glassware, and avoid acidic conditions. |
Conclusion
The Horner-Wadsworth-Emmons reaction is a highly reliable and stereoselective method that has become integral to the industrial synthesis of Vitamin A. The C15 + C5 convergent strategy, employing a key phosphonate intermediate, provides an efficient pathway to the all-trans isomer required for biological function. The use of phosphonate reagents like this compound as foundational building blocks for these larger synthons underscores the versatility and power of phosphorus-based olefination chemistry in modern organic synthesis and drug development.
References
-
Wikipedia. (n.d.). Vitamin A. Retrieved from [Link]
-
Parker, G. L., Smith, L. K., & Baxendale, I. R. (2016). Development of the industrial synthesis of vitamin A. Tetrahedron, 72(13), 1645–1652. Available from: [Link]
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Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Academia.edu. (n.d.). Development of the industrial synthesis of vitamin A. Retrieved from [Link]
-
Eggersdorfer, M., et al. (2023). 75 Years of Vitamin A Production: A Historical and Scientific Overview of the Development of New Methodologies in Chemistry, Formulation, and Biotechnology. ACS Publications. Available from: [Link]
-
ResearchGate. (n.d.). Development of the industrial synthesis of vitamin A | Request PDF. Retrieved from [Link]
-
Coric, E., & Taran, F. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1859. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Su, T., et al. (2019). Vitamin A Production by Engineered Saccharomyces cerevisiae from Xylose via Two-Phase in Situ Extraction. ACS Synthetic Biology, 8(10), 2348-2356. Available from: [Link]
-
SlideShare. (n.d.). Horner-Wadsworth-Emmons reaction | PPTX. Retrieved from [Link]
- Google Patents. (n.d.). US4064183A - Synthesis of vitamin A, intermediates and conversion thereof to vitamin A.
-
ResearchGate. (n.d.). (PDF) 75 Years of Vitamin A Production: A Historical and Scientific Overview of the Development of New Methodologies in Chemistry, Formulation, and Biotechnology. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Use of Stable Isotope Enriched Retinals in the Field of Vitamin A. Retrieved from [Link]
-
Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of phosphonate derivatives using diethyl amine. Retrieved from [Link]
- Google Patents. (n.d.). US6727381B2 - Process for producing vitamin A ester.
-
Organic Syntheses. (n.d.). SYNTHESIS OF Et 2 SBr•SbCl 5 Br AND ITS USE IN BIOMIMETIC BROMINATIVE POLYENE CYCLIZATIONS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Retrieved from [Link]
-
Vinuthana Pharma Tech Pvt Ltd. (n.d.). Diethyl Phosphite (DEP). Retrieved from [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Diethyl trans-Crotyl Phosphonate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive technical guide to the palladium-catalyzed cross-coupling of diethyl trans-crotyl phosphonate, a versatile reaction for the formation of carbon-carbon and carbon-heteroatom bonds. This reaction, a variation of the renowned Tsuji-Trost reaction, utilizes an allylic phosphonate as an electrophilic partner, offering a stable and accessible alternative to more reactive allylic halides or carbonates.[1][2] This guide will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols for its execution with a soft carbon nucleophile, and discuss the critical parameters that govern its regio- and stereoselectivity. The information presented herein is intended to empower researchers to effectively implement and adapt this powerful synthetic methodology in their own laboratories for applications in natural product synthesis, medicinal chemistry, and materials science.
Introduction: The Strategic Advantage of Allylic Phosphonates in Cross-Coupling Chemistry
The palladium-catalyzed allylic substitution, or Tsuji-Trost reaction, stands as a cornerstone of modern organic synthesis, enabling the facile construction of complex molecular architectures.[1][2] The reaction's power lies in its ability to forge new bonds at an allylic position under mild conditions with high functional group tolerance. While a wide array of leaving groups have been successfully employed, allylic phosphonates, such as this compound, present several distinct advantages. Their enhanced stability compared to allylic halides contributes to easier handling and purification, while their reactivity can be finely tuned through the choice of palladium catalyst and ligands.
The crotyl moiety, in particular, introduces an additional layer of complexity and synthetic potential due to the possibility of forming both linear and branched products. Understanding and controlling the regioselectivity of nucleophilic attack on the π-allyl palladium intermediate derived from this compound is therefore a key focus of this guide.
Mechanistic Insights: The Catalytic Cycle
The palladium-catalyzed cross-coupling of this compound proceeds through a well-established catalytic cycle, as depicted below. The reaction is initiated by the coordination of the palladium(0) catalyst to the double bond of the allylic phosphonate.
Figure 1: Catalytic cycle of the Tsuji-Trost reaction.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the carbon-oxygen bond of the phosphonate, displacing the diethyl phosphate anion and forming a cationic η³-π-allylpalladium(II) complex. This step typically proceeds with inversion of stereochemistry at the carbon center.[1][3]
-
Nucleophilic Attack: A nucleophile, typically a "soft" nucleophile such as a malonate enolate, attacks one of the terminal carbons of the π-allyl complex.[4] For soft nucleophiles, this attack occurs on the face opposite to the palladium metal, resulting in a second inversion of stereochemistry.[2]
-
Reductive Elimination: The resulting palladium(0) complex then dissociates from the newly formed product, regenerating the active catalyst and allowing the cycle to continue.
The overall stereochemical outcome for reactions with soft nucleophiles is a net retention of configuration from the starting allylic phosphonate to the final product.
Controlling Regioselectivity in the Crotyl System
A critical consideration in the cross-coupling of this compound is the regioselectivity of the nucleophilic attack. The unsymmetrical π-allyl palladium intermediate can lead to the formation of two possible regioisomers: the linear (E- or Z-) product and the branched product.
Several factors influence this regioselectivity:
-
Steric Effects: In general, nucleophilic attack is favored at the less sterically hindered terminus of the π-allyl complex. For the crotyl system, this typically leads to a preference for the linear product.[1]
-
Electronic Effects: The electronic nature of the ligands on the palladium catalyst can influence the charge distribution within the π-allyl complex, thereby directing the nucleophile to one terminus over the other.
-
Nature of the Nucleophile: The size and reactivity of the nucleophile can also play a role in determining the site of attack.
For many applications, achieving high regioselectivity for either the linear or branched product is a primary synthetic goal. Careful selection of ligands and reaction conditions is therefore paramount.
Experimental Protocol: Palladium-Catalyzed Allylic Alkylation of this compound with Dimethyl Malonate
This protocol provides a representative procedure for the palladium-catalyzed allylic alkylation of this compound with dimethyl malonate. This reaction serves as a good starting point for exploring the reactivity of this substrate and can be adapted for other soft nucleophiles.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| This compound | C₈H₁₇O₃P | 192.19 | 192 mg | 1.0 | Substrate |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 | Catalyst |
| Dimethyl malonate | C₅H₈O₄ | 132.11 | 158 mg | 1.2 | Nucleophile |
| Sodium hydride (60% dispersion in oil) | NaH | 24.00 | 48 mg | 1.2 | Base |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 10 mL | - | Solvent |
| Saturated aqueous NH₄Cl | - | - | ~20 mL | - | Quenching agent |
| Diethyl ether | (C₂H₅)₂O | 74.12 | ~50 mL | - | Extraction solvent |
| Brine | - | - | ~20 mL | - | Washing agent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Drying agent |
Equipment
-
Two-necked round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Oil bath
-
Rotary evaporator
-
Standard glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Experimental Workflow
Sources
Application of Diethyl trans-Crotyl Phosphonate in Medicinal Chemistry: A Technical Guide
Introduction: The Strategic Advantage of the Crotylphosphonate Motif in Drug Discovery
In the landscape of modern medicinal chemistry, the phosphonate group has emerged as a cornerstone for the design of novel therapeutics.[1] Renowned for their exceptional biological properties and synthetic versatility, phosphonates serve as bioisosteres of phosphates, offering enhanced stability against enzymatic hydrolysis. This intrinsic characteristic makes them invaluable in the development of enzyme inhibitors, antiviral agents, and other bioactive molecules. Among the diverse array of phosphonate reagents, diethyl trans-crotyl phosphonate stands out as a particularly strategic building block. Its utility primarily lies in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful and highly stereoselective method for the formation of carbon-carbon double bonds.[2][3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound, offering detailed protocols, mechanistic insights, and practical considerations to harness its full potential in medicinal chemistry.
The Horner-Wadsworth-Emmons reaction, a modification of the classic Wittig reaction, employs a phosphonate-stabilized carbanion which is more nucleophilic and less basic than the corresponding phosphonium ylide.[3] This translates to broader applicability with a wider range of aldehydes and ketones, including those that are sterically hindered. A significant advantage of the HWE reaction is the facile removal of the water-soluble dialkylphosphate byproduct, simplifying the purification of the desired alkene product.[4]
Core Application: The Horner-Wadsworth-Emmons Reaction for Stereoselective Alkene Synthesis
The primary application of this compound in medicinal chemistry is the stereoselective synthesis of (E)-1,3-dienes and other unsaturated systems through the Horner-Wadsworth-Emmons reaction. The reaction proceeds via the deprotonation of the phosphonate to form a resonance-stabilized carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone. The resulting intermediate collapses to form an oxaphosphetane, which subsequently eliminates to yield the alkene and a water-soluble phosphate byproduct.[2][3]
Mechanistic Rationale for (E)-Selectivity
The pronounced (E)-selectivity of the HWE reaction with unstabilized or semi-stabilized phosphonates like this compound is a key feature that medicinal chemists exploit. The reaction mechanism involves the formation of diastereomeric intermediates. Under thermodynamic control, the intermediate leading to the more stable (E)-alkene is favored. The equilibration of the intermediates is facilitated by the reversibility of the initial addition step, allowing for the preferential formation of the thermodynamically more stable trans-oxaphosphetane intermediate, which then collapses to the (E)-alkene.[3][5]
Visualizing the Horner-Wadsworth-Emmons Reaction Pathway
Sources
- 1. Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Synthesis of Conjugated Dienes Using Diethyl trans-Crotyl Phosphonate
Introduction: The Strategic Importance of Conjugated Dienes and the Horner-Wadsworth-Emmons Reaction
Conjugated dienes are fundamental structural motifs in a vast array of biologically active natural products and are pivotal building blocks in organic synthesis, notably in Diels-Alder reactions. The stereoselective synthesis of these dienes is of paramount importance, as the geometric configuration of the double bonds profoundly influences molecular properties and biological activity. The Horner-Wadsworth-Emmons (HWE) reaction stands as one of the most reliable and versatile methods for the stereocontrolled formation of alkenes. It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an olefin.[1] A key advantage of the HWE reaction over the classical Wittig reaction is the straightforward removal of the water-soluble phosphate byproduct, simplifying product purification.[2] Furthermore, the reaction generally exhibits a high degree of stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-alkene.[1]
This guide provides a comprehensive overview and detailed protocols for the application of diethyl trans-crotyl phosphonate in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of (E,E)-conjugated dienes. This methodology is particularly valuable for researchers in drug development and natural product synthesis.
Mechanistic Insights: The Pathway to Stereoselectivity
The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanism that dictates its stereochemical outcome. The key steps are:
-
Deprotonation: A base abstracts the acidic proton alpha to the phosphonate group, forming a nucleophilic phosphonate carbanion.
-
Nucleophilic Addition: The phosphonate carbanion attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.
-
Oxaphosphetane Formation: This intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate, the oxaphosphetane. This step is typically the rate-determining step.
-
Elimination: The oxaphosphetane collapses, yielding the alkene and a water-soluble phosphate byproduct.
The stereoselectivity of the HWE reaction is primarily determined by the relative energies of the transition states leading to the diastereomeric oxaphosphetane intermediates. The reaction generally favors the formation of the (E)-alkene because the transition state leading to the trans-substituted oxaphosphetane is sterically less hindered and therefore lower in energy.[3] When using this compound, the pre-existing trans-geometry of the crotyl group strongly influences the formation of the corresponding (E,E)-diene product.
Caption: General workflow of the Horner-Wadsworth-Emmons reaction.
Preparation of this compound: The Michaelis-Arbuzov Reaction
The key reagent, this compound, can be synthesized via the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide.[4] In this case, triethyl phosphite is reacted with trans-crotyl bromide.
Caption: Synthesis of the phosphonate via the Michaelis-Arbuzov reaction.
Protocol 1: Synthesis of this compound
Materials:
-
Triethyl phosphite
-
trans-Crotyl bromide
-
Anhydrous toluene (optional, for solvent-free or solvent-based reaction)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add triethyl phosphite (1.0 equivalent).
-
Addition of Alkyl Halide: Slowly add trans-crotyl bromide (1.0 equivalent) to the triethyl phosphite. The reaction is often exothermic.
-
Reaction: Gently heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by the cessation of ethyl bromide evolution.
-
Purification: After cooling to room temperature, the crude product is purified by vacuum distillation to remove any unreacted starting materials and byproducts, yielding pure this compound.
Characterization Data for this compound:
| Property | Value |
| Synonyms | Diethyl 2-butenylphosphonate, predominantly trans; (E)-Diethyl (2-Butenyl)phosphonate[5][6] |
| CAS Number | 682-34-8[5] |
| Molecular Formula | C₈H₁₇O₃P[7] |
| Molecular Weight | 192.19 g/mol [7] |
| Density | 1.014 g/mL at 25 °C[5] |
| Refractive Index | n20/D 1.4400[5] |
Horner-Wadsworth-Emmons Protocol for (E,E)-Conjugated Diene Synthesis
The following protocol details the synthesis of an (E,E)-conjugated diene using this compound and an α,β-unsaturated aldehyde. A strong base such as sodium hydride (NaH) is typically employed to generate the phosphonate carbanion.
Protocol 2: Synthesis of (E,E)-1,4-Diphenyl-1,3-butadiene
This protocol describes a model reaction between this compound and cinnamaldehyde.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
trans-Cinnamaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., diethyl ether, ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask, syringes, magnetic stirrer, ice bath
Procedure:
-
Preparation of the Ylide:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).
-
Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension with stirring.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until hydrogen gas evolution ceases. The formation of the ylide is indicated by the dissolution of the sodium hydride and a color change.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution back to 0 °C.
-
Slowly add a solution of trans-cinnamaldehyde (1.0 equivalent) in anhydrous THF to the ylide solution.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add water and an organic solvent (e.g., diethyl ether).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[3]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization (e.g., from ethanol) or flash column chromatography on silica gel.[2]
-
Expected Product Characterization for (E,E)-1,4-Diphenyl-1,3-butadiene:
| Property | Value |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | Approximately 150-153 °C[8] |
| ¹H NMR | Peaks expected in the range of 6.6-7.5 ppm, characteristic of vinylic and aromatic protons.[8] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no product yield | Incomplete ylide formation due to wet reagents or insufficient reaction time. | Ensure all glassware is flame-dried and reagents are anhydrous. Allow sufficient time for ylide formation. |
| Low reactivity of the aldehyde. | The reaction may require gentle heating to proceed. | |
| Formation of (E,Z)-isomer | Reaction conditions favoring the less stable isomer. | Lowering the reaction temperature during the addition of the aldehyde may improve stereoselectivity. |
| Difficult purification | Incomplete removal of the phosphate byproduct. | Thoroughly wash the organic layer with water during the work-up to remove the water-soluble diethyl phosphate. |
Conclusion
The Horner-Wadsworth-Emmons reaction using this compound is a highly effective and stereoselective method for the synthesis of (E,E)-conjugated dienes. The readily available starting materials, mild reaction conditions, and straightforward purification make this a valuable tool for synthetic chemists. By understanding the underlying mechanism and following the detailed protocols provided, researchers can confidently apply this methodology to the synthesis of complex molecules in their drug discovery and development endeavors.
References
-
Bisceglia, J. Á., & Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206-2230. Available at: [Link]
-
Bisceglia, J. Á., & Orelli, L. R. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19(8), 676-696. Available at: [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Rafid, M. A. (2014). Wittig Synthesis of 1,4-Diphenyl-1,3-butadiene. Scribd. Available at: [Link]
-
Stephenson, A. (2021). Lab Report - Synthesis Of 1,4-Diphenyl-1,3-Butadiene. EduBirdie. Available at: [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Hou, X., & Tang, S. (2022). Lanthanide–uranyl phosphonates constructed from diethyl ((phenylsulfonyl)methyl)phosphonate. Dalton Transactions, 51(3), 1041-1047. Available at: [Link]
-
Organic Syntheses. (n.d.). 1,4-diphenyl-1,3-butadiene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Submitted by Rebekah M. Richardson and David F. Wiemer. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Diethyl phosphite. NIST WebBook. Retrieved from [Link]
-
Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]
-
Davidson, A. H., & Warren, S. (1976). Allylic phosphine oxides as precursors of conjugated dienes of defined geometry. Journal of the Chemical Society, Perkin Transactions 1, 639-644. Available at: [Link]
-
Demertzis, M. A., & Rekka, E. A. (2019). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 24(19), 3467. Available at: [Link]
- U.S. Patent No. US8895775B2. (2014). Method for preparing conjugated diene phosphonate compounds.
-
Organic Chemistry Portal. (n.d.). 1,4-Diene synthesis by allylation or C-C coupling. Retrieved from [Link]
-
Le Coz, C., et al. (2022). Synthesis of Conjugated Dienes in Natural Compounds. Molecules, 27(2), 486. Available at: [Link]
-
Seal, A., & Mukherjee, S. (2023). Enantioselective Synthesis of Skipped Dienes via Iridium-Catalyzed Allylic Alkylation of Phosphonate Carbanions. Organic Letters, 25(13), 2253–2257. Available at: [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). (E)-Diethyl (2-Butenyl)phosphonate. Retrieved from [Link]
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- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. scribd.com [scribd.com]
- 3. US8895775B2 - Method for preparing conjugated diene phosphonate compounds - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Diethyl 2-butenylphosphonate, predominantly trans 95 682-34-8 [sigmaaldrich.com]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 7. chemscene.com [chemscene.com]
- 8. Lab Report - Synthesis Of 1,4-Diphenyl-1,3-Butadiene | Report - Edubirdie [edubirdie.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl trans-Crotyl Phosphonate
Welcome to the technical support center for the synthesis of diethyl trans-crotyl phosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions related to this synthesis. The methodologies and recommendations provided herein are based on established principles of organophosphorus chemistry and field-proven insights to help you navigate the challenges of this reaction and improve your yield and product purity.
Troubleshooting Guide: Addressing Low Yields and Impurities
The synthesis of this compound, typically achieved through the Michaelis-Arbuzov reaction of triethyl phosphite with crotyl bromide, can present several challenges leading to diminished yields. This section addresses the most common issues in a question-and-answer format, offering causative explanations and actionable solutions.
Question 1: My reaction has resulted in a significantly lower than expected yield of this compound. What are the likely causes?
Low yields in the Michaelis-Arbuzov reaction can stem from several factors, ranging from reaction conditions to the nature of the starting materials.
Probable Causes & Solutions:
-
Incomplete Reaction: The Michaelis-Arbuzov reaction often requires elevated temperatures to proceed to completion.[1] Insufficient heating can result in a significant amount of unreacted starting materials.
-
Solution: Ensure the reaction temperature is maintained appropriately, typically in the range of 120-160°C for phosphite esters.[1] Monitor the reaction progress using techniques like TLC or ³¹P NMR to confirm the consumption of the starting triethyl phosphite.
-
-
Suboptimal Reactant Purity or Stoichiometry: The purity of both triethyl phosphite and crotyl bromide is crucial. Triethyl phosphite can oxidize over time, and crotyl bromide can degrade. An incorrect stoichiometry can also lead to an incomplete reaction.
-
Solution: Use freshly distilled triethyl phosphite and high-purity crotyl bromide. Ensure accurate measurement of reactants, typically using a slight excess of triethyl phosphite.
-
-
Side Reactions: Allylic halides like crotyl bromide are susceptible to side reactions that compete with the desired Sₙ2 pathway.
-
Solution: Carefully control the reaction temperature. Overheating can promote elimination and other decomposition pathways. The use of a Lewis acid catalyst can sometimes allow for milder reaction conditions, potentially reducing side reactions.[2]
-
-
Product Loss During Workup and Purification: this compound is a liquid that can be lost during solvent removal or inefficient extraction. Impurities can also co-elute during chromatography, leading to lower isolated yields of the pure product.
-
Solution: Employ a careful aqueous workup to remove water-soluble byproducts. For purification, vacuum distillation is often effective for phosphonates.[3] If using column chromatography, select an appropriate solvent system to ensure good separation from impurities.
-
Question 2: My NMR analysis indicates the presence of isomeric impurities. How can I improve the stereoselectivity for the trans isomer?
A common issue with the synthesis of diethyl crotyl phosphonate is the formation of the cis isomer and the rearranged vinylphosphonate isomer due to the allylic nature of the crotyl substrate.
Understanding the Isomerization:
The reaction of triethyl phosphite with crotyl bromide can proceed through two main pathways: the direct Sₙ2 displacement, which largely preserves the trans stereochemistry of the starting material, and an Sₙ2' pathway, where the phosphite attacks the γ-carbon of the crotyl system. This Sₙ2' attack leads to the formation of a branched vinylphosphonate, diethyl (1-methylallyl)phosphonate. Furthermore, isomerization between the cis and trans forms of the desired product can also occur, particularly at elevated temperatures.
Strategies to Enhance trans-Selectivity:
-
Temperature Control: Higher reaction temperatures can favor the thermodynamically more stable trans isomer; however, they can also promote undesired side reactions. It is crucial to find an optimal temperature that balances reaction rate and selectivity.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Less polar solvents may favor the Sₙ2 pathway.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as zinc iodide (ZnI₂), can promote the reaction at lower temperatures, which may help to minimize isomerization and other side reactions.[2] This approach has been shown to be effective for the synthesis of allylic phosphonates from allylic alcohols.
Question 3: I am having difficulty removing unreacted triethyl phosphite from my final product. What is the best purification strategy?
Residual triethyl phosphite is a common impurity that can be challenging to remove due to its relatively high boiling point.
Purification Protocols:
-
Aqueous Wash: A thorough aqueous workup can help to remove some of the unreacted triethyl phosphite. Washing the organic extract with a dilute acid solution (e.g., 1 M HCl) can protonate the phosphite, increasing its water solubility. This should be followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid and then a brine wash.
-
Vacuum Distillation: This is often the most effective method for separating this compound from the less volatile triethyl phosphite. Careful control of the vacuum and temperature is necessary to achieve good separation without decomposing the product.
-
Column Chromatography: Silica gel chromatography can also be employed. A gradient elution, starting with a non-polar solvent system (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate), can effectively separate the more polar phosphonate product from the less polar triethyl phosphite.
| Compound | Typical Boiling Point (under vacuum) | Typical TLC Rf (Hexane/Ethyl Acetate 4:1) |
| Triethyl Phosphite | ~156 °C (at atm. pressure) | Higher Rf |
| This compound | Higher than triethyl phosphite | Lower Rf |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the synthesis of this compound?
The synthesis primarily proceeds via the Michaelis-Arbuzov reaction . This reaction involves the nucleophilic attack of a trivalent phosphorus ester (triethyl phosphite) on an alkyl halide (crotyl bromide) to form a pentavalent phosphorus species (a phosphonate).[1]
*dot graph Michaelis_Arbuzov { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} *dot Caption: The Michaelis-Arbuzov reaction mechanism.
Q2: What are the expected spectroscopic signatures for this compound?
While specific shifts can vary slightly based on the solvent and instrument, you can generally expect the following in the ¹H NMR spectrum:
-
A doublet for the P-CH₂ protons around 2.5-2.7 ppm with a characteristic coupling to phosphorus (J_P-H ≈ 22 Hz).
-
Multiplets for the vinylic protons in the range of 5.3-5.8 ppm.
-
A doublet for the methyl group of the crotyl moiety around 1.7 ppm.
-
A triplet and a quartet for the ethyl ester groups.
In the ³¹P NMR spectrum, a single peak in the range of +20 to +30 ppm is characteristic of an alkyl phosphonate.
Q3: Can I use crotyl chloride instead of crotyl bromide?
Yes, but the reaction will likely be slower. The reactivity of alkyl halides in the Michaelis-Arbuzov reaction generally follows the order R-I > R-Br > R-Cl.[2] To achieve a comparable reaction rate with crotyl chloride, higher temperatures or longer reaction times may be necessary, which could increase the likelihood of side reactions.
Q4: Are there alternative methods for synthesizing this compound?
Yes, one notable alternative involves the reaction of triethyl phosphite with crotyl alcohol in the presence of a Lewis acid catalyst like zinc iodide. This method avoids the use of alkyl halides.[2]
*dot graph Alternative_Synthesis { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];
} *dot Caption: Lewis acid-catalyzed synthesis from crotyl alcohol.
Experimental Protocols
The following is a generalized protocol for the synthesis of this compound based on the Michaelis-Arbuzov reaction.
Materials:
-
Triethyl phosphite
-
trans-Crotyl bromide
-
Anhydrous toluene (optional, as solvent)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add triethyl phosphite (1.2 equivalents).
-
With stirring, add trans-crotyl bromide (1.0 equivalent) dropwise. The reaction is often exothermic.
-
Heat the reaction mixture to 120-140°C and maintain this temperature for 4-6 hours. Monitor the reaction by TLC or ³¹P NMR.
-
After the reaction is complete, cool the mixture to room temperature.
-
If performed neat, dilute the mixture with diethyl ether.
-
Wash the organic solution sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel column chromatography (eluting with a hexane/ethyl acetate gradient).
References
- Organic Syntheses, Coll. Vol. 7, p.165 (1990); Vol. 64, p.96 (1986).
- Michaelis, A.; Kaehne, R. Ueber das Verhalten der Jodalkyle gegen die sogen. Phosphorigsäureester oder O-Phosphine. Ber. Dtsch. Chem. Ges.1898, 31, 1048–1055.
- Richardson, R. M.; Wiemer, D. F. Direct Conversion of Benzylic and Allylic Alcohols to Phosphonates. Org. Lett.2011, 13 (15), 4064–4067.
- Bhattacharya, A. K.; Thyagarajan, G. The Michaelis-Arbuzov rearrangement. Chem. Rev.1981, 81 (4), 415–430.
- Organic Syntheses, Coll. Vol. 6, p.492 (1988); Vol. 53, p.71 (1973).
- Pudovik, A. N.; Konovalova, I. V. Addition Reactions of Esters of Phosphorus(III) Acids with Unsaturated Systems. Synthesis1979, 1979 (02), 81–96.
Sources
Technical Support Center: Purification of Diethyl trans-Crotyl Phosphonate
Welcome to the technical support center for the purification of diethyl trans-crotyl phosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during the column chromatography of this important Horner-Wadsworth-Emmons reagent. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can develop robust and reproducible purification methods.
Troubleshooting Guide: Resolving Common Purification Issues
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: My this compound is not moving from the baseline on the TLC plate or the column, even when I use a high concentration of ethyl acetate in hexanes. What should I do?
This is a common issue stemming from the surprisingly high polarity of the phosphonate functional group or potential on-column interactions.
-
Causality: The phosphoryl group (P=O) is a strong hydrogen bond acceptor, leading to very strong interactions with the acidic silanol groups (Si-OH) on the surface of silica gel. If the eluent is not polar enough to disrupt this interaction, the compound will remain adsorbed at the origin. In some cases, the compound may be degrading on the acidic silica surface, appearing as a baseline spot.[1][2]
-
Solutions:
-
Increase Eluent Polarity Systematically: While you may have tried high concentrations of ethyl acetate, a stronger, more polar solvent may be required. Consider introducing a small percentage of methanol (MeOH) into your eluent system. A good starting point would be 1-2% MeOH in dichloromethane (DCM).
-
Critical Caveat: Use methanol sparingly. Concentrations above 10% can begin to dissolve the silica gel stationary phase, which will contaminate your product.[1]
-
-
Test for On-Column Decomposition: Before modifying your column conditions, verify that your compound is stable to silica. Spot your crude material on a TLC plate, let it sit exposed to the air on the silica for 30-60 minutes, and then develop the plate.[1] If you observe a new streak or multiple spots originating from the baseline that were not in the initial sample, decomposition is likely occurring.[3]
-
Neutralize the Stationary Phase: If decomposition is confirmed, the acidic nature of the silica is the likely cause. You can neutralize it by adding a small amount of a basic modifier like triethylamine (TEA) or pyridine (typically 0.5-2%) to your eluent system.[1] This deactivates the acidic silanol groups, preventing degradation and often improving peak shape.
-
Consider an Alternative Stationary Phase: If the above methods fail, your compound may be too sensitive for standard silica gel. Consider using a different stationary phase, such as neutral or basic alumina, or switching to reverse-phase (C18) chromatography if the compound and impurities have suitable solubility in aqueous-organic mixtures.[1]
-
Q2: I'm observing significant streaking (tailing) of my product spot on the TLC plate, resulting in poor separation and mixed fractions from the column. What is causing this?
Streaking is a clear indicator of a non-ideal interaction between your compound, the stationary phase, and the mobile phase.
-
Causality: This phenomenon can be attributed to several factors:
-
Sample Overloading: Applying too much sample for the column's capacity is the most common cause.[1] The stationary phase binding sites become saturated, leading to a broadened, tailing band.
-
Poor Sample Solubility: If the compound is not fully soluble in the eluent used for loading, it can precipitate at the top of the column and then slowly redissolve as the chromatography progresses, causing continuous streaking.[1]
-
Compound Decomposition: As discussed in Q1, slow degradation of the product on the column will continuously release material, resulting in a streak.[1]
-
Inappropriate Solvent System: Sometimes, a specific solvent system can lead to poor peak shape for a particular compound, even if the Rf value seems appropriate.
-
-
Solutions:
-
Reduce Sample Load: As a rule of thumb for flash chromatography, the sample mass should be about 1-5% of the silica gel mass. If you are seeing tailing, try running the column with half the amount of crude material.
-
Optimize Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone) and then adsorb it onto a small amount of silica gel (2-3x the mass of your crude product). This "dry loading" technique is superior to direct liquid injection, especially for less soluble compounds, as it ensures the sample is introduced to the column as a fine, uniform band.[4]
-
Address Decomposition: If you've identified decomposition as the issue (see Q1), add a neutralizing agent like triethylamine to your eluent.[1]
-
Q3: My final yield is very low. I've checked the mixed fractions and can't account for all of my material. Where did my product go?
Losing a compound during chromatography is frustrating but can often be diagnosed and prevented.
-
Causality: The loss of material can happen for a few key reasons:
-
Irreversible Adsorption/Decomposition: The compound may have bound so strongly to the silica gel that the eluent could not remove it, or it may have completely decomposed on the column.[2]
-
Elution in the Solvent Front: If the initial eluent is too polar, the compound may have moved with the solvent front and been collected in the very first, often discarded, fraction.[2]
-
Dilute Fractions: The compound may have eluted over a very large volume of solvent, making the concentration in any single fraction too low to be detected by TLC.[2]
-
-
Solutions:
-
Perform a "Column Purge": After you believe your product has eluted, flush the column with a very strong solvent, such as 10-20% methanol in DCM. Collect this "purge" and concentrate it. Analyze the residue by NMR or LC-MS to see if your missing product is present. This will confirm if it was irreversibly adsorbed.
-
Always Check the First Fraction: Never discard the first fraction collected after the void volume. Concentrate it and analyze it by TLC to ensure your product did not elute unexpectedly early.[2]
-
Combine and Concentrate Broadly: If you suspect your compound eluted as a very broad band, combine and concentrate a larger range of fractions than your initial TLC analysis suggested. Sometimes a compound that appears as a tight spot on TLC can elute more broadly from a column.
-
Frequently Asked Questions (FAQs)
This section covers essential knowledge and best practices for the purification.
Q1: What is a good starting point for developing a solvent system for this compound on silica gel?
The key is to start with Thin Layer Chromatography (TLC) to find an eluent system that provides good separation and an appropriate retention factor (Rf) for the product.
-
Methodology:
-
Begin with a low-polarity solvent system, such as 10% Ethyl Acetate (EtOAc) in Hexanes.
-
Run a TLC of your crude material.
-
If separation from a key impurity is poor, try a different solvent system to alter the selectivity (see table below).
-
-
Data Presentation: Solvent System Comparison
Solvent System (v/v) Relative Polarity Selectivity Group Typical Use Case 20% Diethyl Ether in Hexanes Low Ether Good for separating less polar compounds. 20% Ethyl Acetate in Hexanes Medium Ester A versatile, all-purpose starting point.[6][7] 10% Acetone in Hexanes Medium-High Ketone Offers different selectivity than esters; can sometimes resolve difficult mixtures. | 2% Methanol in DCM | High | Alcohol | Used for highly polar compounds that do not move in other systems. |
Q2: What are the likely impurities I need to separate from my crude this compound?
Knowing your potential impurities is critical for designing an effective purification strategy. The impurities depend on the synthetic route, most commonly the Michaelis-Arbuzov reaction.
-
Common Impurities:
-
Unreacted Triethyl Phosphite: This starting material is less polar than the phosphonate product but can be difficult to remove completely. An aqueous workup with dilute acid (e.g., 1M HCl) before the column can help remove a significant portion.[8]
-
Unreacted Crotyl Halide (e.g., Bromide or Chloride): This is typically a non-polar impurity and will elute very early from the column, often in the solvent front with pure hexanes.[8]
-
Diethyl Ethylphosphonate: A common byproduct from the Michaelis-Arbuzov reaction, especially if the reaction is run at high temperatures.[9] Its polarity is similar to the product, often requiring careful chromatography for separation.
-
Hydrolyzed Species: Small amounts of phosphonic acids can form if the reaction or workup is exposed to water. These are highly polar and will typically stick to the baseline.[8]
-
Q3: How should I prepare and pack my silica gel column for optimal performance?
A well-packed column is the foundation of a good separation. An unevenly packed column will lead to band broadening, channeling, and poor resolution.
-
Best Practice - Slurry Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[1]
-
In a separate beaker, create a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc in Hexanes). The consistency should be like a milkshake, not a thick paste.[1]
-
Pour the slurry into the column in a single, continuous motion.
-
Gently tap the side of the column to dislodge air bubbles and encourage even settling.[1]
-
Use gentle air pressure to push the excess solvent through the column until the solvent level is just above the silica bed. Never let the silica run dry.[4][10]
-
Carefully add a protective layer of sand on top of the silica bed to prevent disturbance during solvent addition.[4]
-
Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for purifying approximately 1 gram of crude this compound.
-
TLC Analysis: Develop a solvent system that gives the product an Rf of ~0.3. A gradient of 10% to 40% Ethyl Acetate in Hexanes is a common starting point.
-
Column Preparation:
-
Select a glass column with a diameter of approximately 40 mm.
-
Slurry pack ~40-60 g of silica gel (40-63 µm particle size) using 5% EtOAc/Hexanes as described in the FAQ.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve ~1 g of crude product in 5-10 mL of a suitable solvent (e.g., DCM).
-
Add ~2-3 g of silica gel to this solution.
-
Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the low-polarity starting solvent (e.g., 5% EtOAc/Hexanes).
-
Apply gentle air pressure to achieve a flow rate of about 5-10 cm/minute (the solvent level drops by this height each minute).[1]
-
Collect fractions (e.g., 20 mL per fraction) in test tubes.
-
Gradually increase the polarity of the eluent as the column runs (gradient elution). A typical gradient might be:
-
200 mL of 10% EtOAc/Hexanes
-
200 mL of 20% EtOAc/Hexanes
-
200 mL of 30% EtOAc/Hexanes
-
-
-
Fraction Analysis:
-
Monitor the elution process by spotting fractions onto TLC plates.
-
Combine all fractions that contain the pure product.
-
Concentrate the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound.[10]
-
Visualized Workflows
General Purification Workflow
Caption: Workflow for column chromatography purification.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
References
- BenchChem Technical Support Team. (2025). Troubleshooting Diethyl (2,6-dichlorobenzyl)
-
Organic Syntheses. diethyl (dichloromethyl)phosphonate. Organic Syntheses Procedure. [Link]
- BenchChem. How to remove impurities from Diethyl (2,6-dichlorobenzyl)
- BenchChem. Application Note and Protocol: Purification of Diethyl (2,6-dichlorobenzyl)
-
Organic Syntheses. SYNTHESIS OF Et2SBr•SbCl5Br AND ITS USE IN BIOMIMETIC BROMINATIVE POLYENE CYCLIZATIONS. Organic Syntheses Procedure. [Link]
-
Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. [Link]
-
Chem-Space. (n.d.). Exploring the Synthesis and Properties of Diethyl Phosphonate. [Link]
-
Wikipedia. (n.d.). Diethylphosphite. [Link]
-
Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
ThatChemist. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography). YouTube. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information - Skeletal Diversification by C–C Cleavage to Access Bicyclic Frameworks from a Common Tricyclooctane Intermediate. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
- Google Patents. (1995).
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Organic Syntheses. preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Organic Syntheses Procedure. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. chemistryviews.org [chemistryviews.org]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of Diethyl trans-Crotyl Phosphonate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of diethyl trans-crotyl phosphonate. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical reagent, often in stereoselective olefination reactions like the Horner-Wadsworth-Emmons (HWE) reaction. The isomeric purity of this phosphonate is paramount, as it directly dictates the E/Z selectivity of the resulting alkene. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude this compound reaction mixture?
A: The impurity profile depends heavily on the synthetic route, typically a variation of the Michaelis-Arbuzov reaction. However, several common contaminants are frequently encountered. Understanding their origin is the first step toward effective removal.
Table 1: Common Impurities in this compound Synthesis
| Impurity | Probable Source | Key Physicochemical Property | Primary Removal Strategy |
|---|---|---|---|
| Triethyl phosphite | Excess starting material | Basic character, volatile | Acidic aqueous wash; High-vacuum distillation |
| Diethyl cis-crotyl phosphonate | Isomerization during synthesis or from cis-crotyl halide starting material | Similar polarity and boiling point to the trans isomer | Careful silica gel chromatography |
| Crotyl Halide (Cl or Br) | Unreacted starting material | Non-polar, volatile | High-vacuum distillation; Aqueous workup |
| Diethyl ethylphosphonate | Byproduct from the Arbuzov reaction | Volatile liquid | High-vacuum distillation |
| Phosphonic Acid Derivatives | Hydrolysis of the phosphonate ester by moisture | Highly polar, acidic | Basic aqueous wash (e.g., NaHCO₃ solution)[1][2] |
| Polymeric Materials | Self-condensation or polymerization of crotonaldehyde/crotyl precursors[3] | High molecular weight, non-volatile | Filtration; Distillation |
Q2: I've just finished my reaction. What is the best general-purpose workflow for purification?
A: A multi-step approach is typically most effective. Start with a liquid-liquid extraction to remove the bulk of ionic and highly polar impurities, followed by chromatography or distillation for fine purification. The choice between distillation and chromatography depends on the thermal stability of your compound and the nature of the remaining impurities.
Below is a logical workflow to guide your purification strategy.
Caption: Logic of acidic wash for removing triethyl phosphite.
Problem 2: My ¹H NMR spectrum shows two distinct sets of signals for the vinyl protons, indicating a mixture of trans and cis isomers.
-
Probable Cause: The synthesis has produced a mixture of diethyl trans- and cis-crotyl phosphonate. This can arise from using a mixed-isomer starting halide or from isomerization under the reaction conditions. For HWE reactions, separating these is critical as the alkene geometry is determined by the phosphonate geometry.[4]
-
Expert Insight: The cis and trans isomers are diastereomers with very similar physical properties, including boiling points. This makes separation by distillation nearly impossible. Their slight difference in polarity, however, allows for separation using high-resolution silica gel column chromatography.[1]
-
Recommended Protocol: Silica Gel Flash Chromatography
-
Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry method with a non-polar solvent like hexanes. The amount of silica should be 50-100 times the weight of the crude product.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the column.
-
Elution: Begin eluting with a non-polar solvent system and gradually increase the polarity. A common starting point is a gradient of ethyl acetate in hexanes. The less polar trans isomer will typically elute before the slightly more polar cis isomer.
-
Monitoring: Monitor the elution using Thin Layer Chromatography (TLC), collecting small fractions. Use a visualization stain (like phosphomolybdic acid or potassium permanganate) if the spots are not UV-active.[5]
-
Combine and Concentrate: Combine the pure fractions of the desired trans isomer and remove the solvent under reduced pressure.
-
Table 2: Example Eluent Systems for Phosphonate Chromatography
| Eluent System | Ratio (v/v) | Notes |
|---|---|---|
| Ethyl Acetate / Hexanes | 10:90 to 50:50 gradient | A standard, effective system for moderate polarity compounds.[1][6] |
| Diethyl Ether / Hexanes | 20:80 to 60:40 gradient | Offers different selectivity compared to ethyl acetate. |
| Acetone / Dichloromethane | 5:95 to 20:80 gradient | Useful for more polar phosphonates or when other systems fail. |
Problem 3: After workup, my product is an oil, but I suspect contamination with acidic, water-soluble impurities.
-
Probable Cause: The phosphonate ester has partially hydrolyzed to the corresponding phosphonic acid. This can happen if the reaction or workup was exposed to water for extended periods, especially at elevated temperatures or non-neutral pH.[7] These acidic impurities can interfere with subsequent base-sensitive reactions.
-
Expert Insight: Phosphonic acids are significantly more polar and acidic than their diethyl ester counterparts. This difference in acidity is the key to their separation. A wash with a mild base will deprotonate the phosphonic acid, forming a salt that is highly soluble in the aqueous phase, while the neutral phosphonate ester remains in the organic layer.[2]
-
Recommended Protocol: Mild Base Wash
-
Dissolution: Dissolve the crude product in diethyl ether or ethyl acetate.
-
Base Wash: Transfer to a separatory funnel and wash thoroughly with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[1] You may observe gas evolution (CO₂) if a significant amount of acid is present.
-
Separation: Allow the layers to separate completely and drain the aqueous layer.
-
Water & Brine Wash: Wash the organic layer with deionized water, followed by a brine wash to facilitate drying.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.
-
References
-
Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. [Link]
-
diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses Procedure. [Link]
- Process for the preparation and recovery of triethyl phosphite and derivatives thereof.
-
diethyl (dichloromethyl)phosphonate. Organic Syntheses Procedure. [Link]
-
Submitted by Rebekah M. Richardson and David F. Wiemer. Organic Syntheses Procedure. [Link]
-
Diethylphosphite. Wikipedia. [Link]
-
Phosphonate (PBTC) - The Phosphorus Removal Nemesis. Watertech of America, Inc. [Link]
-
Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. ResearchGate. [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
Crotonaldehyde. NCBI Bookshelf. [Link]
-
Phosphonic acid: preparation and applications. National Institutes of Health (NIH). [Link]
- Method of crotonic aldehyde isolation.
-
How to remove phosphite? ResearchGate. [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI. [Link]
-
Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
-
1,2,3,4,5-pentachloro-5-ethylcyclopentadiene. Organic Syntheses Procedure. [Link]
-
Crotonaldehyde-impurities. Pharmaffiliates. [Link]
-
Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. ResearchGate. [Link]
-
Crotonaldehyde. IARC Publications. [Link]
-
New route to 1-formylalkylphosphonates using diethyl trichloromethylphosphonate as a precursor. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Green phosphonate chemistry – Does it exist? RSC Publishing. [Link]
-
Horner-Wadsworth-Emmons reaction to form alkenes. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. celanese.com [celanese.com]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
Optimizing Horner-Wadsworth-Emmons reaction conditions for diethyl trans-crotyl phosphonate
Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reaction with Diethyl Trans-Crotyl Phosphonate
Welcome to the technical support hub for the Horner-Wadsworth-Emmons (HWE) reaction, with a specialized focus on the application of this compound. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guidance and frequently asked questions to ensure the success of your synthetic endeavors. Here, we combine established chemical principles with practical, field-tested insights to navigate the complexities of this powerful olefination reaction.
Section 1: Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, offering causal explanations and actionable solutions.
Question 1: My HWE reaction shows low or no conversion of the starting aldehyde. What are the likely causes and how can I fix this?
Answer:
Low or no conversion in an HWE reaction is a common issue that can typically be traced back to inefficient generation of the phosphonate carbanion or issues with the aldehyde substrate.
Probable Causes & Solutions:
-
Ineffective Deprotonation of the Phosphonate: The formation of the phosphonate carbanion is the critical first step.[1] If the base is not strong enough or has degraded, deprotonation will be incomplete.
-
Base Selection: Sodium hydride (NaH) is a common and effective base for deprotonating diethyl phosphonates.[2][3] Ensure you are using a fresh, high-quality source of NaH. Older NaH can be coated with sodium hydroxide, reducing its efficacy. Other strong bases like lithium diisopropylamide (LDA), sodium amide (NaNH2), or potassium tert-butoxide (KOtBu) can also be employed.[4]
-
Solvent Purity: The presence of protic impurities, such as water or alcohols, in your solvent will quench the base and the phosphonate carbanion. Always use anhydrous solvents, such as dry tetrahydrofuran (THF) or dimethylformamide (DMF).[2]
-
Deprotonation Time & Temperature: Allow sufficient time for the deprotonation to complete. When using NaH, you should observe the evolution of hydrogen gas. Stirring the phosphonate with NaH in THF at 0 °C to room temperature for at least one hour is a standard procedure.[2]
-
-
Issues with the Aldehyde Substrate:
-
Aldehyde Purity: Impurities in the aldehyde can interfere with the reaction. Ensure your aldehyde is pure and, if necessary, freshly distilled.
-
Steric Hindrance: While the HWE reaction is known to be effective with a wide range of aldehydes, highly sterically hindered aldehydes may react sluggishly.[5] In such cases, you may need to increase the reaction temperature or use a more reactive phosphonate ylide.
-
-
Reaction Temperature: The initial nucleophilic addition of the carbanion to the aldehyde is often performed at low temperatures (e.g., 0 °C or -78 °C) to control selectivity.[5][6] However, if the reaction is sluggish, allowing it to slowly warm to room temperature can facilitate the reaction.[2][5]
Question 2: The E/Z selectivity of my reaction is poor. How can I improve the formation of the desired trans (E)-alkene?
Answer:
The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[1][5][7] However, several factors can influence the stereochemical outcome.
Strategies for Enhancing (E)-Selectivity:
-
Choice of Base and Cation: The nature of the cation associated with the phosphonate carbanion can significantly impact stereoselectivity. Lithium cations have been shown to be effective in promoting (E)-selectivity.[4] Using bases like n-butyllithium (nBuLi) or employing lithium salts (e.g., LiCl) as additives (Masamune-Roush conditions) can favor the formation of the (E)-isomer.[3][4][5]
-
Reaction Temperature: Allowing the reaction intermediates to equilibrate generally leads to a higher proportion of the (E)-product.[1] Running the reaction at a slightly elevated temperature (e.g., room temperature or gentle heating) after the initial addition can improve the E/Z ratio.
-
Solvent Effects: The choice of solvent can influence the transition state energies. Aprotic solvents like THF are commonly used and generally provide good (E)-selectivity.
-
Structure of the Phosphonate: While you are using this compound, it's worth noting that the steric bulk of the phosphonate ester groups can influence selectivity.[1] For other applications, bulkier esters (e.g., diisopropyl) can sometimes enhance (E)-selectivity.[3]
Question 3: I am observing significant formation of side products. What are they and how can I minimize them?
Answer:
Side product formation can complicate purification and reduce the yield of your desired alkene. Common side reactions include self-condensation of the aldehyde and reactions involving impurities.
Common Side Products & Prevention:
-
Aldol Condensation of the Aldehyde: If your aldehyde has α-protons, it can undergo base-catalyzed self-condensation. To mitigate this, add the aldehyde slowly to the pre-formed phosphonate carbanion at a low temperature. This ensures that the aldehyde preferentially reacts with the more nucleophilic carbanion.
-
Cannizzaro Reaction (for aldehydes without α-protons): In the presence of a strong base, aldehydes lacking α-protons can undergo disproportionation. Using stoichiometric amounts of base is crucial to avoid this.
-
Michael Addition: If your product is an α,β-unsaturated carbonyl compound, it can potentially react with another equivalent of the phosphonate carbanion in a Michael addition. This is less common but can be suppressed by using a slight excess of the aldehyde and maintaining a lower reaction temperature.
-
Impurity-Related Side Products: Ensure all reagents and solvents are of high purity to avoid unforeseen side reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Horner-Wadsworth-Emmons reaction?
A1: The HWE reaction proceeds through a well-established mechanism:
-
Deprotonation: A base removes the acidic proton alpha to the phosphonate group, forming a stabilized phosphonate carbanion.[1]
-
Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[1] This step is typically the rate-limiting step.
-
Oxaphosphetane Formation: The resulting intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.[5][8]
-
Elimination: The oxaphosphetane collapses, yielding the alkene product and a water-soluble dialkyl phosphate byproduct.[1][8]
Caption: Horner-Wadsworth-Emmons reaction mechanism.
Q2: How do I prepare and store this compound?
A2: this compound is typically synthesized via the Michaelis-Arbuzov reaction, where trans-crotyl bromide is reacted with triethyl phosphite.[3] The phosphonate is a relatively stable liquid. It should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Q3: What are the advantages of the HWE reaction over the standard Wittig reaction?
A3: The HWE reaction offers several key advantages over the Wittig reaction:
-
Enhanced Nucleophilicity: Phosphonate carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides, allowing them to react with a broader range of aldehydes and ketones, including sterically hindered ones.[1][5][9]
-
Simplified Purification: The dialkyl phosphate byproduct of the HWE reaction is water-soluble and can be easily removed by an aqueous workup.[1][3][10] In contrast, the triphenylphosphine oxide byproduct of the Wittig reaction is often difficult to separate from the desired product.
-
Higher (E)-Selectivity: The HWE reaction typically provides higher selectivity for the (E)-alkene.[1][5][7]
Q4: Can I use ketones as substrates with this compound?
A4: Yes, the HWE reaction is compatible with ketones. However, reactions with ketones are generally slower than with aldehydes due to increased steric hindrance and the lower electrophilicity of the ketone carbonyl carbon.[5][8] The stereoselectivity of HWE reactions with ketones is often poor to modest.[1]
Section 3: Experimental Protocols & Data
Optimized Reaction Conditions
The following table summarizes recommended starting conditions for the HWE reaction with this compound. Optimization may be required based on the specific aldehyde substrate.
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH), 60% dispersion in mineral oil | Effective and commonly used for this transformation.[2][3] |
| Equivalents of Base | 1.1 - 1.2 equivalents | Ensures complete deprotonation of the phosphonate. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent that solubilizes the reagents and intermediates.[2] |
| Temperature | 0 °C to Room Temperature | Allows for controlled carbanion formation and subsequent reaction. |
| Reaction Time | 2 - 24 hours | Monitor by TLC for consumption of the limiting reagent.[2] |
Step-by-Step Experimental Protocol
This protocol provides a general procedure for the HWE reaction between this compound and a generic aldehyde.
Materials:
-
This compound (1.0 eq)
-
Aldehyde (1.0 - 1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Extraction solvent (e.g., ethyl acetate or diethyl ether)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Base Addition: Carefully add the sodium hydride to the THF and cool the suspension to 0 °C using an ice bath.
-
Carbanion Formation: Dissolve the this compound in anhydrous THF and add it dropwise to the NaH suspension over 15-20 minutes.
-
Stirring: Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the phosphonate carbanion.[2]
-
Aldehyde Addition: Cool the reaction mixture back down to 0 °C. Dissolve the aldehyde in anhydrous THF and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[2]
-
Quenching: Once the reaction is complete, carefully quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.[5]
-
Workup: Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene.[5]
Caption: HWE Reaction Workflow.
References
- Horner, L.; Hoffmann, H.; Wippel, H. G. Chem. Ber.1958, 91, 61-63.
-
Wadsworth, W. S., Jr.; Emmons, W. D. J. Am. Chem. Soc.1961 , 83, 1733-1738. [Link]
-
Maryanoff, B. E.; Reitz, A. B. Chem. Rev.1989 , 89, 863-927. [Link]
-
Bisceglia, J. Á.; Orelli, L. R. Curr. Org. Chem.2012 , 16, 2206-2230. [Link]
-
Still, W. C.; Gennari, C. Tetrahedron Lett.1983 , 24, 4405-4408. [Link]
-
Masamune, S.; Roush, W. R. et al.J. Am. Chem. Soc.1984 , 106, 1550-1561. (This is a representative example of Masamune-Roush conditions, specific paper may vary). [Link]
-
Ando, K. J. Org. Chem.1997 , 62, 1934-1939. [Link]
-
Murata, T.; Tsutsui, H.; Shiina, I. J. Org. Chem.2024 , 89, 15414-15435. [Link]
-
Wikipedia contributors. Horner–Wadsworth–Emmons reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction. [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Wittig-Horner Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of Diethyl trans-Crotyl Phosphonate
Welcome to the technical support guide for the synthesis of diethyl trans-crotyl phosphonate. This resource is designed for researchers, chemists, and drug development professionals who utilize this important reagent, often as a precursor in Horner-Wadsworth-Emmons olefination reactions.[1][2] The synthesis, typically achieved via the Michaelis-Arbuzov reaction, can be accompanied by several side reactions that affect yield, purity, and stereochemical integrity.[3][4][5] This guide provides in-depth, mechanistically-grounded answers to common challenges encountered during this synthesis, offering not just solutions but a clear understanding of the underlying chemical principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Q1: My final product is a mixture of geometric isomers (trans and cis). How can I improve the stereoselectivity for the desired trans isomer?
A1: The presence of the undesired cis (or Z) isomer is a frequent challenge. This issue can arise from two primary sources: the initial alkylation step or subsequent isomerization of the desired trans product.
Root Cause Analysis:
-
Non-Stereospecificity in the Arbuzov Reaction: The Michaelis-Arbuzov reaction with allylic halides like crotyl bromide or chloride is not always a straightforward SN2 reaction.[4] It can proceed through an SN2' mechanism, where the nucleophilic phosphite attacks the γ-carbon of the allylic system. If your starting material is not a pure trans (or E) isomer of the crotyl halide, the product will reflect that mixture. More critically, even with a pure trans starting material, reaction conditions can promote loss of stereochemical integrity.[6]
-
Product Isomerization: The trans-crotyl phosphonate can isomerize to the thermodynamically less stable cis isomer under certain conditions, such as exposure to trace bases or acids, or prolonged heating.[7][8]
Mitigation Strategies & Protocol:
-
Use High-Purity Starting Materials: Begin with the highest purity trans-crotyl halide available. Verify the isomeric purity by ¹H NMR before starting the reaction.
-
Control Reaction Temperature: The Michaelis-Arbuzov reaction often requires heating.[1][4] However, excessive temperatures can facilitate isomerization. The optimal approach is to heat the reaction just enough to ensure a reasonable rate. For the reaction between triethyl phosphite and trans-crotyl bromide, a temperature range of 100-120 °C is typically sufficient.
-
Consider Lewis Acid Catalysis: Modern variations of the Arbuzov reaction utilize Lewis acids (e.g., ZnI₂, LaCl₃·7H₂O) to promote the reaction under milder conditions (e.g., 66 °C), which can significantly suppress isomerization and other side reactions.[1][9]
Workflow for Optimizing Stereoselectivity
Caption: Workflow for troubleshooting E/Z isomerism.
Q2: My NMR spectrum shows signals for an unexpected constitutional isomer, likely diethyl (1-methylallyl)phosphonate. What causes this rearrangement?
A2: This is a classic example of the SN2' side reaction dominating over the desired SN2 pathway.
Mechanistic Explanation:
In the Michaelis-Arbuzov reaction with an allylic electrophile, the nucleophilic phosphorus of the triethyl phosphite can attack at two positions:
-
SN2 Pathway (Desired): Attack at the α-carbon (C1) of the crotyl group, leading to the linear trans-crotyl phosphonate.
-
SN2' Pathway (Side Reaction): Attack at the γ-carbon (C3), followed by allylic rearrangement, which yields the branched diethyl (1-methylallyl)phosphonate.[4]
This competition is heavily influenced by steric and electronic factors, as well as reaction parameters.
Diagram of Competing SN2 vs. SN2' Pathways
Caption: Competing reaction pathways in the Arbuzov reaction.
Troubleshooting Steps:
-
Solvent Choice: Less polar solvents tend to favor the SN2 pathway. Running the reaction neat (without solvent) or in a non-polar solvent like toluene can increase the yield of the desired linear product.
-
Leaving Group: The nature of the halide matters. Bromides are a good balance of reactivity and selectivity. Chlorides are less reactive and may require higher temperatures, which can promote side reactions. Iodides are highly reactive but may lead to less selectivity.[5]
-
Minimize Steric Hindrance: Ensure your phosphite is not sterically bulky. Triethyl phosphite is standard and appropriate.
Q3: My product is contaminated with unreacted triethyl phosphite and other phosphorus-containing impurities. How can I effectively purify the final product?
A3: Purification is critical. The boiling point of this compound is close to that of the starting triethyl phosphite, making simple distillation challenging. Furthermore, thermal stress during purification can cause decomposition.[10]
Common Impurities and Their Removal:
| Impurity | Source | Identification (¹H NMR) | Recommended Purification Method |
| Triethyl phosphite | Unreacted starting material | Quartet ~3.9-4.1 ppm, Triplet ~1.2-1.3 ppm | 1. Aqueous Wash (dilute acid)[11] 2. High-Vacuum Distillation |
| Triethyl phosphate | Oxidation of triethyl phosphite | Quartet ~4.1 ppm, Triplet ~1.3 ppm | Silica Gel Column Chromatography[11][12] |
| Diethyl (1-methylallyl)phosphonate | SN2' side product | Complex multiplets in the vinyl region | Fractional Distillation (high vacuum) or careful Column Chromatography |
| Diethyl phosphite (H-phosphonate) | Hydrolysis of triethyl phosphite | Doublet ~6.8 ppm (JP-H ~700 Hz) | Aqueous Wash (dilute base)[11] |
Recommended Purification Protocol: Flash Column Chromatography
This method is highly effective for removing both polar and non-polar impurities on a lab scale.[12][13]
-
Preparation: After the reaction, perform an aqueous workup. Dissolve the crude product in diethyl ether or ethyl acetate. Wash sequentially with 1 M HCl (to remove basic impurities), saturated NaHCO₃ (to remove acidic impurities like H-phosphonate), and finally with brine.[11] Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.
-
Column Setup: Prepare a silica gel column (230-400 mesh). The amount of silica should be 50-100 times the weight of the crude product.[11] Pack the column using a non-polar solvent like hexanes.
-
Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane or the initial eluent. Adsorb this onto a small amount of silica gel, evaporate the solvent to dryness, and carefully load the resulting powder onto the top of the packed column.[11]
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexanes or 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 or 70:30 hexanes:ethyl acetate). The desired product is moderately polar and will elute after non-polar impurities but before highly polar ones like triethyl phosphate.
-
Analysis: Collect fractions and analyze them by TLC or GC to identify the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Frequently Asked Questions (FAQs)
-
Q: What is the fundamental mechanism of the Michaelis-Arbuzov reaction?
-
A: It is a two-step process. First, the nucleophilic trivalent phosphorus of the phosphite attacks the electrophilic carbon of the alkyl halide in an SN2 reaction, forming a phosphonium salt intermediate.[4][5] Second, the displaced halide anion attacks one of the ethyl groups on the phosphonium salt in another SN2 reaction, cleaving a C-O bond to form the stable P=O bond of the phosphonate and releasing ethyl halide as a byproduct.[4][14]
-
-
Q: Can I run this reaction at room temperature?
-
A: The classical Michaelis-Arbuzov reaction with less reactive alkyl halides typically requires heat (120-160 °C).[4] However, using highly reactive alkylating agents (like allyl iodide) or employing Lewis acid catalysis can enable the reaction to proceed at significantly lower temperatures, sometimes even at room temperature.[1][3]
-
-
Q: Is it possible to get decomposition during the reaction?
-
A: Yes. If heated too strongly or for too long, thermal decomposition of the product or the phosphonium intermediate can occur.[4][10] This often results in a darkening of the reaction mixture and the formation of complex, unidentifiable byproducts. It is crucial to monitor the reaction progress (e.g., by TLC or ³¹P NMR) and avoid excessive heating.
-
References
-
Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]
-
Cain, W. T. (1989). A facile route to allylic phosphonates via base-catalyzed isomerization of the corresponding vinyl phosphonates : remote dianion. Loyola eCommons. Retrieved from [Link]
- Huang, W. Y., & Chen, Q. H. (1995). Stereocontrolled Synthesis of Fluorinated (E)- or (Z)
- Gajda, A., & Młotkowska, B. (2020). Mechanism of allyl-vinyl phosphonate isomerization under basic conditions. Molecules, 25(15), 3459.
-
Grokipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction). Retrieved from [Link]
-
Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. Retrieved from [Link]
- Richardson, R. M., & Wiemer, D. F. (2010).
-
ResearchGate. (n.d.). Optimisation of the E ! Z isomerisationofvinyl phosphonate E-1. [a]. Retrieved from [Link]
- Zotova, M. A., et al. (2019). Z,E-Isomerism in a Series of Substituted Iminophosphonates: Quantum Chemical Research. Molecules, 24(21), 3848.
-
Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Retrieved from [Link]
- Keglevich, G. (2021).
- Ordasi, A., et al. (2016). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)
- Bálint, E., et al. (2018).
-
Chemistry Stack Exchange. (2015). Synthesis of phosphonate salt not working. Retrieved from [Link]
- Lej, C., et al. (2018). Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds.
-
Chem-Station. (2014). Michaelis-Arbuzov Reaction. Retrieved from [Link]
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Diethyl trans-crotyl phosphonate decomposition and prevention
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Diethyl trans-Crotyl Phosphonate. This guide, curated by Senior Application Scientists, provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the stability and successful application of this reagent in your experiments. We understand the critical nature of compound integrity in research and development and have structured this guide to address potential challenges with scientific rigor and practical insights.
Section 1: Understanding the Stability of this compound
This compound is a valuable synthetic intermediate. However, like many organophosphorus compounds, its stability can be influenced by environmental and experimental conditions. Understanding the potential degradation pathways is the first step toward prevention.
Key Decomposition Pathways
The primary routes of decomposition for this compound are thermal degradation, hydrolysis, photodegradation, and isomerization.
-
Thermal Decomposition: While phosphonates are generally more resistant to thermal decomposition than phosphates, elevated temperatures can induce degradation. The primary thermal decomposition pathway for phosphonates involves the elimination of a phosphorus acid.[1]
-
Hydrolysis: The ester groups of this compound are susceptible to hydrolysis under both acidic and basic conditions.[2][3] This process cleaves the P-O-C bond, leading to the formation of the corresponding phosphonic acid and ethanol.[4]
-
Photodegradation: Exposure to UV light can lead to the degradation of phosphonates. This process can be significantly enhanced by the presence of metal ions, particularly iron(III).[5][6][7]
-
Isomerization: As an allylic phosphonate, the trans-crotyl isomer can potentially isomerize to the corresponding vinyl phosphonate, particularly in the presence of a base.[8][9] This can impact the stereoselectivity of subsequent reactions.
Section 2: Troubleshooting Guide for Decomposition Issues
This section provides a structured approach to identifying and resolving common issues related to the decomposition of this compound.
Issue 1: Unexpected Side Products or Low Yield in Reactions
Possible Cause: Decomposition of the this compound starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected reaction outcomes.
Issue 2: Visible Impurities or Change in Appearance of Stored Reagent
Possible Cause: Improper storage leading to decomposition.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[10] | Minimizes thermal degradation and slows down potential side reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Prevents oxidation. |
| Light | Amber vial or stored in the dark | Prevents photodegradation.[6][7] |
| Moisture | Tightly sealed container in a dry environment | Prevents hydrolysis.[2] |
Troubleshooting Steps:
-
Visual Inspection: Check for any color change, precipitation, or crystallization.
-
Purity Analysis: Re-analyze the purity of the reagent using techniques such as 31P NMR, 1H NMR, or GC-MS to identify potential degradation products.
-
Review Storage History: Verify that the reagent has been stored according to the recommended conditions.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the typical signs of this compound decomposition?
A: Signs of decomposition can include a decrease in purity over time, the appearance of new signals in NMR spectra (e.g., corresponding to the vinyl isomer or the hydrolyzed phosphonic acid), a change in physical appearance (e.g., color change from colorless to yellow), or diminished reactivity in subsequent chemical transformations.
Q2: How can I prevent hydrolysis of my this compound during a reaction?
A: To prevent hydrolysis, it is crucial to use anhydrous solvents and reagents. If your reaction must be performed in the presence of water or protic solvents, it is best to minimize the reaction time and temperature. If possible, work under neutral pH conditions, as both strong acids and bases can catalyze hydrolysis.[2][3]
Q3: Is isomerization to the vinyl phosphonate a significant concern?
A: Isomerization can be a concern, particularly under basic conditions.[8][9] The formation of the vinyl phosphonate isomer can affect the stereochemical outcome of reactions like the Horner-Wadsworth-Emmons reaction. If you are using basic conditions and observing unexpected stereoisomers in your product, isomerization of the starting material should be investigated. Consider using non-nucleophilic, sterically hindered bases or alternative reaction conditions that do not require a strong base.
Q4: Are there any specific chemicals or materials that are incompatible with this compound?
A: Yes, you should avoid strong oxidizing agents, strong acids, and strong bases.[10] Additionally, the presence of certain metal ions, particularly iron, can promote photodegradation.[5][6] Therefore, it is advisable to use high-purity, metal-free reagents and solvents when working with this compound, especially when the reaction is sensitive to light.
Q5: What is the recommended method for purifying this compound if I suspect it has degraded?
A: If the compound has undergone partial decomposition, purification can often be achieved by column chromatography on silica gel or by vacuum distillation.[11] The choice of method will depend on the nature of the impurities. It is important to handle the compound at the lowest possible temperature during purification to prevent further degradation.
Section 4: Experimental Protocols
Protocol 1: Purity Assessment by 31P NMR Spectroscopy
This protocol provides a method for routine monitoring of the purity of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl3)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve a small amount of the this compound sample (typically 5-10 mg) in approximately 0.6 mL of CDCl3 in an NMR tube.
-
Acquire a 31P NMR spectrum.
-
The pure compound should exhibit a single major peak at the characteristic chemical shift for this compound.
-
The presence of additional peaks may indicate impurities or degradation products. For example, the corresponding phosphonic acid would appear at a different chemical shift.
Section 5: Visualization of Decomposition Pathways
Caption: Major decomposition pathways of this compound.
References
-
Green phosphonate chemistry – Does it exist? - RSC Publishing. (2024). Retrieved from [Link]
-
diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds - PMC - NIH. (2018). Retrieved from [Link]
-
Phosphonate - Wikipedia. (n.d.). Retrieved from [Link]
-
The Influence of Metal Ions on the Adsorption of Phosphonates onto Goethite | Environmental Science & Technology - ACS Publications. (n.d.). Retrieved from [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review - MDPI. (n.d.). Retrieved from [Link]
-
Antioxidants in organophosphorus compounds poisoning - PubMed. (2013). Retrieved from [Link]
-
Energy profile in ( ) for the reaction between diethyl trichloro-methyl... - ResearchGate. (n.d.). Retrieved from [Link]
-
Mechanism of allyl-vinyl phosphonate isomerization under basic conditions. - ResearchGate. (n.d.). Retrieved from [Link]
-
Photodegradation of phosphonates in water - PubMed. (n.d.). Retrieved from [Link]
-
Phosphonic acid: preparation and applications - PMC - NIH. (2017). Retrieved from [Link]
-
(PDF) Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phtalonitrile monomers under acid, neutral and alkali conditions - ResearchGate. (n.d.). Retrieved from [Link]
-
[PDF] Antioxidants in Organophosphorus Compounds Poisoning | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Photodegradation of phosphonates in water | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Compositional Analysis of Metal(IV) Phosphate and Phosphonate Materials—Pitfalls and Best Practices - MDPI. (2023). Retrieved from [Link]
-
Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.). Retrieved from [Link]
-
A facile route to allylic phosphonates via base-catalyzed isomerization of the corresponding vinyl phosphonates : remote dianion - Loyola eCommons. (n.d.). Retrieved from [Link]
-
Electrocatalytic Isomerization of Allylic Alcohols: Straightforward Preparation of β-Aryl-Ketones - MDPI. (n.d.). Retrieved from [Link]
-
Investigation of thermal decomposition of phosphonic acids | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions - PubMed. (2017). Retrieved from [Link]
-
Structure of organophosphorus compounds belonging to different class of... | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
-
Influence of: (a) metals on phosphonate adsorption and (b) phosphonates... - ResearchGate. (n.d.). Retrieved from [Link]
-
Stereospecific Isomerization of Allylic Halides via Ion Pairs with Induced Noncovalent Chirality | Organic Letters - ACS Publications. (2020). Retrieved from [Link]
-
Oxidative stress in Arthrospira platensis by two organophosphate pesticides - SciELO. (n.d.). Retrieved from [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review - ResearchGate. (n.d.). Retrieved from [Link]
-
The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation - ResearchGate. (n.d.). Retrieved from [Link]
-
ASAP (As Soon As Publishable) - ACS Publications - American Chemical Society. (n.d.). Retrieved from [Link]
-
The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC - NIH. (2020). Retrieved from [Link]
-
ANTIOXIDANTS IN ORGANOPHOSPHORUS COMPOUNDS POISONING - CORE. (n.d.). Retrieved from [Link]
-
Phosphonates: The Good, The Bad, and The Biodegradable - Queen's University Belfast. (n.d.). Retrieved from [Link]
-
Z- and E-selective Horner–Wadsworth–Emmons reactions - Taylor & Francis Online. (n.d.). Retrieved from [Link]
-
Phosphonate synthesis by substitution or phosphonylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Investigation of thermal decomposition of phosphonic acids - Semantic Scholar. (2012). Retrieved from [Link]
-
Synthesis of phosphonate compounds catalyzed diethyl amine. - ResearchGate. (n.d.). Retrieved from [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Direct conversion of benzylic and allylic alcohols to phosphonates - PubMed - NIH. (n.d.). Retrieved from [Link]
-
Natural Degradation of Phosphonates – ROPUR | Toray Membrane Europe. (n.d.). Retrieved from [Link]
-
Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates - MDPI. (n.d.). Retrieved from [Link]
-
Approaches to the isomerization of allylic alcohols. - ResearchGate. (n.d.). Retrieved from [Link]
-
Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, n - Semantic Scholar. (2017). Retrieved from [Link]
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- 4. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
- 6. Photodegradation of phosphonates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. ecommons.luc.edu [ecommons.luc.edu]
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- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing E/Z Stereoselectivity in Olefination Reactions with Diethyl trans-Crotyl Phosphonate
Welcome to the technical support center for optimizing Horner-Wadsworth-Emmons (HWE) reactions. This guide is specifically designed for researchers, chemists, and process development professionals who are utilizing diethyl trans-crotyl phosphonate and encountering challenges with E/Z stereoselectivity. Here, we will delve into the mechanistic underpinnings of the HWE reaction to provide actionable troubleshooting strategies and detailed protocols to steer your reaction toward the desired stereoisomer.
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemical outcome when using this compound in an HWE reaction?
Under standard Horner-Wadsworth-Emmons conditions, the reaction of an aldehyde with a stabilized phosphonate ylide, such as that derived from this compound, generally favors the formation of the (E)-alkene.[1][2] This preference is attributed to the thermodynamic stability of the transition state leading to the trans-olefin.[1]
Q2: Why am I observing a mixture of E and Z isomers?
The formation of isomeric mixtures suggests that the reaction is not proceeding with high stereoselectivity. This can be due to a variety of factors including the choice of base, reaction temperature, solvent, and the structure of the aldehyde.[3][4] In essence, the conditions may be allowing for competing reaction pathways with similar activation energies, leading to both E and Z products.
Q3: Can I use this compound to synthesize (Z)-alkenes?
While the inherent preference is for the (E)-isomer, achieving a higher proportion of the (Z)-alkene is possible by modifying the reaction conditions to favor kinetic control over thermodynamic control. This typically involves the use of specific phosphonate reagents, bases, and lower reaction temperatures.[5][6] For very high Z-selectivity, a modified phosphonate, such as a Still-Gennari reagent, is often recommended.[5][7]
Q4: How does the HWE reaction differ from the Wittig reaction in terms of selectivity and workup?
The HWE reaction offers significant advantages over the traditional Wittig reaction. The phosphonate carbanions used in the HWE reaction are more nucleophilic and generally less basic than Wittig ylides.[8][9] A key practical advantage is the straightforward removal of the water-soluble dialkylphosphate byproduct, which simplifies purification compared to the often-problematic triphenylphosphine oxide generated in the Wittig reaction.[1][10]
Troubleshooting Guide: Enhancing E/Z Selectivity
This section provides a structured approach to troubleshooting common issues related to poor E/Z selectivity in HWE reactions with this compound.
Problem 1: Low (E)-Selectivity / High Proportion of (Z)-Isomer
Possible Causes:
-
Kinetic Control Dominating: The reaction conditions may be favoring the kinetically controlled formation of the (Z)-isomer. This can happen at very low temperatures where the intermediates do not have enough energy to equilibrate to the more stable (E)-pathway.[8]
-
Base and Counterion Effects: Certain base and counterion combinations can favor the formation of the cis-oxaphosphetane intermediate, leading to the (Z)-alkene. For instance, potassium bases in the presence of crown ethers are known to enhance Z-selectivity.[4]
-
Phosphonate Structure: While you are using this compound, it's crucial to ensure its purity. Isomerization to the cis-phosphonate prior to the reaction is unlikely but worth considering if all other factors have been excluded.
Suggested Solutions:
-
Increase Reaction Temperature: Raising the reaction temperature (e.g., from -78 °C to room temperature) can promote equilibration of the intermediates to the thermodynamically more stable anti-oxaphosphetane, which leads to the (E)-alkene.[4][8]
-
Choice of Base and Counterion: Employ sodium or lithium bases such as sodium hydride (NaH) or n-butyllithium (n-BuLi) to favor (E)-selectivity.[4] The Masamune-Roush conditions, utilizing lithium chloride (LiCl) with DBU (1,8-diazabicycloundec-7-ene), are also an excellent choice for promoting the formation of (E)-alkenes.[9]
-
Solvent Choice: Use solvents like tetrahydrofuran (THF) or ethylene glycol dimethyl ether (DME) which are commonly employed for HWE reactions favoring E-selectivity.[9]
Experimental Protocol for Enhancing (E)-Selectivity (Masamune-Roush Conditions):
-
To a solution of this compound (1.1 equiv.) and LiCl (1.1 equiv.) in anhydrous acetonitrile at 0 °C, add DBU (1.05 equiv.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the aldehyde (1.0 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to isolate the (E)-alkene.
Problem 2: Achieving High (Z)-Selectivity
While this compound is predisposed to E-selectivity, certain modifications can favor the formation of the (Z)-isomer. However, for optimal Z-selectivity, using a Still-Gennari type phosphonate is the standard approach.
Strategies to Enhance (Z)-Selectivity with Standard Phosphonates:
-
Employ a Still-Gennari Modification: This is the most reliable method for achieving high Z-selectivity. It involves using a phosphonate with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters.[5][6] The increased electrophilicity of the phosphorus atom is believed to accelerate the collapse of the syn-oxaphosphetane intermediate, kinetically favoring the (Z)-alkene.[6]
-
Base and Crown Ether: The use of potassium bases, such as potassium bis(trimethylsilyl)amide (KHMDS), in the presence of 18-crown-6 is a hallmark of the Still-Gennari protocol and is crucial for high Z-selectivity.[5]
-
Low Reaction Temperature: Performing the reaction at low temperatures (typically -78 °C) is essential to prevent equilibration to the thermodynamic (E)-pathway.[6]
Experimental Protocol for High (Z)-Selectivity (Still-Gennari Conditions):
-
Prepare the corresponding bis(2,2,2-trifluoroethyl) trans-crotyl phosphonate.
-
To a solution of the phosphonate (1.1 equiv.) and 18-crown-6 (1.1 equiv.) in anhydrous THF at -78 °C, add KHMDS (1.05 equiv.) dropwise.
-
Stir the resulting ylide solution at -78 °C for 30 minutes.
-
Add the aldehyde (1.0 equiv.) dropwise at -78 °C.
-
Stir the reaction at -78 °C for 3-6 hours, monitoring by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Summary
The choice of reaction conditions has a profound impact on the E/Z ratio. The following table summarizes expected outcomes based on different protocols.
| Condition | Phosphonate Ester Groups | Base/Additives | Solvent | Temperature (°C) | Expected Major Isomer |
| Standard HWE (E-selective) | Diethyl | NaH | THF | 23 | E |
| Masamune-Roush (E-selective) | Diethyl | DBU, LiCl | CH₃CN | 23 | E |
| Still-Gennari (Z-selective) | Bis(2,2,2-trifluoroethyl) | KHMDS, 18-crown-6 | THF | -78 | Z |
Mechanistic Diagrams
To better visualize the factors influencing stereoselectivity, the following diagrams illustrate the key transition states in the HWE reaction.
Caption: HWE reaction pathways to (E) and (Z) alkenes.
Caption: Troubleshooting flowchart for improving E/Z selectivity.
References
- Benchchem. Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction.
- Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
- Wikipedia. Horner–Wadsworth–Emmons reaction.
- NROChemistry. Horner-Wadsworth-Emmons Reaction.
- Alfa Chemistry. Horner-Wadsworth-Emmons Reaction.
- ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction.
- ResearchGate. Z - and E -selective Horner-Wadsworth-Emmons (HWE) Reactions.
- Benchchem. A Researcher's Guide to E/Z Selectivity in the Horner-Wadsworth-Emmons Reaction.
- Benchchem. improving the stereoselectivity of the Horner-Wadsworth-Emmons reaction for trans-alkenes.
- NIH. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents.
- YouTube. Horner-Wadsworth-Emmons Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Wittig-Horner Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of Diethyl trans-Crotyl Phosphonate
Welcome to the technical support guide for the synthesis and scale-up of diethyl trans-crotyl phosphonate. This resource is designed for chemistry professionals engaged in research and development. Here, we address common challenges and frequently asked questions, providing field-proven insights and detailed protocols to ensure the success and safety of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and robust method for preparing this compound is the Michaelis-Arbuzov reaction . This classic organophosphorus reaction involves the treatment of a trialkyl phosphite, typically triethyl phosphite, with an alkyl halide—in this case, a trans-crotyl halide.[1][2][3] The reaction is valued for its reliability and generally good yields, making it suitable for both lab-scale and larger-scale preparations.
Q2: Can you explain the mechanism of the Michaelis-Arbuzov reaction in this context?
Certainly. The reaction proceeds via a two-step S_N2 mechanism:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic phosphorus atom of the triethyl phosphite attacking the electrophilic carbon of the crotyl halide. This initial S_N2 attack displaces the halide ion and forms a quasi-phosphonium salt intermediate.[1][2]
-
Dealkylation: The displaced halide anion then acts as a nucleophile in a second S_N2 reaction, attacking one of the ethyl groups on the phosphonium intermediate. This step results in the formation of the final pentavalent phosphonate product and a volatile ethyl halide byproduct.[2] The use of triethyl phosphite is strategic, as the ethyl halide byproduct (e.g., ethyl bromide) is low-boiling and can be easily removed from the reaction mixture by distillation, driving the equilibrium forward.[1]
Caption: General troubleshooting decision workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Oxidized Triethyl Phosphite: Triethyl phosphite can oxidize to triethyl phosphate, which is unreactive. | 1. Purify Reagents: Distill triethyl phosphite under reduced pressure before use. Ensure it is stored under an inert atmosphere. [4] |
| 2. Insufficient Reaction Temperature/Time: The reaction has a significant activation energy. | 2. Optimize Conditions: Ensure the internal reaction temperature reaches at least 140°C. Monitor the reaction by TLC or NMR and extend the reaction time if necessary. | |
| 3. Low Halide Reactivity: Using crotyl chloride requires much harsher conditions than crotyl bromide or iodide. | 3. Change Halide: Switch to trans-crotyl bromide for a more reliable reaction rate. [1][3] | |
| Formation of Multiple Byproducts | 1. Competing Arbuzov Reaction: The ethyl halide byproduct can react with the starting triethyl phosphite to form diethyl ethylphosphonate. | 1. Remove Byproduct: Use a distillation setup to actively remove the low-boiling ethyl halide as it forms. Using a slight excess of crotyl bromide can also help. [1] |
| 2. Thermal Degradation: Prolonged heating at very high temperatures (>180°C) can cause pyrolysis of the ester product. | 2. Control Temperature: Use a temperature controller and an oil bath or heating mantle to maintain a stable temperature. Avoid excessive heating. A patent for a similar process suggests slow addition to a hot "heel" of the product to maintain temperature control on a larger scale. [5] | |
| 3. Isomerization: Although you start with the trans isomer, some isomerization to the cis form or allylic rearrangement can occur under thermal conditions. | 3. Use Pure Starting Material: Ensure the starting crotyl halide is predominantly the trans isomer. While difficult to avoid completely, using the lowest effective temperature can minimize this. | |
| Difficult Purification | 1. Residual Triethyl Phosphite: The boiling point of triethyl phosphite (156°C) can be close enough to the product under vacuum to cause co-distillation. | 1. Aqueous Work-up: Before distillation, wash the crude product with dilute aqueous HCl, followed by saturated sodium bicarbonate and brine washes to remove acidic and basic impurities and some polar byproducts. [6] |
| 2. Thermal Decomposition During Distillation: The product can decompose if the distillation pot temperature gets too high. | 2. Use High-Vacuum Distillation: Employ a Kugelrohr or short-path distillation apparatus to minimize the residence time at high temperatures. [7]This is critical for achieving high purity without significant loss of material. | |
| 3. Co-eluting Impurities in Chromatography: If distillation is insufficient, column chromatography may be needed. | 3. Optimize Chromatography: Use silica gel with a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate or diethyl ether to separate the product from less polar starting materials and more polar byproducts. [6] | |
| Scaling Up Challenges | 1. Poor Heat Transfer: Large reaction volumes can lead to uneven heating and localized "hot spots," causing degradation. | 1. Ensure Proper Mixing & Heating: Use an overhead mechanical stirrer for viscous mixtures. A well-controlled heating mantle or a jacketed reactor is essential for uniform temperature distribution. |
| 2. Exotherm Control: The initial S_N2 reaction can be exothermic, especially on a large scale. | 2. Controlled Addition: Add the crotyl bromide slowly to the pre-heated triethyl phosphite to control the rate of reaction and any associated exotherm. |
References
-
Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. [Link]
-
diethyl (dichloromethyl)phosphonate. Organic Syntheses Procedure. [Link]
-
Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. National Institutes of Health (PMC). [Link]
-
diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses Procedure. [Link]
-
Submitted by Rebekah M. Richardson and David F. Wiemer. Organic Syntheses Procedure. [Link]
-
The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. UNH Scholars Repository. [Link]
-
Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. [Link]
-
Synthesis and Reactions of α-Hydroxyphosphonates. MDPI. [Link]
-
Michaelis–Arbuzov reaction. Wikipedia. [Link]
-
Michaelis–Arbuzov reaction. J&K Scientific LLC. [Link]
-
Organophosphates as Versatile Substrates in Organic Synthesis. MDPI. [Link]
-
Synthesis of organophosphates starting from α-hydroxyphosphonates. Taylor & Francis Online. [Link]
- Process for the synthesis of diethyl ethylphosphonate.
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- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Poor Diastereoselectivity in Diethyl trans-Crotyl Phosphonate Additions
Welcome to the technical support center for optimizing Horner-Wadsworth-Emmons (HWE) reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with diastereoselectivity in the addition of diethyl trans-crotyl phosphonate to aldehydes. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you achieve your desired stereochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: My HWE reaction with this compound is giving a nearly 1:1 mixture of E- and Z-alkenes. What is the most common reason for this?
A: The most frequent cause of poor diastereoselectivity in this specific HWE reaction is the reversibility of the initial addition of the phosphonate carbanion to the aldehyde.[1] When the intermediates can equilibrate, the reaction tends to favor the thermodynamically more stable (E)-alkene.[2][3] However, various factors can disrupt this preference, leading to a mixture of isomers. Key aspects to investigate immediately are the choice of base, reaction temperature, and solvent.
Q2: I am aiming for the (E)-alkene, but my reaction is producing a significant amount of the (Z)-isomer. What should I try first?
A: To enhance (E)-selectivity, you should employ conditions that favor thermodynamic control.[4] A good starting point is to switch to a lithium-based base like n-butyllithium (n-BuLi) or to use sodium hydride (NaH).[2][5] Additionally, increasing the reaction temperature, for instance, from -78 °C to room temperature, often promotes the formation of the more stable (E)-alkene.[2][6]
Q3: Conversely, how can I favor the formation of the (Z)-alkene?
A: To obtain the (Z)-alkene, you need to operate under kinetic control, where the initial addition step is irreversible and the subsequent elimination is rapid.[1] This is typically achieved using the Still-Gennari modification of the HWE reaction.[2][3][7] This involves using a phosphonate with electron-withdrawing groups (like trifluoroethyl esters instead of diethyl esters) in combination with a strongly dissociating base system, such as potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6 in THF.[2][7]
Q4: Does the structure of the aldehyde affect the diastereoselectivity?
A: Absolutely. The steric bulk of the aldehyde plays a significant role.[2] Generally, increasing the steric hindrance of the aldehyde favors the formation of the (E)-alkene.[2] Aromatic aldehydes, for instance, almost exclusively yield (E)-alkenes under standard HWE conditions.[2]
In-Depth Troubleshooting Guide
Issue 1: Inconsistent E/Z Ratios Between Batches
Q: I am running the same reaction under what I believe are identical conditions, but I am observing significant variations in the E/Z ratio from one experiment to the next. What could be the cause?
A: This common issue often points to subtle, uncontrolled variables in your experimental setup. The primary culprits are often moisture and the precise activity of your base.
Scientific Rationale: The phosphonate carbanion is a strong base and is highly sensitive to moisture.[6] Any water present will quench the carbanion, altering the effective base concentration and potentially the reaction kinetics. The activity of bases like NaH can vary between batches, and solutions of organolithium reagents can degrade over time if not stored and handled properly.
Troubleshooting Protocol:
-
Rigorous Drying of Glassware and Solvents: Ensure all glassware is oven-dried or flame-dried immediately before use. Solvents should be freshly distilled from an appropriate drying agent or obtained from a solvent purification system.
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere of argon or nitrogen.
-
Base Titration: If using an organolithium base, titrate it before each use to determine its exact molarity. For solid bases like NaH, ensure it is from a freshly opened container and handle it under an inert atmosphere.
-
Standardized Procedure: Develop and strictly adhere to a standard operating procedure (SOP) for setting up the reaction, including consistent addition rates and stirring speeds.
Issue 2: My Reaction Consistently Yields a Mixture of Diastereomers, and I Need to Optimize for the (E)-Isomer.
Q: I have tried basic troubleshooting and am still getting a mixture of E- and Z-alkenes. How can I systematically optimize my reaction conditions to favor the (E)-isomer?
A: A systematic approach involving the screening of bases, solvents, and temperatures is necessary. The goal is to identify conditions that promote the equilibration of the intermediates to favor the thermodynamically more stable (E)-product.
Scientific Rationale: The choice of the counterion from the base (Li+, Na+, K+) and the solvent's ability to solvate it can significantly influence the transition state energies, thereby affecting the stereochemical outcome.[4][8] Lithium salts are known to promote (E)-selectivity.[2] Higher temperatures provide the energy needed to overcome the activation barrier for the retro-addition, allowing the intermediates to equilibrate to the more stable anti-configuration, which leads to the (E)-alkene.[2][4]
Experimental Workflow for (E)-Selectivity Optimization:
Caption: Workflow for optimizing (E)-selectivity.
Data-Driven Optimization:
| Entry | Base | Solvent | Temperature (°C) | E:Z Ratio (Typical) |
| 1 | NaH | THF | 25 | >90:10 |
| 2 | n-BuLi | THF | -78 to 25 | >95:5 |
| 3 | KHMDS | THF | -78 | <10:90 |
| 4 | NaH | DME | 25 | ~85:15 |
| 5 | iPrMgCl | THF | -20 to 25 | >95:5[9][10] |
This table provides illustrative data; actual results may vary depending on the specific aldehyde used.
Step-by-Step Protocol for (E)-Selective Reaction using n-BuLi:
-
To a solution of this compound (1.1 equiv.) in anhydrous THF under argon at -78 °C, add n-BuLi (1.05 equiv.) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 equiv.) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography and determine the E/Z ratio by ¹H NMR spectroscopy or gas chromatography.
Issue 3: My Goal is the (Z)-Isomer, but the Reaction is Not Selective.
Q: I need to synthesize the (Z)-alkene, but standard conditions are failing. How do I implement the Still-Gennari modification effectively?
A: Achieving high (Z)-selectivity requires a shift from the standard diethyl phosphonate to one with electron-withdrawing groups on the phosphorus esters, such as bis(2,2,2-trifluoroethyl) phosphonate.[7] This, combined with a potassium base and a crown ether, promotes a kinetically controlled reaction pathway.[2][7]
Scientific Rationale: The electron-withdrawing trifluoroethyl groups increase the acidity of the α-proton and, more importantly, accelerate the elimination of the oxaphosphetane intermediate.[3][7] The use of KHMDS with 18-crown-6 creates a "naked" potassium cation, leading to a more dissociated and highly reactive phosphonate carbanion.[7] This combination favors the formation of the kinetic syn-oxaphosphetane intermediate, which rapidly collapses to the (Z)-alkene before it can equilibrate to the more stable anti-intermediate.
Workflow for (Z)-Selectivity (Still-Gennari Modification):
Caption: Experimental workflow for the Still-Gennari modification.
Step-by-Step Protocol for (Z)-Selective Reaction (Still-Gennari Conditions):
-
To a solution of bis(2,2,2-trifluoroethyl) trans-crotyl phosphonate (1.2 equiv.) and 18-crown-6 (1.5 equiv.) in anhydrous THF under argon at -78 °C, add a solution of KHMDS (1.1 equiv.) in THF dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 equiv.) in anhydrous THF dropwise.
-
Maintain the reaction at -78 °C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify by flash column chromatography and determine the Z/E ratio.
References
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. (2022). National Institutes of Health. [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
-
The Still–Gennari versus HWE olefination of aldehydes. ResearchGate. [Link]
-
Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. [Link]
-
Horner-Wadsworth-Emmons Reaction. (2023). YouTube. [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
-
(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. ACS Publications. [Link]
-
Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET. [Link]
-
Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. National Institutes of Health. [Link]
-
diethyl (dichloromethyl)phosphonate. Organic Syntheses Procedure. [Link]
-
Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. [Link]
-
Z - and E -selective Horner-Wadsworth-Emmons (HWE) Reactions. ResearchGate. [Link]
-
Exploring the Synthesis and Properties of Diethyl Phosphonate. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. National Institutes of Health. [Link]
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- 1. youtube.com [youtube.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. pubs.acs.org [pubs.acs.org]
- 10. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Diethyl trans-Crotyl Phosphonate Reactions by TLC
Welcome to the technical support center for monitoring reactions involving diethyl trans-crotyl phosphonate. As a key reagent in olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction, tracking its consumption and the formation of the corresponding alkene product is critical for reaction optimization and determining completion.[1][2][3] This guide provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to ensure you can effectively monitor your reactions using Thin Layer Chromatography (TLC).
Core Protocol: Step-by-Step TLC Monitoring
This protocol outlines the standard procedure for monitoring a reaction, such as an HWE olefination, where this compound is a reactant. The goal is to observe the disappearance of the starting phosphonate and the appearance of the new, typically less polar, alkene product.[4][5]
Materials:
-
Silica gel TLC plates (fluorescent indicator F254 recommended)[6]
-
Developing chamber (e.g., beaker with a watch glass lid)
-
Capillary spotters
-
Solvent system (e.g., Hexane/Ethyl Acetate mixture)
-
Visualization agent (e.g., Potassium permanganate stain)
-
Heat gun
Methodology:
-
Prepare the Developing Chamber: Pour a small amount (0.5-1 cm depth) of your chosen solvent system into the chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures even development.[7] Cover and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate.[8] Mark three lanes on the origin for your samples.
-
Spot the Plate:
-
Lane 1 (Reference): Using a clean capillary spotter, apply a small spot of the starting material, this compound, dissolved in a volatile solvent.
-
Lane 2 (Co-spot): Apply a spot of the starting material as in Lane 1. On top of the same spot, carefully apply a spot of the reaction mixture. This lane is crucial for confirming the identity of spots.[4]
-
Lane 3 (Reaction Mixture): Using a new, clean spotter, take a small aliquot from your reaction and spot it in this lane.[4]
-
Expert Tip: Ensure spots are small and concentrated by applying the sample multiple times, allowing the solvent to evaporate between applications.[8] Overloaded spots lead to poor separation and streaking.[9]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[7][10] Cover the chamber and allow the solvent front to travel up the plate undisturbed until it is about 1 cm from the top.
-
Visualize the Results:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
Examine the plate under a UV lamp (254 nm).[11] While this compound itself lacks a strong chromophore, many aldehyde/ketone starting materials or alkene products are UV-active and will appear as dark spots.[11][12] Circle any visible spots with a pencil.
-
Proceed with chemical staining. A potassium permanganate (KMnO₄) stain is highly effective as it reacts with the double bond in the phosphonate and the newly formed alkene product, appearing as yellow-brown spots on a purple background after gentle heating.[13][14]
-
Visual Workflow for TLC Monitoring
Sources
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Validation & Comparative
A Comparative Guide to the Mass Spectrometric Characterization of Diethyl trans-Crotyl Phosphonate
An In-Depth Technical Guide:
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Diethyl trans-crotyl phosphonate, a member of the versatile organophosphorus family, finds application as a reactant in various carbon-carbon bond-forming reactions, including the synthesis of complex molecules. Its precise characterization is therefore critical for ensuring reaction success, purity, and the validity of subsequent experimental outcomes. Mass spectrometry (MS) stands as a premier analytical technique for this purpose, offering profound insights into molecular weight and structure through the analysis of ionized molecules and their fragments.[1]
This guide provides a comparative analysis of two primary mass spectrometric ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—for the characterization of this compound. We will delve into the mechanistic underpinnings of each method, present anticipated fragmentation data, and provide validated experimental protocols to guide laboratory implementation.
Ionization Techniques: A Tale of Two Methodologies
The choice of ionization method is the most critical parameter in mass spectrometry, as it dictates whether a molecule will fragment extensively or remain largely intact. For a moderately volatile and thermally stable compound like this compound, both "hard" and "soft" ionization techniques are viable, each providing complementary information.
Gas Chromatography-Electron Ionization (GC-EI-MS): The "Hard" Ionization Standard
Gas chromatography-mass spectrometry (GC-MS) is a gold-standard technique for the analysis of volatile and semi-volatile compounds.[2] In this method, the sample is first vaporized and separated on a chromatographic column before entering the mass spectrometer's ion source.[3]
Electron Ionization (EI) is a highly energetic, or "hard," ionization technique that bombards the analyte molecule with a beam of high-energy electrons (typically 70 eV). This process not only ejects an electron to form a molecular ion (M•+) but also imparts significant internal energy, causing extensive and reproducible fragmentation.[4] The resulting mass spectrum is a "fingerprint" rich in structural information, though the molecular ion peak may be weak or absent for some molecules.[5]
Liquid Chromatography-Electrospray Ionization (LC-ESI-MS): The "Soft" Ionization Alternative
For compounds that may be thermally sensitive or for applications where confirmation of the molecular weight is paramount, Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) offers a powerful alternative.[6]
ESI is a "soft" ionization technique that generates ions from a liquid solution. A high voltage is applied to a capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase.[7] This gentle process typically produces protonated molecules ([M+H]⁺) or adducts with other cations (e.g., [M+Na]⁺, [M+NH₄]⁺), with minimal fragmentation.[8] This makes ESI ideal for unequivocally determining the molecular weight of the parent compound. Further structural information can be obtained by inducing fragmentation through tandem mass spectrometry (MS/MS).[9]
Comparative Fragmentation and Spectral Analysis
The structural features of this compound—specifically the phosphonate core, the two ethoxy groups, and the trans-crotyl chain—dictate its behavior under different ionization conditions.
Predicted Fragmentation in Electron Ionization (EI)
The EI mass spectrum of this compound (Molecular Weight: 192.19 g/mol ) is expected to show a series of characteristic fragment ions resulting from cleavages around the central phosphorus atom and within the alkyl chains. The fragmentation pathways of organophosphorus compounds are well-studied, often involving rearrangements and the loss of neutral alkene molecules.[10][11]
Based on the fragmentation of similar compounds like diethyl ethylphosphonate and diethyl methanephosphonate, we can predict the following key fragmentation steps:[12][13]
-
Loss of an Ethoxy Radical: Cleavage of a P-OCH₂CH₃ bond to lose •OCH₂CH₃ (mass 45), leading to a stable ion.
-
Loss of Ethylene (McLafferty-type Rearrangement): Elimination of a neutral ethylene molecule (C₂H₄, mass 28) from one of the ethoxy groups is a hallmark of diethyl phosphonates. This can happen sequentially.
-
Cleavage of the Crotyl Chain: The C-P bond can cleave, leading to the loss of the crotyl group.
-
Alpha-Cleavage: Breakage of the C-C bond alpha to the double bond in the crotyl group.
Below is a DOT script diagram illustrating the primary predicted fragmentation pathway.
Caption: Predicted EI fragmentation of this compound.
Table 1: Comparison of Predicted Key Ions for this compound with Experimental Data for Structurally Similar Compounds.
| m/z | Predicted Identity for this compound | Corresponding Ion in Diethyl Ethylphosphonate[12] | Corresponding Ion in Diethyl Methanephosphonate[13] |
| 192 | [M]⁺• (Molecular Ion) | - | - |
| 164 | [M - C₂H₄]⁺• (Loss of ethylene) | m/z 138 [M - C₂H₄]⁺• | m/z 124 [M - C₂H₄]⁺• |
| 137 | [M - C₂H₄ - C₂H₃]⁺ or [M - C₄H₇]⁺ | m/z 111 [M - C₂H₄ - C₂H₃]⁺ | m/z 97 [M - C₂H₄ - C₂H₃]⁺ |
| 109 | [P(O)(OH)(OC₂H₅)]⁺ | m/z 109 | m/z 109 |
| 97 | [C₂H₅OPO₂H]⁺ | - | m/z 97 |
| 81 | [P(OH)₂O]⁺ | m/z 81 | m/z 81 |
Expected Ions in Electrospray Ionization (ESI)
In positive-ion ESI-MS, this compound is expected to readily form a protonated molecule, [M+H]⁺, at m/z 193.2 . Depending on the mobile phase composition and purity, sodium ([M+Na]⁺ at m/z 215.2) and ammonium ([M+NH₄]⁺ at m/z 209.2) adducts are also highly probable.[8] The spectrum would likely be very simple, dominated by these molecular-level ions.
To confirm the structure, tandem mass spectrometry (MS/MS) would be employed. By selecting the protonated molecule (m/z 193.2) as the precursor ion and subjecting it to collision-induced dissociation (CID), structurally significant product ions would be generated. Expected fragmentations in MS/MS would include the neutral loss of ethylene (C₂H₄) and butene (C₄H₈).
Validated Experimental Protocols
To ensure reproducibility and accuracy, the following detailed protocols are provided. These protocols serve as a self-validating system by incorporating best practices for sample preparation and instrument calibration.
Protocol 1: Characterization by GC-EI-MS
This protocol is designed for the definitive structural elucidation and purity assessment of this compound.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in HPLC-grade ethyl acetate.
-
From the stock, prepare a working solution of 10 µg/mL by diluting with ethyl acetate. The use of a volatile, aprotic solvent minimizes potential on-column reactions.
-
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading. Set injector temperature to 250°C.
-
Column: A non-polar or medium-polarity column is recommended. A common choice is an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[14]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 70°C, hold for 1 minute. Ramp at 15°C/min to 280°C and hold for 5 minutes. This program ensures good separation from any solvent impurities or related substances.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 350.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for this peak.
-
Compare the observed fragmentation pattern with the predicted pattern (Table 1) and library spectra (e.g., NIST database) of related organophosphorus compounds.[13]
-
Protocol 2: Characterization by LC-ESI-MS
This protocol is optimized for the accurate mass determination of the parent compound.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.
-
From the stock, prepare a working solution of 1 µg/mL by diluting with the initial mobile phase composition (e.g., 50:50 methanol:water).
-
-
Instrumentation & Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: A C18 reversed-phase column is suitable (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid. The acid promotes protonation for positive ion mode.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Waters Xevo TQ-S or a high-resolution instrument like an Orbitrap.[7]
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Mass Range: Scan from m/z 100 to 300.
-
-
Data Analysis:
-
Extract the chromatogram and identify the peak for the target compound.
-
Examine the mass spectrum to identify the [M+H]⁺ ion at m/z 193.2. If using a high-resolution MS, verify the accurate mass to confirm the elemental composition.
-
If performing MS/MS, analyze the product ion spectrum for characteristic losses.
-
The general workflow for either of these characterization methods is depicted in the diagram below.
Caption: General workflow for MS characterization.
Head-to-Head Comparison: Selecting the Optimal Technique
| Feature | GC-EI-MS | LC-ESI-MS | Recommendation for this compound |
| Molecular Ion | Often weak or absent due to extensive fragmentation.[5] | Strong and readily observed as [M+H]⁺ or other adducts. | LC-ESI-MS is superior for unambiguous molecular weight confirmation. |
| Structural Info | Rich fragmentation "fingerprint" provides detailed structural data in a single run.[4] | Requires tandem MS (MS/MS) to induce fragmentation for structural data.[9] | GC-EI-MS provides more structural information in a standard analysis. |
| Volatility Req. | Analyte must be volatile and thermally stable. | Wide applicability, suitable for non-volatile and thermally labile compounds. | The analyte is suitable for both , but GC is a very natural fit.[15] |
| Library Matching | Extensive, standardized EI libraries (e.g., NIST) exist for compound identification. | ESI spectra are highly dependent on instrument conditions; libraries are less universal. | GC-EI-MS allows for powerful library matching against known organophosphorus compounds. |
| Sensitivity | High sensitivity, especially with selective detectors. | Generally offers very high sensitivity.[6] | Both techniques offer excellent sensitivity, often at the picogram to femtogram level. |
Conclusion
For the comprehensive characterization of this compound, a dual-pronged approach utilizing both GC-EI-MS and LC-ESI-MS is recommended. GC-EI-MS serves as the primary tool for structural elucidation, providing a rich, reproducible fragmentation pattern that can be confidently matched against spectral libraries and known fragmentation rules for organophosphorus compounds. LC-ESI-MS provides the crucial and complementary confirmation of the molecular weight via its soft ionization mechanism, leaving no ambiguity as to the mass of the parent compound. Together, these techniques provide a self-validating and authoritative characterization package essential for researchers in synthetic chemistry and drug development.
References
-
Koszinowski, K., et al. (2016). Fragmentation Pathways and Structural Characterization of Organophosphorus Compounds Related to the Chemical Weapons Convention by Electron Ionization and Electrospray Ionization Tandem Mass Spectrometry. PubMed. Available at: [Link]
-
Harvey, D.J. (1970). Analysis of compounds containing phosphate and phosphonate by gas-liquid chromatography and mass spectrometry. PubMed. Available at: [Link]
-
Ali, T. E., et al. (2015). Electron Impact Ionization Mass Spectra of Organophosphorus Compounds Part IV: Mass Fragmentation Modes of Some Diethyl methyl]phosphonates. Taylor & Francis Online. Available at: [Link]
-
National Center for Biotechnology Information. Diethyl ethylphosphonate. PubChem. Available at: [Link]
-
von der Au, M., et al. (2022). Oxygen Isotope Analyses of Phosphate and Organophosphorus Compounds by Electrospray Ionization Orbitrap Mass Spectrometry. PMC - NIH. Available at: [Link]
-
National Institute of Standards and Technology. Diethyl methanephosphonate. NIST WebBook. Available at: [Link]
-
Wang, Z., et al. (2022). Study of the Chemical Ionization of Organophosphate Esters in Air Using Selected Ion Flow Tube–Mass Spectrometry for Direct Analysis. ACS Publications. Available at: [Link]
-
Drawell. (n.d.). Exploring the Role of Gas Chromatography in Organophosphate Analysis. Drawell. Available at: [Link]
-
Padró, J. M., et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. MDPI. Available at: [Link]
-
Wang, T., et al. (2021). Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Solid-Phase Extraction Coupled with LC-MS/MS Detection. PMC - NIH. Available at: [Link]
-
Jia, W., et al. (1992). A Study on Mass Spectra of Organophosphorous Compounds (Ⅵ) ——The EIMS and CIMS of Derivatives of Phosphorodiamidoates. Chemical Journal of Chinese Universities. Available at: [Link]
-
von der Au, M., et al. (2022). Oxygen Isotope Analyses of Phosphate and Organophosphorus Compounds by Electrospray Ionization Orbitrap Mass Spectrometry. ChemRxiv. Available at: [Link]
-
National Institute of Standards and Technology. Diethyl phosphite. NIST WebBook. Available at: [Link]
-
Mohammadi, F., et al. (2023). A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique. PMC - NIH. Available at: [Link]
-
Occolowitz, J. L., & White, G. L. (1963). The Mass Spectrometry of Esters of Phosphorous and Phosphonic Acids. ACS Publications. Available at: [Link]
-
National Center for Biotechnology Information. Diethyl hydrogen phosphite. PubChem. Available at: [Link]
-
Mawa, A. (2024). Synthesis and Characterization of Organophosphorus Compounds with Antitumor Activity. Research and Reviews. Available at: [Link]
-
Barceló, D., et al. (1995). Determination of Organophosphorus Pesticides and Their Transformation Products in River Waters by Automated On-Line Solid-Phase Extraction Followed by Thermospray Liquid Chromatography-Mass Spectrometry. PubMed. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography. EPA. Available at: [Link]
-
Meyer, A., et al. (2014). Characterizing chemical transformation of organophosphorus compounds by (13)C and (2)H stable isotope analysis. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2021). Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry and Magnetic Solid-Phase Extraction Based on Multi-Walled Carbon Nanotubes. LCGC International. Available at: [Link]
-
Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Wikipedia. Available at: [Link]
-
Chromatography Forum. (2013). GC method with H3PO4 and KH2PO4 in the sample solution. ChromForum. Available at: [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]
-
Ali, T. E., et al. (2014). Electron Ionization Mass Spectra of Organophosphorus Compounds Part I: The Mass Fragmentation Pathways of Cyclic α-Aminophosphonates Monoester Containing 1,2,4-Triazinone Moiety. ResearchGate. Available at: [Link]
-
Santa Clara University. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. Santa Clara University. Available at: [Link]
-
Tunoori, A. R., & Dutta, D. (2000). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. MDPI. Available at: [Link]
-
Anastassiades, M., et al. (2018). Determination of Fosetyl and Phosphonic Acid at 0.010 mg/kg Level by Ion Chromatography Tandem Mass Spectrometry. PubMed. Available at: [Link]
-
SpectraBase. Diethyl pentyl-phosphonate. SpectraBase. Available at: [Link]
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A Comparative Guide to the ¹³C NMR Spectrum of Diethyl Trans-crotyl Phosphonate: Interpretation and Analysis
For researchers and professionals in drug development and synthetic chemistry, the precise characterization of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone for structural elucidation. This guide provides an in-depth interpretation of the ¹³C NMR spectrum of diethyl trans-crotyl phosphonate, a compound of interest in organic synthesis. By comparing its spectral features with those of analogous structures, we aim to provide a comprehensive understanding of the subtle electronic and steric influences on carbon chemical shifts and phosphorus-carbon coupling constants.
The Foundational Principles: ¹³C NMR of Organophosphorus Compounds
Interpreting the ¹³C NMR spectrum of an organophosphorus compound like this compound requires an appreciation for the influence of the phosphorus-31 (³¹P) nucleus. With a natural abundance of 100% and a spin of ½, ³¹P couples with neighboring ¹³C nuclei, leading to the splitting of carbon signals.[1][2] The magnitude of this coupling, denoted as JCP, is dependent on the number of bonds separating the carbon and phosphorus atoms and provides valuable structural information.[3]
-
One-bond coupling (¹JCP): This is the coupling between the phosphorus atom and a directly attached carbon. In alkyl phosphonates, these values are typically large, often exceeding 100 Hz.[2][4]
-
Two-bond coupling (²JCP): Coupling over two bonds, such as P-O-C or P-C-C, is generally smaller than one-bond coupling.
-
Three-bond coupling (³JCP): This coupling, occurring over three bonds (e.g., P-C-C-C), is often influenced by the dihedral angle between the involved atoms.[3]
Predicted ¹³C NMR Spectrum of this compound
While an experimental spectrum is the gold standard, a highly accurate prediction can be formulated by analyzing the known spectra of structurally related compounds. For this compound, we will draw comparisons with diethyl vinylphosphonate and trans-crotyl alcohol to dissect the contributions of the phosphonate group and the crotyl moiety to the final spectrum.
The structure and numbering scheme for this compound are as follows:
Caption: Structure of this compound with carbon numbering.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (JCP, Hz) | Rationale |
| C1 | ~30-35 | Doublet | ~135-145 | Directly attached to phosphorus, experiencing strong one-bond coupling. The chemical shift is influenced by the adjacent double bond. |
| C2 | ~120-125 | Doublet | ~10-15 | Olefinic carbon α to the phosphonate group. The trans configuration will influence the exact shift. |
| C3 | ~135-140 | Doublet | ~5-10 | Olefinic carbon β to the phosphonate group. Generally, the β-carbon in a conjugated system is more deshielded. |
| C4 | ~18 | Doublet | ~5-10 | Methyl group attached to the double bond. The trans configuration places it further from the phosphonate group, minimizing steric effects. |
| C5, C5' | ~62 | Doublet | ~5-7 | Methylene carbons of the ethoxy groups, deshielded by the adjacent oxygen. |
| C6, C6' | ~16 | Doublet | ~5-7 | Methyl carbons of the ethoxy groups. |
Comparative Spectral Analysis
To substantiate our predictions, we will now compare the expected spectral features of this compound with the known data for diethyl vinylphosphonate and trans-crotyl alcohol.
This compound vs. Diethyl Vinylphosphonate
Diethyl vinylphosphonate offers a direct comparison for the influence of the crotyl group's methyl substituent. The ¹³C NMR spectrum of diethyl vinylphosphonate shows signals for the vinyl carbons and the ethoxy groups.[5][6] By introducing a methyl group at the β-position of the vinyl group (to form the crotyl group), we can anticipate the following changes:
-
C2 and C3 (Olefinic Carbons): The substitution of a hydrogen with a methyl group at C3 will cause a downfield shift for C3 and an upfield shift for C2 due to the electronic effects of the alkyl group.
-
C4 (Methyl Carbon): A new signal will appear in the aliphatic region, characteristic of a methyl group on a double bond.
This compound vs. Trans-crotyl Alcohol
Comparing our target molecule with trans-crotyl alcohol allows us to isolate the effect of the diethyl phosphonate group. The known ¹³C NMR spectrum of trans-crotyl alcohol provides the chemical shifts for the carbons of the crotyl moiety.[7]
-
C1: In trans-crotyl alcohol, this carbon is a -CH₂OH group. The substitution of the hydroxyl with the more electron-withdrawing diethyl phosphonate group will cause a significant downfield shift for C1.
-
C2 and C3: The phosphonate group will also induce smaller downfield shifts for the olefinic carbons compared to the alcohol.
-
C4: The chemical shift of the methyl carbon will be least affected, as it is furthest from the site of substitution.
The following table summarizes the expected and known chemical shifts for comparison:
| Carbon | This compound (Predicted) | Diethyl vinylphosphonate (Known) | trans-Crotyl alcohol (Known) |
| C1 | ~30-35 ppm | ~130 ppm (CH₂) | ~64 ppm |
| C2 | ~120-125 ppm | ~130 ppm (CH) | ~128 ppm |
| C3 | ~135-140 ppm | - | ~130 ppm |
| C4 | ~18 ppm | - | ~18 ppm |
| C5, C5' | ~62 ppm | ~62 ppm | - |
| C6, C6' | ~16 ppm | ~16 ppm | - |
Note: Known values are approximate and can vary with solvent and experimental conditions.
Experimental Protocols
Acquiring a high-quality ¹³C NMR spectrum of this compound is crucial for accurate structural verification. The following is a generalized protocol:
-
Sample Preparation: Dissolve approximately 20-50 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tune and match the probe for the ¹³C frequency.
-
Set the temperature to a constant value (e.g., 298 K).
-
-
Data Acquisition:
-
Employ a standard pulse program for a proton-decoupled ¹³C NMR experiment.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons, although none are present in this molecule.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal at 0.0 ppm.
-
Integrate the signals (note: in standard ¹³C NMR, integrals are not always proportional to the number of carbons).
-
Measure the coupling constants (JCP) for each split signal.
-
Conclusion
The ¹³C NMR spectrum of this compound is a rich source of structural information. By systematically analyzing the predicted chemical shifts and phosphorus-carbon coupling constants and comparing them with the spectra of related compounds, a confident structural assignment can be made. The key spectral features to note are the significant downfield shift and large one-bond C-P coupling of the carbon directly attached to the phosphorus, as well as the distinct signals for the trans-olefinic and ethoxy carbons. This guide provides a framework for researchers to interpret and understand the nuances of the ¹³C NMR spectra of this and similar organophosphorus compounds.
References
-
Buchanan, G. W., & Benezra, C. (1976). Stereochemical dependence of 13C shieldings and 13C-31P couplings in phosphonates of known geometry. Canadian Journal of Chemistry, 54(2), 231-236. [Link]
-
Gray, G. A. (1971). Carbon-13 nuclear magnetic resonance of organophosphorus compounds. I. Diethyl phosphonates. Journal of the American Chemical Society, 93(9), 2132-2138. [Link]
-
JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures. JEOL Application Notes. [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). [Link]
-
Wikipedia. (2023). Phosphorus-31 nuclear magnetic resonance. [Link]
-
JEOL Ltd. (n.d.). NM230005E. [Link]
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A Scientist's Guide to Olefination: Comparing the Horner-Wadsworth-Emmons Reaction and the Wittig Reaction
In the landscape of synthetic organic chemistry, the creation of carbon-carbon double bonds, a process known as olefination, is a cornerstone transformation.[1] This reaction is fundamental to the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials.[1] For researchers and drug development professionals, the choice of olefination method can significantly impact the efficiency, stereochemical outcome, and overall success of a synthetic route. Two of the most powerful and widely employed methods are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.[1][2]
This guide provides an in-depth comparison of these two indispensable reactions, with a specific focus on the HWE reaction using phosphonate reagents like Diethyl trans-crotyl phosphonate. We will delve into the mechanistic underpinnings that govern their stereoselectivity, provide practical, field-proven experimental protocols, and offer a data-driven analysis to guide your selection process.
The Wittig Reaction: A Classic Transformed
Discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, the Wittig reaction was a revolutionary method for converting aldehydes and ketones into alkenes.[2][3] The reaction utilizes a phosphorus ylide, also known as a Wittig reagent, which is typically prepared by treating a phosphonium salt with a strong base.[4][5]
Mechanism and Stereochemical Control
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[6][7] The reaction is believed to proceed through a [2+2] cycloaddition mechanism, forming an oxaphosphetane intermediate which then decomposes to the alkene and a phosphine oxide byproduct.[6][8]
-
Unstabilized Ylides (e.g., those with alkyl substituents) are highly reactive and typically react under kinetic control.[4] The initial cycloaddition is irreversible, leading predominantly to the syn oxaphosphetane, which decomposes to yield the (Z)-alkene with moderate to high selectivity.[6][9]
-
Stabilized Ylides (e.g., those with electron-withdrawing groups like esters or ketones) are less reactive and the initial cycloaddition can be reversible.[6][9] This allows for equilibration to the more thermodynamically stable anti oxaphosphetane, which subsequently forms the (E)-alkene with high selectivity.[6][9]
-
Semi-stabilized Ylides (e.g., benzyl or allyl ylides) often provide poor stereoselectivity, yielding mixtures of (E) and (Z)-isomers.[6]
A significant practical challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct, which is often a crystalline solid with solubility similar to the desired alkene product, complicating purification.[10][11]
Representative Protocol: Wittig Olefination of Benzaldehyde with an Unstabilized Ylide
This protocol describes the in situ generation of methylenetriphenylphosphorane and its reaction with benzaldehyde.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Standard glassware for anhydrous reactions (oven-dried, cooled under inert gas)
Procedure:
-
Ylide Formation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.1 eq). Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. The solution will typically turn a characteristic deep red or orange color, indicating ylide formation. Allow the mixture to stir at 0 °C for 1 hour.
-
Aldehyde Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to stir at -78 °C for 30 minutes and then warm to room temperature and stir for an additional 2 hours. The disappearance of the ylide color is a visual indicator of reaction progression.
-
Quench and Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product, containing styrene and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel. A non-polar eluent system (e.g., hexanes) is typically used. The triphenylphosphine oxide is significantly more polar and will elute much later.[12]
The Horner-Wadsworth-Emmons (HWE) Reaction: The Superior Alternative for (E)-Alkenes
First reported by Leopold Horner and later refined by Wadsworth and Emmons, the HWE reaction is a powerful modification of the Wittig reaction.[1][13] It employs phosphonate-stabilized carbanions, which are generated by treating a phosphonate ester with a base.[13]
Mechanism and the Key to (E)-Selectivity
The HWE reaction is renowned for its excellent (E)-selectivity , especially with aldehydes.[13][14][15] The phosphonate carbanion is more nucleophilic and generally less basic than its phosphonium ylide counterpart.[1][3][13]
The key to the high (E)-selectivity lies in the thermodynamics of the intermediate steps.[14][15] The initial nucleophilic attack of the phosphonate carbanion on the aldehyde is reversible. This allows the intermediates to equilibrate to the most stable arrangement, which is the one that minimizes steric interactions. The transition state leading to the trans-alkene (E-alkene) is lower in energy, thus it is the predominant pathway.[14]
A major practical advantage of the HWE reaction is the nature of its byproduct. The dialkyl phosphate salt formed is water-soluble and can be easily removed by a simple aqueous extraction, greatly simplifying product purification compared to the often-troublesome triphenylphosphine oxide from the Wittig reaction.[3][10][15][16]
This compound: A Specialized Reagent
This compound is a valuable reagent for the synthesis of (E,E)-conjugated dienes, which are important structural motifs in many natural products.[17] The inherent stereochemistry of the crotyl unit is transferred to the final product.
Representative Protocol: HWE Olefination of Benzaldehyde with this compound
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
Procedure:
-
Carbanion Formation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add NaH (1.1 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF.
-
Cool the suspension to 0 °C. Add this compound (1.05 eq) dropwise via syringe. Hydrogen gas will evolve. Stir the mixture at room temperature for 1 hour until gas evolution ceases and the solution becomes clear or slightly hazy.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C. Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Quench and Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and then brine to remove the phosphate byproduct. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure (E,E)-1-phenyl-1,3-pentadiene.
Visualizing the Mechanisms
To better understand the flow of these reactions and the origins of their stereoselectivity, the following diagrams illustrate the key mechanistic pathways.
Caption: Mechanistic pathways for the Wittig (left) and HWE (right) reactions.
Head-to-Head Comparison: Performance Data
To provide a clear, quantitative comparison, the table below summarizes typical outcomes for the olefination of benzaldehyde to form a substituted styrene, a common benchmark reaction.
| Feature | Wittig Reaction (Unstabilized Ylide) | HWE Reaction (Stabilized Phosphonate) |
| Reagent | Phosphonium Ylide (e.g., Ph₃P=CHCH₃) | Phosphonate Carbanion (e.g., (EtO)₂P(O)CHCO₂Et) |
| Typical Base | n-BuLi, NaHMDS, t-BuOK[4] | NaH, K₂CO₃, DBU[14] |
| Stereoselectivity | Predominantly (Z)-alkene[6] | Predominantly (E)-alkene[13][14][15] |
| Typical E:Z Ratio | ~10:90 to 20:80 | >95:5 |
| Byproduct | Triphenylphosphine oxide (Ph₃P=O)[4] | Dialkyl phosphate salt ((RO)₂PO₂⁻)[13] |
| Byproduct Removal | Often requires chromatography[11] | Simple aqueous extraction[3][15][16] |
| Reagent Reactivity | Highly reactive, less stable[18] | More nucleophilic, more stable[1][13] |
| Substrate Scope | Broad (aldehydes, ketones)[19] | Broad, very effective for ketones[16] |
Field-Proven Insights & Decision Making
When to Choose the Wittig Reaction:
-
When the (Z)-alkene is the desired product: The Wittig reaction with unstabilized or semi-stabilized ylides under salt-free conditions is one of the most reliable methods for accessing cis-olefins.[6]
-
When a simple methylenation is required: The Wittig reaction is excellent for converting a carbonyl to a terminal alkene (C=O to C=CH₂).
-
For non-stabilized systems: The Wittig reaction does not require an adjacent electron-withdrawing group for the reaction to proceed, offering broader scope for simple alkyl ylides.[10]
When to Choose the Horner-Wadsworth-Emmons Reaction:
-
When high (E)-selectivity is paramount: The HWE reaction is the gold standard for synthesizing trans-olefins, consistently delivering high stereoisomeric purity.[13][15]
-
For large-scale synthesis: The ease of removing the water-soluble phosphate byproduct makes the HWE reaction far more amenable to scale-up, avoiding tedious and costly chromatographic purification of large batches.[3][11]
-
When reacting with ketones: The more nucleophilic phosphonate carbanions are often more effective for reacting with sterically hindered or less reactive ketones compared to many Wittig ylides.[16]
-
When using base-sensitive substrates: The HWE reaction can often be performed with milder bases (e.g., K₂CO₃, DBU) compared to the strong bases (e.g., n-BuLi) required for unstabilized Wittig ylides, which improves functional group tolerance.[14]
Conclusion
Both the Wittig and Horner-Wadsworth-Emmons reactions are indispensable tools in the synthetic chemist's arsenal for alkene synthesis. The choice between them is not a matter of one being universally "better," but rather a strategic decision based on the desired stereochemical outcome. The Wittig reaction remains a primary choice for the synthesis of (Z)-alkenes, while the HWE reaction offers a superior, more practical, and highly stereoselective route to (E)-alkenes. For drug development professionals and process chemists, the operational simplicity and scalability of the HWE reaction, particularly the straightforward byproduct removal, make it an exceptionally attractive and robust method for the reliable construction of trans-double bonds.
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Al Jasem, Y., El-Esawi, R., & Thiemann, T. (2014). Wittig- and Horner–Wadsworth–Emmons-olefination reactions with stabilised and semi-stabilised phosphoranes and phosphonates under non-classical conditions. Journal of Chemical Research, 38(8), 453-463. Retrieved from [Link]
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A Comparative Guide to Validating the Purity of Synthesized Diethyl trans-Crotyl Phosphonate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of intermediates for pharmaceuticals and other high-value organic compounds, the purity of each reagent is paramount. Diethyl trans-crotyl phosphonate is a key reagent, often utilized in the Horner-Wadsworth-Emmons (HWE) reaction to construct carbon-carbon double bonds with high (E)-alkene selectivity.[1][2] Its purity directly impacts the stereoselectivity and yield of subsequent reactions, making rigorous validation an indispensable step in any synthetic workflow.
This guide provides a comprehensive comparison of analytical techniques for validating the purity of this compound synthesized via the Michaelis-Arbuzov reaction. We will delve into the experimental protocols, present comparative data, and discuss the rationale behind these methods, offering a framework for ensuring the quality of this critical synthetic building block.
Synthesis Route: The Michaelis-Arbuzov Reaction
The synthesis of diethyl trans--crotyl phosphonate is commonly achieved through the Michaelis-Arbuzov reaction, a robust method for forming carbon-phosphorus bonds.[3][4] This reaction involves the treatment of triethyl phosphite with trans-crotyl bromide.
The mechanism begins with the nucleophilic attack of the phosphorus atom in triethyl phosphite on the electrophilic carbon of trans-crotyl bromide.[4][5] This forms a phosphonium salt intermediate. The subsequent step involves the dealkylation of this intermediate by the bromide ion, which attacks one of the ethyl groups, leading to the formation of the this compound and ethyl bromide as a volatile byproduct.[5][6]
Caption: Michaelis-Arbuzov reaction workflow for this compound synthesis.
Potential Impurities in the Synthesis
Several impurities can arise from the Michaelis-Arbuzov reaction, necessitating careful purification and validation.[7] These include:
-
Unreacted Starting Materials: Residual triethyl phosphite and trans-crotyl bromide.
-
Side-Reaction Products: Isomerized products such as diethyl (1-methylallyl)phosphonate can form. Additionally, oxidation of triethyl phosphite can lead to triethyl phosphate.[7]
-
Solvent Residues: Traces of solvents used during the synthesis and workup.[8]
Comparative Analysis of Purity Validation Techniques
A multi-faceted analytical approach is essential for the comprehensive purity assessment of this compound. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR).
Workflow for Analytical Validation
Caption: Analytical workflow for the validation of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation and purity determination of organophosphorus compounds.[9][10] For this compound, ¹H, ¹³C, and ³¹P NMR are all highly informative.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire the spectrum to observe the proton signals. Key signals for the trans-isomer include distinct coupling constants for the vinylic protons.
-
¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. The carbon signals will show coupling to the phosphorus atom, providing valuable structural information.[11]
-
³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. A single peak is expected for the pure product. The chemical shift is characteristic of the phosphonate group.[12]
Data Comparison: Synthesized vs. Commercial Standard
| Parameter | Synthesized Product (Hypothetical Data) | Commercial Standard (>95% Purity) | Key Observations |
| ¹H NMR | δ 5.5-5.7 (m, 2H), 4.0-4.2 (m, 4H), 2.5-2.7 (dd, 2H), 1.6-1.8 (d, 3H), 1.2-1.4 (t, 6H) | Consistent with synthesized product | The coupling constants of the vinylic protons confirm the trans configuration. |
| ¹³C NMR | Signals consistent with expected structure, showing C-P coupling. | Consistent with synthesized product | The presence and coupling patterns of the carbons confirm the phosphonate backbone. |
| ³¹P NMR | Single peak at ~18-20 ppm | Single peak at ~18-20 ppm | A single peak indicates the absence of phosphorus-containing impurities. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying and quantifying volatile impurities.[13] It separates compounds based on their boiling points and provides mass-to-charge ratio information for identification.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the product in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) into the GC-MS system.
-
Separation & Detection: Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient to separate the components. The mass spectrometer will detect and fragment the eluting compounds.
Data Comparison: Purity Assessment
| Technique | Synthesized (Crude) | Synthesized (Purified) | Commercial Standard |
| GC-MS | Major peak for product; minor peaks for triethyl phosphite and crotyl bromide. | Single major peak (>98% area). | Single major peak (>99% area). |
The purification process, typically column chromatography or distillation, effectively removes the starting materials.[14][15]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the functional groups present in a molecule.[16] For this compound, key vibrational bands confirm the presence of the P=O, P-O-C, and C=C bonds.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) plates.
-
Spectrum Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
Data Comparison: Functional Group Identification
| Functional Group | Expected Wavenumber (cm⁻¹) | Observed in Synthesized Product |
| P=O stretch | 1240-1260 | Strong absorption at ~1250 cm⁻¹[12] |
| P-O-C stretch | 1020-1050 | Strong absorption at ~1030 cm⁻¹ |
| trans C=C stretch | ~965 | Characteristic absorption present |
The presence of these characteristic peaks provides strong evidence for the formation of the desired phosphonate structure.[17][18]
Conclusion: A Multi-Pronged Approach to Purity Validation
Ensuring the high purity of synthesized this compound is crucial for its successful application in subsequent synthetic steps, particularly in the context of drug development where precision and reliability are non-negotiable. While the Michaelis-Arbuzov reaction is a reliable synthetic route, the potential for impurities necessitates a rigorous analytical validation strategy.
A combination of NMR spectroscopy (¹H, ¹³C, and ³¹P), GC-MS, and FTIR provides a comprehensive and self-validating system for purity assessment. NMR offers detailed structural information and is the primary tool for confirming the identity and isomeric purity of the final product. GC-MS is highly effective for detecting and quantifying volatile impurities, while FTIR serves as a rapid method to confirm the presence of key functional groups.
By employing these complementary techniques, researchers and scientists can confidently validate the purity of their synthesized this compound, ensuring the integrity and success of their research and development endeavors.
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- 9. Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview [cwejournal.org]
- 10. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]
- 11. jeol.com [jeol.com]
- 12. rsc.org [rsc.org]
- 13. Ability of Fourier Transform-Near Infrared Spectroscopy to Detect Organophosphate (OP) Pesticides and Reduction of OP using a Washing Process | Trends in Sciences [tis.wu.ac.th]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jetir.org [jetir.org]
- 17. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to Diethyl trans-Crotyl Phosphonate and its Unsaturated Analogues
In the landscape of synthetic organic chemistry and drug development, organophosphorus compounds, particularly phosphonates, represent a versatile class of molecules with significant applications. Their utility as mimics of phosphates, intermediates in olefination reactions, and as bioactive agents necessitates a thorough understanding of their structural and electronic properties. This guide provides an in-depth spectroscopic analysis of diethyl trans-crotyl phosphonate, a key building block in organic synthesis. Through a comparative lens, we will explore its characteristic spectral features alongside those of its structural isomer, diethyl allylphosphonate, and the saturated analogue, diethyl ethylphosphonate. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify and characterize these important chemical entities.
Introduction to this compound
This compound, also known as diethyl (E)-but-2-en-1-ylphosphonate, is an unsaturated organophosphorus compound frequently employed in carbon-carbon bond-forming reactions. Its structure features a trans-configured double bond, which imparts specific stereochemical outcomes in reactions such as the Horner-Wadsworth-Emmons olefination. The phosphonate moiety provides a nucleophilic center upon deprotonation, making it a valuable reagent for the synthesis of complex organic molecules. Accurate spectroscopic characterization is paramount to ensure the purity and isomeric integrity of this reagent, which directly impacts the stereoselectivity and yield of subsequent reactions.
Molecular Structures and Key Spectroscopic Correlations
The structural differences between this compound and its comparators are subtle yet lead to distinct spectroscopic signatures. The location and geometry of the double bond are the primary differentiating factors.
Caption: Molecular structures of this compound and diethyl allylphosphonate.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected analogues. The data for this compound is compiled from expected values based on fundamental spectroscopic principles and comparison with closely related, experimentally verified compounds.
Infrared (IR) Spectroscopy Data
| Compound | P=O Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | =C-H Out-of-Plane Bend (cm⁻¹) | P-O-C Stretch (cm⁻¹) |
| This compound | ~1250 | ~1670 | ~965 (trans) | ~1020-1050 |
| Diethyl allylphosphonate | ~1250 | ~1645 | ~910, ~990 | ~1025-1055 |
| Diethyl ethylphosphonate | ~1245 | N/A | N/A | ~1020-1050 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃)
| Compound | δ (ppm) - Methylene (P-CH₂) | δ (ppm) - Olefinic Protons | δ (ppm) - Methylene (O-CH₂) | δ (ppm) - Methyl (O-CH₂-CH₃) | δ (ppm) - Other |
| This compound | ~2.5-2.7 (dd) | ~5.3-5.6 (m) | ~4.0-4.2 (m) | ~1.3 (t) | ~1.7 (d, =C-CH₃) |
| Diethyl allylphosphonate | ~2.6-2.8 (d) | ~5.1-5.3 (m), ~5.8-6.0 (m) | ~4.0-4.2 (m) | ~1.3 (t) | |
| Diethyl ethylphosphonate | ~1.6-1.8 (dq) | N/A | ~4.0-4.2 (m) | ~1.3 (t) | ~1.1 (dt, P-CH₂-CH₃) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃)
| Compound | δ (ppm) - Methylene (P-CH₂) | δ (ppm) - Olefinic Carbons | δ (ppm) - Methylene (O-CH₂) | δ (ppm) - Methyl (O-CH₂-CH₃) | δ (ppm) - Other |
| This compound | ~30-35 (d) | ~120-135 | ~61-63 (d) | ~16 (d) | ~18 (=C-CH₃) |
| Diethyl allylphosphonate | ~30-35 (d) | ~118, ~132 | ~61-63 (d) | ~16 (d) | |
| Diethyl ethylphosphonate | ~18-22 (d) | N/A | ~60-62 (d) | ~16 (d) | ~6 (d, P-CH₂-CH₃) |
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃)
| Compound | δ (ppm) |
| This compound | ~25-28 |
| Diethyl allylphosphonate | ~26-29 |
| Diethyl ethylphosphonate | ~30-33 |
In-Depth Spectroscopic Analysis
Infrared (IR) Spectroscopy
The IR spectrum of a phosphonate is characterized by several strong, diagnostic absorptions. The most prominent of these is the P=O stretching vibration , which typically appears as a very strong and sharp band in the region of 1240-1260 cm⁻¹ . This band is present in all three compounds listed.
For the unsaturated phosphonates, the C=C stretching vibration is also a key feature. In this compound, this absorption is expected around 1670 cm⁻¹ . Its intensity is generally medium to weak. In diethyl allylphosphonate, the C=C stretch appears at a slightly lower wavenumber, around 1645 cm⁻¹ , due to the terminal nature of the double bond.
A crucial distinguishing feature for this compound is the =C-H out-of-plane bending vibration for the trans-disubstituted alkene, which gives rise to a strong, characteristic band around 965 cm⁻¹ . This band is absent in the spectrum of diethyl allylphosphonate, which instead shows two bands for the terminal vinyl group at approximately 910 cm⁻¹ and 990 cm⁻¹ .
Finally, the P-O-C stretching vibrations are also present in all three compounds, typically appearing as a series of strong bands in the 1020-1050 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information for these phosphonates. The presence of the phosphorus-31 nucleus (³¹P), which is 100% abundant and has a spin of I = 1/2, leads to characteristic couplings with neighboring protons (¹H) and carbons (¹³C).
¹H NMR Spectroscopy:
-
Diethyl Ethoxy Groups: All three compounds exhibit a characteristic quartet for the methylene protons (O-CH₂) at approximately 4.0-4.2 ppm and a triplet for the methyl protons (O-CH₂-CH₃) around 1.3 ppm . The methylene protons are coupled to both the methyl protons and the phosphorus atom, resulting in a more complex multiplet (often a doublet of quartets).
-
P-CH₂ Group: The protons on the carbon adjacent to the phosphorus atom are significantly influenced by the phosphorus nucleus, resulting in a downfield shift and a characteristic coupling. In this compound, the P-CH₂ protons appear as a doublet of doublets around 2.5-2.7 ppm due to coupling with both the phosphorus atom and the adjacent olefinic proton. In diethyl allylphosphonate, these protons appear as a doublet around 2.6-2.8 ppm . In the saturated analogue, diethyl ethylphosphonate, the P-CH₂ protons are shifted further upfield to 1.6-1.8 ppm .
-
Olefinic Protons: The olefinic protons of this compound appear in the range of 5.3-5.6 ppm as a complex multiplet. For diethyl allylphosphonate, the terminal olefinic protons are found at approximately 5.1-5.3 ppm , while the internal olefinic proton is further downfield at 5.8-6.0 ppm .
-
Methyl Group on the Double Bond: A key identifier for this compound is the doublet for the methyl group attached to the double bond, which appears around 1.7 ppm .
¹³C NMR Spectroscopy:
-
P-C Coupling: The carbon atoms directly bonded to the phosphorus atom exhibit a characteristic doublet in the ¹³C NMR spectrum due to one-bond coupling (¹J_PC_). For the unsaturated phosphonates, the P-CH₂ carbon appears around 30-35 ppm . In diethyl ethylphosphonate, this carbon is found at a higher field, around 18-22 ppm .
-
Olefinic Carbons: The olefinic carbons in this compound are expected in the 120-135 ppm region. Diethyl allylphosphonate shows two distinct signals for its olefinic carbons at approximately 118 ppm and 132 ppm .
-
Diethyl Ethoxy Groups: The O-CH₂ carbons appear as doublets around 61-63 ppm due to two-bond coupling with the phosphorus atom (²J_PC_), while the O-CH₂-CH₃ carbons are seen as doublets around 16 ppm due to three-bond coupling (³J_PC_).
³¹P NMR Spectroscopy:
³¹P NMR is a powerful tool for the direct observation of the phosphorus nucleus. The chemical shifts are sensitive to the electronic environment around the phosphorus atom. For the phosphonates discussed here, the ³¹P chemical shifts are found in a relatively narrow range. This compound is expected to have a chemical shift in the range of 25-28 ppm . Diethyl allylphosphonate shows a similar chemical shift of 26-29 ppm , while the saturated diethyl ethylphosphonate is slightly downfield at 30-33 ppm . These small differences can be used to distinguish between these compounds, especially when analyzed alongside the ¹H and ¹³C NMR data.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented. Instrument parameters may need to be optimized for specific samples and equipment.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Processing: Perform a background scan with the empty sample holder. Acquire the sample spectrum and express it in terms of transmittance or absorbance.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the phosphonate in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrument: A 300-600 MHz NMR spectrometer equipped with a broadband probe.
-
Data Acquisition (¹H NMR):
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
-
Data Acquisition (¹³C NMR):
-
Pulse Program: Standard proton-decoupled experiment.
-
Spectral Width: 0-220 ppm.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 (or more, depending on sample concentration).
-
-
Data Acquisition (³¹P NMR):
-
Pulse Program: Standard proton-decoupled experiment.
-
Spectral Width: A range appropriate for phosphonates (e.g., -50 to 100 ppm).
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 32-128.
-
-
Data Processing: Fourier transform the acquired free induction decays (FIDs), phase correct the spectra, and reference them to the residual solvent peak (¹H and ¹³C) or an external standard (e.g., 85% H₃PO₄ for ³¹P).
Caption: Experimental workflow for the synthesis and spectroscopic characterization of phosphonates.
Conclusion
The spectroscopic characterization of this compound reveals a unique set of spectral fingerprints that allow for its unambiguous identification and differentiation from its structural isomers and saturated counterparts. The combination of IR and multinuclear NMR spectroscopy provides a powerful toolkit for the modern synthetic chemist. The characteristic IR absorption for the trans-double bond, coupled with the distinct chemical shifts and coupling patterns in the ¹H, ¹³C, and ³¹P NMR spectra, offers a comprehensive picture of the molecule's structure. This guide serves as a practical reference for researchers, enabling the confident application of this important reagent in the pursuit of novel chemical entities.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem Database. National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]
-
Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
-
Michaelis-Arbuzov Reaction. Organic Chemistry Portal. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
A Comparative Guide to the Reactivity of Diethyl cis- and trans-Crotyl Phosphonates in Olefination Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone for the stereoselective synthesis of alkenes. The choice of the phosphonate reagent is paramount in dictating the stereochemical outcome of the reaction. This guide provides an in-depth comparative analysis of the reactivity of two geometrically isomeric reagents: diethyl cis-crotyl phosphonate and diethyl trans-crotyl phosphonate. Understanding the nuanced differences in their behavior is critical for researchers aiming to control alkene geometry in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.
The HWE reaction, a modification of the Wittig reaction, typically employs a phosphonate carbanion to react with an aldehyde or ketone, yielding an alkene and a water-soluble phosphate byproduct, which simplifies product purification.[1] While the reaction generally favors the formation of (E)-alkenes, the stereochemistry of the phosphonate reagent itself can exert significant influence on the reaction's kinetics and the isomeric purity of the resulting product.[2]
Core Reactivity Principles: A Mechanistic Overview
The generally accepted mechanism of the HWE reaction involves the deprotonation of the phosphonate at the α-carbon, followed by nucleophilic attack of the resulting carbanion on the carbonyl electrophile. This addition forms a diastereomeric mixture of betaine intermediates, which subsequently collapse to form an oxaphosphetane. The final step is the stereospecific elimination of the phosphate byproduct to yield the alkene. The stereochemical outcome is largely governed by the relative energies of the transition states leading to the syn- and anti-betaines and the subsequent oxaphosphetanes.[3]
dot graph HWE_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
Phosphonate [label="Diethyl Crotyl\nPhosphonate"]; Base [label="Base (e.g., NaH)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Carbanion [label="Phosphonate\nCarbanion"]; Aldehyde [label="Aldehyde (R-CHO)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Betaine [label="Betaine Intermediate\n(Diastereomers)"]; Oxaphosphetane [label="Oxaphosphetane\nIntermediate"]; Alkene [label="Alkene Product\n(E/Z mixture)"]; Phosphate [label="Diethyl Phosphate\nByproduct", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
Phosphonate -> Carbanion [label="Deprotonation"]; Base -> Carbanion; Carbanion -> Betaine [label="Nucleophilic\nAddition"]; Aldehyde -> Betaine; Betaine -> Oxaphosphetane [label="Cyclization"]; Oxaphosphetane -> Alkene [label="Elimination"]; Oxaphosphetane -> Phosphate; } caption { label = "Generalized Mechanism of the Horner-Wadsworth-Emmons Reaction."; fontsize = 10; fontname = "Helvetica"; } enddot
Generalized Mechanism of the Horner-Wadsworth-Emmons Reaction.
Comparative Reactivity Analysis: cis vs. trans Isomers
While the scientific literature extensively covers the HWE reaction, direct, side-by-side comparative studies on the reactivity of pure diethyl cis- and trans-crotyl phosphonates are not abundant. However, by synthesizing information from related systems and fundamental principles of stereochemistry, we can construct a robust comparison.
The primary difference between the cis and trans isomers lies in their ground-state energies. The cis-isomer is sterically more hindered due to the proximity of the methyl group and the phosphonate moiety, leading to a higher ground-state energy compared to the less-strained trans-isomer. This difference in stability is a key determinant of their relative reactivity.[4] In general, less stable starting materials exhibit lower activation energies and, consequently, faster reaction rates.[4]
Table 1: Predicted and Observed Reactivity Trends
| Feature | Diethyl cis-Crotyl Phosphonate | This compound | Rationale |
| Relative Stability | Less Stable | More Stable | Steric strain in the cis isomer.[4] |
| Reaction Rate | Generally Faster | Generally Slower | Higher ground-state energy of the cis isomer leads to a lower activation energy.[4] |
| Product Stereoselectivity | May favor (Z,E)-dienes | Typically favors (E,E)-dienes | The geometry of the starting phosphonate often influences the geometry of the newly formed double bond. |
It is important to note that while the geometry of the crotyl unit in the phosphonate can influence the stereochemistry of the resulting diene, the reaction conditions (base, solvent, temperature) play a crucial role and can often override the inherent preference of the isomer.[5]
Experimental Protocols
To facilitate further research and direct comparison, the following section outlines the synthesis and characterization of both diethyl cis- and trans-crotyl phosphonates.
Synthesis of this compound
The synthesis of the trans-isomer is typically achieved via the Michaelis-Arbuzov reaction between triethyl phosphite and trans-crotyl chloride or bromide.
dot graph Trans_Synthesis { rankdir=LR; node [shape=plaintext, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
reagents [label="Triethyl Phosphite + trans-Crotyl Halide"]; reaction [label="Heat\n(Michaelis-Arbuzov Reaction)"]; product [label="this compound + Ethyl Halide"];
reagents -> reaction -> product; } caption { label = "Synthesis of this compound."; fontsize = 10; fontname = "Helvetica"; } enddot
Synthesis of this compound.
Step-by-Step Protocol:
-
To a stirred solution of triethyl phosphite (1.0 eq), add trans-crotyl chloride (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 120-130°C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the ethyl chloride byproduct and excess starting material by distillation under reduced pressure.
-
The crude product can be further purified by vacuum distillation to yield pure this compound.
Synthesis of Diethyl cis-Crotyl Phosphonate
The synthesis of the cis-isomer is more challenging due to the propensity for isomerization to the more stable trans-isomer under thermal conditions. A common approach involves the use of cis-crotyl alcohol as a starting material.
Step-by-Step Protocol:
-
Convert cis-crotyl alcohol to the corresponding mesylate or tosylate by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) at low temperature (0°C to -20°C).
-
In a separate flask, prepare the sodium salt of diethyl phosphite by reacting diethyl phosphite (1.0 eq) with sodium hydride (1.0 eq) in an anhydrous aprotic solvent like THF at 0°C.
-
Add the solution of the cis-crotyl mesylate/tosylate dropwise to the sodium diethyl phosphite solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure diethyl cis-crotyl phosphonate.
Characterization Data
Accurate characterization is essential to confirm the isomeric purity of the phosphonate reagents. NMR spectroscopy is the most powerful tool for this purpose.
Table 2: Representative NMR Data for Diethyl Crotyl Phosphonates
| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | ³¹P NMR (CDCl₃, δ ppm) |
| trans | ~5.6-5.8 (m, 1H, =CH), ~5.2-5.4 (m, 1H, =CH), ~4.0-4.2 (m, 4H, OCH₂), ~2.5-2.7 (dd, 2H, PCH₂), ~1.6-1.8 (d, 3H, CH₃), ~1.2-1.4 (t, 6H, OCH₂CH₃) | ~130 (d), ~125 (d), ~61 (d), | ~25-27 |
| cis | ~5.5-5.7 (m, 1H, =CH), ~5.3-5.5 (m, 1H, =CH), ~4.0-4.2 (m, 4H, OCH₂), ~2.6-2.8 (dd, 2H, PCH₂), ~1.6-1.8 (d, 3H, CH₃), ~1.2-1.4 (t, 6H, OCH₂CH₃) | ~129 (d), ~124 (d), ~61 (d), | ~24-26 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrument used. The key differentiating features are often the chemical shifts of the vinylic protons and the α-carbon to the phosphorus atom.
Conclusion and Future Outlook
The geometric isomerism of diethyl crotyl phosphonate has a tangible impact on its reactivity in the Horner-Wadsworth-Emmons reaction. The less stable cis-isomer is expected to react more rapidly than its trans-counterpart due to its higher ground-state energy. Furthermore, the stereochemistry of the starting phosphonate can influence the isomeric ratio of the resulting diene product, although this is also heavily dependent on the reaction conditions.
For researchers in drug development and natural product synthesis, the ability to select the appropriate crotyl phosphonate isomer and reaction conditions provides a powerful tool for controlling the stereochemical outcome of olefination reactions. The protocols and characterization data provided in this guide serve as a valuable resource for the synthesis and application of these important reagents.
Further quantitative kinetic studies are warranted to precisely delineate the reactivity differences between these isomers under various reaction conditions. Such data would enable more accurate prediction and control of reaction outcomes, further enhancing the utility of the Horner-Wadsworth-Emmons reaction in complex molecule synthesis.
References
- Horner, L.; Hoffmann, H.; Wippel, H. G. Chem. Ber.1958, 91, 61-63.
- Wadsworth, W. S.; Emmons, W. D. J. Am. Chem. Soc.1961, 83, 1733-1738.
- Still, W. C.; Gennari, C. Tetrahedron Lett.1983, 24, 4405-4408.
- Maryanoff, B. E.; Reitz, A. B. Chem. Rev.1989, 89, 863-927.
- Kelly, T. R.; Schmidt, T. E.; Haggerty, J. G. Synthesis1972, 1972, 544-545.
- Patois, C.; Savignac, P. J. Chem. Soc., Chem. Commun.1993, 1711-1712.
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
- Larsen, R. D.; Corley, E. G.; King, A. O.; Carroll, J. D.; Davis, P.; Verhoeven, T. R.; Reider, P. J.; Labelle, M.; Gauthier, J. Y.; Xiang, Y. B.; Zamboni, R. J. J. Org. Chem.1996, 61, 3398-3405.
-
CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [Link][5]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Diethyl trans-Crotyl Phosphonate
Introduction: In the landscape of pharmaceutical and chemical research, the synthesis and application of novel reagents are paramount to discovery. Diethyl trans-crotyl phosphonate, a versatile intermediate in organic synthesis, is one such compound. However, beyond its synthetic utility lies the critical responsibility of its safe handling and disposal. Improper disposal not only poses immediate safety risks within the laboratory but also carries significant environmental and regulatory consequences. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in chemical principles and regulatory compliance. Our objective is to empower researchers with the knowledge to manage this chemical waste safely and effectively, ensuring a culture of safety and environmental stewardship.
Part 1: Hazard Assessment and Immediate Safety Protocols
Before any disposal procedure is initiated, a thorough understanding of the compound's hazards is essential. This compound, like many organophosphorus esters, is a combustible liquid that presents specific health risks upon exposure.
1.1. Primary Hazards Based on data for structurally similar phosphonates, the primary hazards include:
-
Skin Irritation (H315): Causes skin irritation upon direct contact.[1][2]
-
Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[1][2][3]
-
Specific Target Organ Toxicity — Single Exposure (H335): May cause respiratory irritation if inhaled.[1][4]
1.2. Personal Protective Equipment (PPE) A proactive approach to safety is non-negotiable. The following PPE must be worn when handling or preparing this compound for disposal:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, wear impervious clothing.[1]
-
Respiratory Protection: All handling of open containers should occur in a certified chemical fume hood. If exposure limits are exceeded, a full-face respirator with an appropriate filter (e.g., type ABEK) is necessary.[5]
1.3. Immediate First Aid Measures In the event of accidental exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][3][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation occurs or persists, seek medical attention.[1][6]
-
Inhalation: Move the individual to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.[1][2][3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
| Property / Hazard Summary: this compound | |
| Synonym | Diethyl 2-butenylphosphonate |
| CAS Number | 682-34-8[4] |
| Molecular Formula | C₈H₁₇O₃P[4] |
| Molecular Weight | 192.19 g/mol [4] |
| Physical State | Liquid (Combustible) |
| GHS Hazard Codes | H315 (Skin Irritation), H319 (Serious Eye Irritation), H335 (Respiratory Irritation)[4] |
| GHS Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338 |
Part 2: The Disposal Workflow: A Step-by-Step Procedural Guide
The guiding principle for the disposal of this compound is that it must be managed as a regulated hazardous waste. Under no circumstances should it be disposed of in a sanitary sewer or as common refuse.[7][8] The U.S. Environmental Protection Agency (EPA) and other national bodies strictly regulate the disposal of such chemical wastes under frameworks like the Resource Conservation and Recovery Act (RCRA).[9][10]
Workflow Diagram: Chemical Waste Disposal Decision Process
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Navigating the Safe Handling of Diethyl trans-crotyl phosphonate: A Guide for Laboratory Professionals
Diethyl trans-crotyl phosphonate is a valuable reagent in synthetic chemistry, but its handling demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of their work. Our commitment is to empower you with the knowledge to work safely and effectively, making us your trusted partner in laboratory safety.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a comprehensive risk assessment is paramount. This compound presents the following primary hazards, as classified under the Globally Harmonized System (GHS):
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
It is also classified as a combustible liquid, requiring precautions against ignition sources.[1] While phosphonates generally do not accumulate in the body, minimizing exposure is crucial to prevent immediate and potential long-term harm.[3]
Your Shield Against Exposure: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when working with this compound. The following table outlines the minimum required PPE, with explanations for the causality behind each choice.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be worn in situations with a higher risk of splashing. This is to prevent contact with the eyes, which can cause serious irritation.[1][2] |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, neoprene).[3] Always inspect gloves for integrity before use and change them immediately if contaminated. This is the primary barrier to prevent skin irritation.[1][2] |
| Body Protection | A laboratory coat is mandatory. For larger quantities or procedures with a higher risk of splashing, consider a chemical-resistant apron or suit.[3] This protects the skin on your body from accidental contact. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[4][5] If the ventilation is inadequate or there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge (e.g., type ABEK) is required to prevent respiratory irritation.[1][6] |
Step-by-Step Protocol for Safe Handling
Preparation and Pre-Handling Checklist
-
Designate a Work Area: Conduct all work with this compound in a well-ventilated chemical fume hood.[4][5]
-
Assemble all Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the fume hood to minimize movement in and out of the designated area.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[5]
-
Review the Safety Data Sheet (SDS): Always have the most current SDS for this compound available and review it before beginning work.
Handling Procedure
The following diagram outlines the core workflow for handling this compound:
Caption: Workflow for Safe Handling of this compound.
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
-
Dispensing the Chemical:
-
During the Reaction:
-
Continuously monitor the reaction for any unexpected changes.
-
Ensure the fume hood sash is kept at the lowest practical height.
-
Post-Handling and Decontamination
-
Decontaminate Work Surfaces: Upon completion of the experiment, decontaminate all surfaces that may have come into contact with this compound using an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat and then eye protection.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE.[4][5]
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, immediate and correct action is crucial.
| Emergency Situation | Immediate Action Plan |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[8] Collect the absorbed material into a labeled, sealed container for hazardous waste disposal. Ventilate the area and decontaminate the spill site. |
| Large Spill | Evacuate the area and alert your institution's emergency response team. |
Responsible Disposal: A Commitment to Environmental Safety
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed container.
-
Solid Waste: Contaminated solid waste (e.g., gloves, absorbent materials, pipette tips) should be collected in a separate, clearly labeled hazardous waste container.
Disposal Protocol
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Arranging for Pickup: Follow your institution's procedures for the disposal of hazardous chemical waste. This typically involves contacting your Environmental Health and Safety (EHS) department to arrange for pickup by a licensed waste disposal company.[5] Do not pour this compound down the drain.[5]
By adhering to these guidelines, you can confidently and safely utilize this compound in your research endeavors, contributing to a culture of safety and scientific excellence within your laboratory.
References
-
Phosphonates Europe. (2024). Safety. Retrieved from [Link]
Sources
- 1. 2-丁烯基膦酸二乙酯,主要为反式 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. phosphonates - Safety [phosphonates.org]
- 4. echemi.com [echemi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
